molecular formula C65H124O6 B3026127 Bohenin CAS No. 77145-68-7

Bohenin

Numéro de catalogue: B3026127
Numéro CAS: 77145-68-7
Poids moléculaire: 1001.7 g/mol
Clé InChI: PTKKMDRSYOCXLG-RLANJUCJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1,3-Didocosanoyl-2-oleoyl glycerol is a triacylglycerol that contains docosanoic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position. It has been found in cocoa butter and, when used as a seed material in dark chocolate, it increases the solidification rate and prevents fat bloom formation.>

Propriétés

IUPAC Name

[3-docosanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] docosanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H124O6/c1-4-7-10-13-16-19-22-25-28-30-32-34-37-39-42-45-48-51-54-57-63(66)69-60-62(71-65(68)59-56-53-50-47-44-41-36-27-24-21-18-15-12-9-6-3)61-70-64(67)58-55-52-49-46-43-40-38-35-33-31-29-26-23-20-17-14-11-8-5-2/h27,36,62H,4-26,28-35,37-61H2,1-3H3/b36-27-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKKMDRSYOCXLG-RLANJUCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H124O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1001.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(22:0/18:1(9Z)/22:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0046506
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

77145-68-7
Record name Bohenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077145687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BOHENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E62B2M7C5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the chemical structure of Bohenin?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure of Bohenin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and food science.

Chemical Identity and Structure

This compound, also known as 1,3-dibehenoyl-2-oleoyl glycerol (B35011) (BOB), is a mixed-acid triglyceride.[1] It consists of a glycerol backbone esterified with two molecules of behenic acid at the sn-1 and sn-3 positions, and one molecule of oleic acid at the sn-2 position.[2]

Chemical Descriptors

A summary of the key chemical identifiers for this compound is presented in Table 1.

Descriptor Value Source
IUPAC Name [3-docosanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] docosanoatePubChem[1]
Synonyms 1,3-Dibehenoyl-2-oleoyl glycerol, BOB, 1,3-Behenic-2-oleic glyceridePubChem[1]
Chemical Formula C65H124O6PubChem[1]
Molecular Weight 1001.7 g/mol PubChem[1]
SMILES String CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCCPubChem
InChI Key PTKKMDRSYOCXLG-UHFFFAOYSA-NPubChem
CAS Number 77145-68-7PubChem[1]
Structural Diagram

The chemical structure of this compound is visualized in the following diagram:

Caption: Chemical structure of this compound (1,3-dibehenoyl-2-oleoyl glycerol).

Physicochemical Properties

This compound is a solid at room temperature.[1] A summary of its computed and experimental physical properties is provided in Table 2.

Property Value Source
Physical Description SolidHuman Metabolome Database[1]
logP (octanol-water partition coefficient) 24.79 (Extrapolated)Human Metabolome Database[1]
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 6PubChem
Rotatable Bond Count 64PubChem

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via enzymatic interesterification. A common method involves the reaction of a high oleic acid triglyceride source, such as high oleic acid sunflower oil (HOSO), with behenic acid methyl ester (BME) in the presence of a 1,3-regiospecific lipase, such as Lipozyme RM IM.[3][4] This process is typically carried out in a solvent-free system.[3][4]

Experimental Workflow for Enzymatic Synthesis of this compound:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification HOSO High Oleic Acid Sunflower Oil (HOSO) Reaction Enzymatic Interesterification (Solvent-free, 72°C, ~8h) HOSO->Reaction BME Behenic Acid Methyl Ester (BME) BME->Reaction Lipase Lipozyme RM IM (1,3-regiospecific lipase) Lipase->Reaction MD Short-Range Molecular Distillation Reaction->MD Crude Product SF Two-Step Solvent Fractionation MD->SF Product Purified this compound (BOB) SF->Product

Caption: Workflow for the enzymatic synthesis and purification of this compound.

Optimized Reaction Conditions: [4]

  • Reaction Temperature: 72 °C

  • Reaction Time: Approximately 8 hours

  • Substrate Molar Ratio (BME to HOSO): 2.5:1

  • Enzyme Load: 10% (w/w)

  • Pre-equilibration Water Activity of Enzyme: 0.28

Purification: The resulting product mixture, rich in this compound, can be purified using techniques such as short-range molecular distillation followed by a two-step solvent fractionation to achieve a high purity of the target triglyceride.[4]

Spectroscopic Analysis

The structure of this compound can be confirmed using a combination of spectroscopic techniques.

3.2.1. Infrared (IR) Spectroscopy: FT-IR spectroscopy is a valuable tool for the analysis of triglycerides.[5][6] The IR spectrum of this compound is expected to show characteristic absorption bands for the ester carbonyl group (C=O) at approximately 1740-1750 cm⁻¹, C-O stretching vibrations between 1000 and 1300 cm⁻¹, and C-H stretching and bending vibrations of the long fatty acid chains.[7]

3.2.2. Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the detailed analysis of triglyceride species.[8][9] For this compound, electrospray ionization (ESI) would likely produce a prominent ammonium (B1175870) adduct ion [M+NH₄]⁺ in the positive ion mode. Tandem mass spectrometry (MS/MS) of this precursor ion would result in neutral loss fragments corresponding to the individual fatty acid chains (behenic acid and oleic acid), allowing for the confirmation of the fatty acid composition and their positions on the glycerol backbone.[10]

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information for triglycerides.[11][12]

  • ¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the glycerol backbone protons, the α-carbonyl methylene (B1212753) protons of the fatty acid chains, the double bond protons of the oleic acid moiety, and the terminal methyl groups of the fatty acid chains.[13]

  • ¹³C NMR: The carbon NMR spectrum would provide distinct signals for the carbonyl carbons of the ester groups, the carbons of the glycerol backbone, the olefinic carbons of the oleic acid chain, and the numerous methylene carbons of the long alkyl chains.[11]

Biological Activity and Applications

The primary application of this compound is in the food industry, particularly in chocolate and chocolate coatings, where it serves as a tempering aid and anti-blooming agent at levels not to exceed 5% by weight of the total fat.[1] Fat bloom is a common quality defect in chocolate characterized by a whitish layer on the surface, and this compound helps to prevent its formation.[2]

As a triglyceride, this compound is a source of dietary fat and energy.[14] Triglycerides are metabolized in the body to provide fatty acids and glycerol, which are used for energy or stored in adipose tissue.[15] There is limited specific research on the direct signaling pathways or unique pharmacological activities of this compound beyond its role as a dietary lipid and food additive. The biological effects would be expected to be similar to those of other dietary mixed-acid triglycerides.[16][17]

References

An In-depth Technical Guide to Bohenin (1,3-Dibehenoyl-2-oleoyl glycerol): A High-Performance Anti-Bloom Agent in Confectionery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bohenin, the commercial name for the synthesized triglyceride 1,3-dibehenoyl-2-oleoyl glycerol (B35011) (BOB). Initially developed as a specialized fat for the confectionery industry, this compound has emerged as a critical component in preventing fat bloom, a common quality defect in chocolate and other fat-based products. This document details the discovery and origin of this compound, its chemical and physical properties, and the established experimental protocols for its synthesis and characterization. The mechanism of action, centered on the principles of lipid crystallization, is also elucidated. All quantitative data are presented in structured tables for comparative analysis, and key experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved.

Discovery and Origin

The development of this compound is intrinsically linked to the efforts of the food industry to enhance the shelf-life and aesthetic appeal of chocolate products. The issue of "fat bloom," a whitish-grayish coating that can appear on the surface of chocolate during storage, has been a long-standing challenge. This phenomenon is primarily caused by the polymorphic transition of cocoa butter triglycerides from a less stable form to a more stable, but visually undesirable, crystalline state.

In this context, Fuji Oil Co., Ltd. developed this compound as a novel solution.[1] The company identified 1,3-dibehenoyl-2-oleoyl glycerol (BOB) as a key triglyceride that, when added to chocolate formulations, could effectively inhibit fat bloom. On June 20, 2000, Fuji Oil Co., Ltd. submitted a Generally Recognized as Safe (GRAS) notice (GRN No. 50) to the U.S. Food and Drug Administration (FDA) for the use of this compound in chocolate and chocolate coatings as a tempering aid and anti-bloom agent.[1] The FDA responded in August 2000 with "no questions," signifying its acceptance of this compound's safety for its intended use.[1]

The "discovery" of this compound was therefore not a traditional isolation of a natural product, but rather a targeted synthesis of a specific triglyceride with desired physicochemical properties to address a specific industrial challenge. The origin of this compound lies in the enzymatic interesterification of high oleic acid sunflower oil and behenic acid methyl ester.[2][3]

Chemical and Physical Properties

This compound is a symmetric triacylglycerol with behenic acid (a saturated C22 fatty acid) at the sn-1 and sn-3 positions and oleic acid (a monounsaturated C18 fatty acid) at the sn-2 position. This specific structure imparts unique melting and crystallization properties that are central to its function as an anti-bloom agent.

PropertyValueReference
Chemical Name 1,3-dibehenoyl-2-oleoyl glycerol (BOB)[2][3]
Molecular Formula C65H124O6
Molecular Weight 1001.7 g/mol
CAS Number 77145-68-7
Physical State Solid
Intended Use Tempering aid and anti-bloom agent in chocolate and chocolate coatings[1]
Maximum Usage Level Not to exceed 5% by weight of the total fat[1]

Mechanism of Action: Inhibition of Fat Bloom

The efficacy of this compound as an anti-bloom agent is rooted in its ability to influence the crystallization behavior of cocoa butter. Fat bloom in chocolate is primarily the result of the polymorphic transformation of cocoa butter from its desirable Form V crystal structure to the more stable but visually unacceptable Form VI.

This compound, with its high melting point and stable crystalline form, acts as a seed crystal during the tempering and cooling of chocolate. By introducing stable BOB crystals, the crystallization of cocoa butter into the desired Form V is promoted and stabilized. This targeted seeding inhibits the nucleation and growth of the undesirable Form VI crystals, thereby preventing the formation of fat bloom on the chocolate surface.

G cluster_0 Chocolate Tempering and Cooling cluster_1 Without this compound cluster_2 With this compound Liquid Chocolate Liquid Chocolate Cooling Cooling Liquid Chocolate->Cooling This compound (BOB) Addition This compound (BOB) Addition Liquid Chocolate->this compound (BOB) Addition Cocoa Butter Crystallization Cocoa Butter Crystallization Cooling->Cocoa Butter Crystallization Form V (Unstable) Form V (Unstable) Cocoa Butter Crystallization->Form V (Unstable) Polymorphic Transformation Stable Form V Stable Form V Cocoa Butter Crystallization->Stable Form V Form VI (Stable - Bloom) Form VI (Stable - Bloom) Form V (Unstable)->Form VI (Stable - Bloom) Polymorphic Transformation This compound (BOB) Addition->Cocoa Butter Crystallization Seeding Bloom Inhibition Bloom Inhibition Stable Form V->Bloom Inhibition

Mechanism of this compound in preventing fat bloom.

Experimental Protocols

Synthesis of 1,3-Dibehenoyl-2-oleoyl glycerol (this compound)

The industrial synthesis of this compound is achieved through enzymatic interesterification, a process that offers high specificity and milder reaction conditions compared to chemical methods.

Materials:

  • High oleic acid sunflower oil (HOSO)

  • Behenic acid methyl ester (BME)

  • Immobilized 1,3-regiospecific lipase (B570770) (e.g., Lipozyme RM IM)

  • Glass reactor with a jacket

  • Super constant temperature water bath

  • Multiple magnetic stirrer

  • Nitrogen gas supply

  • Vacuum oven

Procedure:

  • High oleic acid sunflower oil (HOSO) and behenic acid methyl ester (BME) are dried under vacuum at 55°C for 6 hours.

  • The dried HOSO and BME are mixed in the glass reactor at a specific molar ratio (e.g., 2.5:1 BME to HOSO).[3]

  • The mixture is heated to the reaction temperature (e.g., 72°C) under a nitrogen atmosphere with constant stirring.[3]

  • The immobilized 1,3-regiospecific lipase is added to initiate the interesterification reaction.

  • The reaction is allowed to proceed for a specified duration (e.g., 7.99 hours).[3]

  • Upon completion, the enzyme is separated by filtration.

  • The product mixture is then purified, typically through molecular distillation and solvent fractionation, to yield high-purity 1,3-dibehenoyl-2-oleoyl glycerol.

G Start Start HOSO_BME High Oleic Sunflower Oil (HOSO) & Behenic Acid Methyl Ester (BME) Start->HOSO_BME Drying Vacuum Drying (55°C, 6h) HOSO_BME->Drying Mixing Mixing in Reactor (e.g., 2.5:1 BME:HOSO) Drying->Mixing Heating Heating to 72°C under N2 Mixing->Heating Enzyme_Addition Add Immobilized Lipase Heating->Enzyme_Addition Reaction Interesterification (7.99h) Enzyme_Addition->Reaction Filtration Enzyme Filtration Reaction->Filtration Purification Molecular Distillation & Solvent Fractionation Filtration->Purification BOB 1,3-Dibehenoyl-2-oleoyl glycerol (this compound) Purification->BOB End End BOB->End

Workflow for the enzymatic synthesis of this compound.
Characterization of this compound

The purity and composition of the synthesized this compound are critical for its functionality. The following methods are typically employed for its characterization.

4.2.1. Fatty Acid Methyl Ester (FAME) Analysis by Gas Chromatography (GC)

  • Objective: To determine the fatty acid composition of the synthesized triglyceride.

  • Procedure:

    • The triglyceride is transesterified to its corresponding fatty acid methyl esters (FAMEs) using a methanolic solution of potassium hydroxide.

    • The resulting FAMEs are extracted with a nonpolar solvent (e.g., hexane).

    • The extract is injected into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a wax column).

    • The fatty acids are identified by comparing their retention times with those of known standards.

    • The relative amount of each fatty acid is determined by the peak area.

4.2.2. Triglyceride Composition by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Objective: To determine the composition of different triglycerides in the reaction product.

  • Procedure:

    • The sample is dissolved in a suitable organic solvent.

    • The solution is injected into an HPLC system equipped with a C18 column and an evaporative light scattering detector (ELSD) or a mass spectrometer (MS).

    • A gradient elution with a mobile phase consisting of acetonitrile (B52724) and a mixture of n-hexane and isopropanol (B130326) is typically used to separate the triglycerides based on their partition numbers.[4]

    • The triglycerides are identified by comparing their retention times with those of standards or by mass spectrometry.

    • The relative amount of each triglyceride is determined by the peak area.

Analytical MethodParameter MeasuredTypical Values/ObservationsReference
Gas Chromatography (GC)Fatty Acid CompositionHigh content of Behenic Acid (C22:0) and Oleic Acid (C18:1)
RP-HPLCTriglyceride CompositionHigh purity of BOB (TG(22:0/18:1/22:0))[4]
Differential Scanning Calorimetry (DSC)Melting and Crystallization BehaviorA distinct high melting point characteristic of the stable β-form
X-Ray Diffraction (XRD)Crystalline StructureConfirmation of the desired polymorphic form

Conclusion

This compound (1,3-dibehenoyl-2-oleoyl glycerol) represents a significant advancement in food science, providing an effective and reliable solution to the persistent problem of fat bloom in chocolate and confectionery products. Its development through targeted enzymatic synthesis showcases the power of lipid engineering to address specific industrial needs. This technical guide has provided a detailed overview of the discovery, properties, mechanism of action, and experimental protocols associated with this compound, offering a valuable resource for researchers and professionals in the fields of food science, lipid chemistry, and product development. The continued study of such structured lipids holds promise for further innovations in food quality and stability.

References

Unraveling the In Vitro Mechanisms of Action of Bohenin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An exhaustive search of publicly available scientific literature and databases has yielded no specific information on a compound referred to as "Bohenin." Consequently, it is not possible to provide an in-depth technical guide on its mechanism of action, including quantitative data, experimental protocols, and signaling pathway diagrams as requested.

The name "this compound" may refer to a novel or proprietary compound not yet described in published research, a compound known by a different name, or a potential misspelling of an existing substance. Without further clarification or alternative nomenclature, a detailed analysis of its in vitro activities cannot be conducted.

For the benefit of researchers, scientists, and drug development professionals, this guide outlines the typical experimental approaches and data presentation formats that would be employed to elucidate and document the in vitro mechanism of action of a novel compound. This framework can be applied once information on "this compound" becomes available.

I. General Approaches to Elucidating In Vitro Mechanism of Action

The in vitro characterization of a novel compound typically involves a tiered approach, starting with broad phenotypic screening and progressing to more specific target-based assays. The primary areas of investigation often include:

  • Anti-inflammatory Activity: Assessing the compound's ability to modulate inflammatory responses.

  • Induction of Apoptosis: Determining if the compound can trigger programmed cell death, a key mechanism for anti-cancer agents.

  • Enzyme Inhibition: Identifying specific enzymes that are inhibited by the compound.

  • Modulation of Signaling Pathways: Uncovering the intracellular communication networks affected by the compound.

II. Standard Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are examples of standard in vitro assays used to investigate the mechanisms mentioned above.

A. Anti-inflammatory Assays

A common initial assessment of anti-inflammatory potential involves protein denaturation assays.

Protocol: Inhibition of Bovine Serum Albumin (BSA) Denaturation

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., "this compound") in a suitable solvent (e.g., DMSO).

    • Prepare a 0.2% (w/v) solution of Bovine Serum Albumin (BSA) in a suitable buffer (e.g., Tris-HCl, pH 6.8).

    • Prepare a standard anti-inflammatory drug solution (e.g., Diclofenac sodium) for use as a positive control.

  • Assay Procedure:

    • To 5 mL of the BSA solution, add various concentrations of the test compound.

    • A control group should be prepared with the solvent alone.

    • The positive control group receives the standard drug.

    • The mixtures are incubated at 37°C for 20 minutes.

    • Denaturation is induced by heating the samples at 72°C for 5 minutes.

    • After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

  • Data Analysis:

    • The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

    • The IC50 value (the concentration of the compound that causes 50% inhibition) is determined by plotting the percentage inhibition against the compound concentration.

B. Apoptosis Induction Assays

Flow cytometry-based assays are frequently used to quantify apoptosis.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

  • Cell Culture and Treatment:

    • Seed cells (e.g., a cancer cell line) in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified time (e.g., 24, 48 hours).

    • Include an untreated control group.

  • Cell Staining:

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC-positive, PI-negative cells are considered early apoptotic.

    • FITC-positive, PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis:

    • The percentage of apoptotic cells in each treatment group is quantified and compared to the control.

C. Enzyme Inhibition Assays

The specific protocol for an enzyme inhibition assay depends on the enzyme being studied.

General Protocol for Enzyme Inhibition Assay

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer specific to the enzyme of interest.

    • Prepare solutions of the enzyme, its substrate, and the test compound.

  • Assay Procedure:

    • In a microplate, add the reaction buffer, enzyme, and various concentrations of the test compound.

    • Pre-incubate the mixture for a defined period.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate (e.g., using a spectrophotometer, fluorometer, or luminometer).

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the uninhibited control.

    • Calculate the IC50 value for the compound.

III. Data Presentation

Quantitative data from these experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical Anti-inflammatory Activity of this compound

Concentration (µg/mL)% Inhibition of BSA Denaturation
1015.2 ± 1.8
5048.9 ± 3.5
10075.6 ± 4.1
25092.3 ± 2.9
IC50 51.5 µg/mL

Table 2: Hypothetical Apoptosis Induction by this compound in a Cancer Cell Line

Treatment% Early Apoptotic Cells% Late Apoptotic Cells
Control2.1 ± 0.51.5 ± 0.3
This compound (10 µM)18.7 ± 2.28.4 ± 1.1
This compound (50 µM)45.3 ± 3.922.1 ± 2.5

IV. Visualization of Molecular Pathways

Diagrams created using tools like Graphviz are invaluable for illustrating the complex interactions within signaling pathways.

Example: Hypothetical Signaling Pathway for this compound-Induced Apoptosis

If experiments were to reveal that "this compound" induces apoptosis by inhibiting an anti-apoptotic protein and activating a pro-apoptotic pathway, the following diagram could represent this relationship.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor This compound This compound Anti_Apoptotic Anti-Apoptotic Protein (e.g., Bcl-2) This compound->Anti_Apoptotic Inhibits Pro_Apoptotic Pro-Apoptotic Protein (e.g., Bax) This compound->Pro_Apoptotic Activates Caspase_Cascade Caspase Cascade Anti_Apoptotic->Caspase_Cascade Inhibits Pro_Apoptotic->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Caption: Hypothetical pathway of this compound-induced apoptosis.

Conclusion

While a specific analysis of "this compound" is not currently possible due to a lack of available data, the framework presented here provides a comprehensive guide for the in vitro characterization of a novel compound. Researchers and drug development professionals are encouraged to apply these principles to elucidate the mechanisms of action of new therapeutic candidates. Should information regarding "this compound" become public, a detailed technical guide will be generated. We recommend that the user verify the compound's name and provide any alternative identifiers to facilitate a more targeted and successful literature search.

Bohenin biological pathway analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the biological pathways of "Bohenin" cannot be provided at this time. A comprehensive search of available scientific literature and databases did not yield any information on a compound or molecule specifically named "this compound."

It is possible that "this compound" may be a novel or less-documented substance, a proprietary name not yet in the public domain, or a potential misspelling of a different compound. The search results did retrieve information on other biologically active molecules, such as Buphenine Hydrochloride, Wogonin, and Bufalin, each with distinct mechanisms of action and signaling pathways. However, without a clear identification of "this compound," it is not possible to generate the requested technical guide, including data tables, experimental protocols, and pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the correct nomenclature and spelling. If "this compound" is an alternative name or a newly discovered molecule, further details would be required to conduct a thorough analysis of its biological activities.

The Solubility of Benzoin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Benzoin's Solubility Profile in Various Solvents for Applications in Research and Drug Development

This technical guide provides a comprehensive overview of the solubility of benzoin (B196080), a widely used organic compound in various industrial and pharmaceutical applications. A thorough understanding of its solubility in different solvents is critical for its use in synthesis, formulation, and as a precursor in drug development. This document, intended for researchers, scientists, and drug development professionals, details quantitative solubility data, experimental methodologies for its determination, and insights into its biological interactions.

Core Data Presentation: Benzoin Solubility

The solubility of benzoin has been experimentally determined in a range of monosolvents and binary solvent mixtures across various temperatures. The following tables summarize the mole fraction solubility (x) of benzoin in selected solvents at different temperatures, as determined by the static method and analyzed via UV-vis spectroscopy.

Table 1: Solubility of Benzoin in Various Monosolvents
Temperature (K)AcetoneEthyl AcetateMethanolEthanol1-Propanol1-ButanolTolueneAcetonitrileCyclohexaneButyl AcetateIsobutyl Alcohol
273.15--0.03810.02490.01950.01630.04120.04150.00390.04720.0142
283.150.2080.1870.05130.03430.02710.02260.05980.05630.00590.06690.0191
293.150.2840.2630.06810.04650.03720.03090.08450.07540.00870.09340.0256
303.150.3790.3610.08950.06240.05060.04180.11710.09990.01270.12810.0342
313.150.4980.4850.11620.08290.06790.05610.15960.13110.01840.17310.0454
323.150.6450.6390.14920.10910.09020.0746-----

Data compiled from studies published in the Journal of Chemical & Engineering Data.[1][2][3][4][5][6]

General Solubility Trend: The solubility of benzoin in the studied monosolvents generally follows this decreasing order: Ethyl Acetate > Acetone > Butyl Acetate > Toluene > Acetonitrile > Methanol > Ethanol > n-Propanol > n-Butanol > Isobutyl Alcohol > Isopropyl Alcohol > Cyclohexane.[3][6] This trend highlights that polar aprotic solvents and esters are excellent solvents for benzoin, while its solubility is lower in alcohols and significantly lower in non-polar solvents like cyclohexane. As expected, for all solvents, the solubility of benzoin increases with a rise in temperature.[2][4]

Experimental Protocols

The quantitative data presented in this guide was primarily obtained using the static method for solubility determination.

Static Method for Solubility Determination

The static method is a reliable technique for determining the equilibrium solubility of a solid in a liquid solvent. The general procedure is as follows:

  • Sample Preparation: An excess amount of the solid solute (benzoin) is added to a known volume or mass of the solvent in a sealed, temperature-controlled vessel.

  • Equilibration: The mixture is continuously agitated (e.g., using a magnetic stirrer) at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can take several hours to days.

  • Phase Separation: Once equilibrium is established, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant saturated solution is then carefully withdrawn.

  • Analysis: The concentration of the solute in the saturated solution is determined using a suitable analytical technique. For benzoin, UV-vis spectroscopy is a common method. A calibration curve is first established by measuring the absorbance of solutions of known benzoin concentrations at a specific wavelength. The concentration of the saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.

  • Data Calculation: The solubility is then expressed in the desired units, such as mole fraction, mg/mL, or g/L.

Below is a workflow diagram for the static method of solubility determination.

experimental_workflow Experimental Workflow for Solubility Determination prep Sample Preparation (Excess Benzoin in Solvent) equilibration Equilibration (Constant Temperature & Agitation) prep->equilibration Incubate settling Phase Separation (Settling of Undissolved Solid) equilibration->settling Cease Agitation sampling Sampling (Withdrawal of Supernatant) settling->sampling analysis Concentration Analysis (e.g., UV-vis Spectroscopy) sampling->analysis data Data Calculation (Solubility in required units) analysis->data nf_kb_pathway Potential Inhibition of the NF-κB Signaling Pathway by Benzoin cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK complex tnfr->ikk activates ikba IκBα ikk->ikba phosphorylates ikba_p P-IκBα ikba->ikba_p nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates proteasome Proteasome ikba_p->proteasome ubiquitination & degradation benzoin Benzoin benzoin->ikk Inhibits (Hypothesized) dna DNA (κB site) nfkb_nuc->dna binds genes Pro-inflammatory Gene Transcription dna->genes

References

An In-depth Technical Guide on the Interaction of Bohemin with Cyclin-Dependent Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between Bohemin, a synthetic purine (B94841) derivative, and its primary protein targets, the Cyclin-Dependent Kinases (CDKs). Bohemin has been identified as a potent inhibitor of CDKs, which are crucial regulators of the eukaryotic cell cycle. Dysregulation of CDK activity is a hallmark of cancer, making them a significant target for therapeutic intervention. This document details the mechanism of action of Bohemin, its quantitative interaction data with various CDKs, detailed experimental protocols for studying such interactions, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Bohemin and its Target: Cyclin-Dependent Kinases (CDKs)

Bohemin (2-(3-hydroxypropylamino)-6-benzylamino-9-isopropylpurine) is a synthetic compound belonging to a class of purine-based inhibitors of Cyclin-Dependent Kinases. It shares structural similarities with other well-known CDK inhibitors like olomoucine (B1683950) and roscovitine. CDKs are a family of serine/threonine kinases that, when complexed with their regulatory cyclin subunits, drive the progression of the cell cycle through distinct phases (G1, S, G2, and M). The activity of these Cyclin-CDK complexes is tightly regulated, and their aberrant activation can lead to uncontrolled cell proliferation, a key characteristic of cancer. Bohemin exerts its anti-proliferative and cytotoxic effects by directly inhibiting the kinase activity of these complexes, leading to cell cycle arrest and apoptosis.

Quantitative Data: Bohemin's Inhibitory Activity Against CDKs

The inhibitory potency of Bohemin against various Cyclin-CDK complexes is typically quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the available IC50 data for Bohemin against key cell cycle-regulating CDKs.

Target EnzymeIC50 (µM)
CDK1/cyclin B0.15
CDK2/cyclin A0.7
CDK2/cyclin E0.7
CDK5/p350.2
CDK7/cyclin H1.5
CDK9/cyclin T0.7

Note: Data is compiled from various in vitro kinase assays. Values may vary depending on the specific experimental conditions, such as ATP concentration.

Mechanism of Action and Signaling Pathway

Bohemin functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the CDK catalytic subunit, preventing the phosphorylation of key downstream substrates that are essential for cell cycle transitions. One of the most critical pathways affected is the CDK-Retinoblastoma (Rb) pathway, which governs the G1/S phase transition.

In the G1 phase, active CDK4/6 and CDK2 complexes phosphorylate the Retinoblastoma protein (pRb). This phosphorylation inactivates pRb, causing it to release the E2F transcription factor. Once liberated, E2F activates the transcription of genes required for DNA synthesis and progression into the S phase. By inhibiting CDK2, Bohemin prevents the hyperphosphorylation of pRb, keeping it in its active, hypophosphorylated state. Active pRb remains bound to E2F, thereby repressing the transcription of S-phase genes and causing the cell to arrest in the G1 phase.

Furthermore, inhibition of CDK1/cyclin B, the master regulator of mitosis, by Bohemin leads to cell cycle arrest at the G2/M checkpoint, preventing cells from entering mitosis.

CDK_Pathway_Inhibition Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 Activates pRb_E2F pRb-E2F (Active Complex) CyclinD_CDK46->pRb_E2F Phosphorylates (p) CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->pRb_E2F Phosphorylates (p) CyclinA_CDK2 Cyclin A-CDK2 G1_S_Transition G1/S Transition CyclinA_CDK2->G1_S_Transition Promotes CyclinB_CDK1 Cyclin B-CDK1 G2_M_Transition G2/M Transition CyclinB_CDK1->G2_M_Transition Promotes E2F E2F (Free) pRb_E2F->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates S_Phase_Genes->G1_S_Transition Promotes Bohemin Bohemin Bohemin->CyclinE_CDK2 Bohemin->CyclinA_CDK2 Bohemin->CyclinB_CDK1

Caption: Bohemin inhibits key Cyclin-CDK complexes, blocking pRb phosphorylation and cell cycle progression.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the interaction of Bohemin with CDKs.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a method to determine the IC50 value of Bohemin against a specific Cyclin-CDK complex using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Purified recombinant Cyclin-CDK enzyme

  • Kinase-specific substrate (e.g., a peptide derived from Histone H1 for CDK1)

  • Bohemin stock solution (e.g., 10 mM in DMSO)

  • ATP solution

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of Bohemin in Kinase Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted Bohemin or vehicle control (DMSO in Kinase Buffer) to the appropriate wells.

    • Add 2 µL of the Cyclin-CDK enzyme solution (at a pre-determined optimal concentration) to each well.

    • To initiate the kinase reaction, add 2 µL of a substrate/ATP mixture. The final ATP concentration should be near the Km value for the specific kinase.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each Bohemin concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the Bohemin concentration and fit the data using a non-linear regression model to determine the IC50 value.

Cell Cycle Analysis by Propidium (B1200493) Iodide Staining and Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of a cell population after treatment with Bohemin. It is used to determine if the compound induces arrest at specific phases of the cell cycle (e.g., G1 or G2/M).[1][2][3]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Bohemin

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) / RNase A Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to attach overnight. Treat the cells with various concentrations of Bohemin (and a vehicle control) for a desired period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • For adherent cells, wash with PBS and detach using Trypsin-EDTA.

    • Collect all cells, including those floating in the medium (which may be apoptotic), into a centrifuge tube.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Fixation:

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 70%.

    • Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in the PI/RNase A Staining Solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission in the appropriate channel (e.g., >600 nm).

    • Collect data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of Bohemin-treated cells to the vehicle-treated control cells to identify cell cycle arrest.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the experimental protocols described above.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis p1 Prepare Serial Dilution of Bohemin r1 Add Reagents to 384-well Plate p1->r1 p2 Prepare Enzyme and Substrate/ATP Mix p2->r1 r2 Incubate (Kinase Reaction) ~60 min @ RT r1->r2 d1 Add ADP-Glo™ Reagent (Stop & ATP Depletion) r2->d1 d2 Incubate ~40 min @ RT d1->d2 d3 Add Kinase Detection Reagent (Signal Generation) d2->d3 d4 Incubate ~30 min @ RT d3->d4 d5 Read Luminescence d4->d5 a1 Calculate % Inhibition d5->a1 a2 Plot Dose-Response Curve & Determine IC50 a1->a2

Caption: General workflow for an in vitro luminescence-based CDK inhibition assay.

Flow_Cytometry_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Data Acquisition & Analysis c1 Seed Cells c2 Treat with Bohemin (e.g., 24h) c1->c2 s1 Harvest Cells (Trypsinize & Collect) c2->s1 s2 Wash with PBS s1->s2 s3 Fix in Cold 70% Ethanol s2->s3 st1 Wash to Remove Ethanol s3->st1 st2 Stain with PI/RNase A Solution st1->st2 st3 Incubate ~30 min @ RT st2->st3 a1 Acquire Data on Flow Cytometer st3->a1 a2 Gate on Single Cells a1->a2 a3 Model DNA Content Histogram & Quantify Cell Cycle Phases a2->a3

Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

References

Chemical and Physical Properties of Bohemamine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of early-stage research on "Bohenin" reveals a notable ambiguity in the scientific literature, with several distinct compounds identified under similar names. Initial database searches retrieve information for "this compound," a glyceride, as well as "Boonein," "Bauhinin," and "Bohemamine," each with unique chemical structures and biological profiles.[1][2][3][4] Due to the limited available research on "this compound" as a glyceride, this whitepaper will focus on the more extensively studied "Bohemamine," a dimeric bohemamine (B1204589) analog, to provide a comprehensive technical guide for researchers, scientists, and drug development professionals.

Bohemamine is a dimeric analog isolated from the marine-derived Streptomyces spinoverrucosus.[4] Its chemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₂₉H₃₆N₄O₆[4]
Molecular Weight536.62 g/mol [4]
HRESIMSm/z 537.2705 [M + H]⁺[4]

Table 1: Physicochemical Properties of Dibohemamine A (a Bohemamine analog)

Biological Activity: Cytotoxicity

Early-stage research has identified cytotoxic activity for analogs of Bohemamine, specifically dibohemamines B and C, against the non-small cell lung cancer (NSCLC) cell line A549.[4]

CompoundCell LineIC₅₀ (µM)Source
Dibohemamine B (Compound 6)A5490.140[4]
Dibohemamine C (Compound 7)A5490.145[4]

Table 2: Cytotoxicity of Dibohemamine Analogs

Experimental Protocols

The following outlines the general experimental workflow for the isolation and initial biological evaluation of Bohemamine analogs as described in the literature.

Experimental_Workflow cluster_isolation Isolation and Purification cluster_characterization Structural Characterization cluster_activity Biological Activity Screening A Fermentation of Streptomyces spinoverrucosus B Extraction of Culture Broth A->B C Chromatographic Separation B->C D Isolation of Dibohemamines A-C C->D E Spectroscopic Analysis (NMR, HRESIMS, IR, UV) D->E F Cytotoxicity Assay (e.g., against A549 cell line) D->F

Caption: General workflow for the isolation, characterization, and initial biological screening of Bohemamine analogs.

Detailed Methodologies

Isolation and Purification of Dibohemamines: The producing strain, Streptomyces spinoverrucosus, was cultured in a suitable medium. The culture broth was then subjected to extraction with an organic solvent. The resulting extract was fractionated using a series of chromatographic techniques, such as column chromatography over silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure dibohemamine compounds.[4]

Structural Elucidation: The chemical structures of the isolated compounds were determined using a combination of spectroscopic methods. High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula.[4] Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC) was employed to elucidate the connectivity of atoms within the molecule. Infrared (IR) spectroscopy was used to identify functional groups, and ultraviolet (UV) spectroscopy was used to characterize the chromophore.[4]

Cytotoxicity Assay: The cytotoxic activity of the isolated compounds was evaluated against the A549 non-small cell lung cancer cell line. While the specific type of cytotoxicity assay (e.g., MTT, XTT) is not detailed in the initial reports, a standard protocol would involve treating the A549 cells with varying concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). The cell viability would then be measured using a colorimetric or fluorometric method to determine the concentration at which 50% of the cells are inhibited (IC₅₀).

Proposed Signaling Pathways

While the precise signaling pathways affected by Bohemamine have not yet been elucidated in early-stage research, its cytotoxic activity suggests potential interaction with pathways that regulate cell proliferation, survival, and apoptosis. Based on the activity of other natural products with anticancer properties, several pathways could be hypothesized as potential targets for future investigation.

Proposed_Signaling_Pathways cluster_pathways Potential Target Signaling Pathways cluster_outcomes Cellular Outcomes Bohemamine Bohemamine MAPK MAPK/ERK Pathway Bohemamine->MAPK PI3K PI3K/Akt Pathway Bohemamine->PI3K Apoptosis Apoptotic Pathways (e.g., Caspase activation) Bohemamine->Apoptosis Proliferation Decreased Cell Proliferation MAPK->Proliferation CellCycle Cell Cycle Arrest MAPK->CellCycle PI3K->Proliferation PI3K->CellCycle InduceApoptosis Induction of Apoptosis Apoptosis->InduceApoptosis

Caption: Hypothesized signaling pathways potentially targeted by Bohemamine leading to its cytotoxic effects.

Further research is necessary to validate these proposed mechanisms of action and to fully understand the therapeutic potential of Bohemamine and its analogs. The preliminary data, however, indicates that this class of compounds warrants further investigation in the context of oncology drug discovery.

References

An In-depth Technical Guide to Bohenin (1,3-Dibehenoyl-2-oleoyl glycerol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bohenin, a structured triacylglycerol (TAG) with the chemical name 1,3-dibehenoyl-2-oleoyl glycerol (B35011), is a molecule of significant interest in various industrial and research applications. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, purification, and its role in metabolic pathways. Detailed experimental protocols and visual representations of relevant biological and experimental workflows are presented to facilitate further research and development.

Physicochemical Properties of this compound

This compound is a triacylglycerol composed of a glycerol backbone esterified with two molecules of behenic acid at the sn-1 and sn-3 positions and one molecule of oleic acid at the sn-2 position. Its molecular and physical characteristics are summarized in the table below.

PropertyValueReference
Molecular Formula C65H124O6[1]
Molecular Weight 1001.7 g/mol [1]
IUPAC Name [3-docosanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] docosanoate
Synonyms 1,3-Dibehenoyl-2-oleoyl glycerol, BOB[2][3]

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through enzymatic interesterification. This method offers high specificity and milder reaction conditions compared to chemical synthesis.

Enzymatic Synthesis of this compound

A common method for synthesizing this compound involves the enzymatic interesterification of a high oleic acid sunflower oil (HOSO) with behenic acid methyl ester (BME) using a 1,3-regiospecific lipase (B570770), such as Lipozyme RM IM, in a solvent-free system.[2][3]

Experimental Protocol: Enzymatic Synthesis of this compound [2][3]

  • Substrate Preparation: Prepare a mixture of high oleic acid sunflower oil (HOSO) and behenic acid methyl ester (BME). The optimal substrate molar ratio of BME to HOSO is 2.5:1.

  • Enzyme Loading: Add the 1,3-regiospecific lipase (e.g., Lipozyme RM IM) to the substrate mixture. The recommended enzyme load is 10% by weight of the total substrates.

  • Pre-equilibration of Enzyme: Prior to the reaction, pre-equilibrate the enzyme to a water activity of 0.28.

  • Reaction Conditions: Conduct the reaction at 72°C for approximately 8 hours with agitation.

  • Monitoring the Reaction: The progress of the reaction can be monitored by analyzing the content of this compound (BOB) and the conversion of BME.

  • Product Yield: Under these optimized conditions, a product mixture containing approximately 32.76% this compound can be achieved, with a BME conversion of 65.16%.[3]

Purification of this compound

Following synthesis, this compound needs to be purified from the reaction mixture, which contains unreacted substrates, byproducts, and the enzyme. A two-step purification process involving molecular distillation and solvent fractionation is effective.[3]

Experimental Protocol: Purification of this compound [3]

  • Removal of Free Fatty Acids: The first step is to remove free fatty acids from the crude product. This is typically achieved using short-range molecular distillation.

  • Solvent Fractionation: The second step involves a two-step solvent fractionation to isolate the high-melting point this compound from other triacylglycerols.

    • Dissolution: Dissolve the product from the molecular distillation step in a suitable solvent (e.g., acetone).

    • Crystallization: Cool the solution to induce the crystallization of the higher melting point fractions, which will be enriched in this compound.

    • Filtration: Separate the crystallized solid (stearin fraction) from the liquid (olein fraction) by filtration.

    • Solvent Removal: Remove the solvent from the stearin (B3432776) fraction, for example, by evaporation under reduced pressure.

  • Purity: This purification strategy can yield this compound with a purity of up to 77.14%.[3]

Analytical Methods for this compound Characterization

Several analytical techniques can be employed for the characterization and quantification of this compound and other triacylglycerols.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Separation and quantification of triacylglycerol species. Reversed-phase HPLC is commonly used.[4]
Gas Chromatography (GC) Analysis of the fatty acid composition of the triacylglycerols after transesterification to fatty acid methyl esters (FAMEs).[5]
Thin-Layer Chromatography (TLC) A simpler chromatographic method for the separation of different lipid classes, including triacylglycerols, diacylglycerols, and free fatty acids.[4]
Mass Spectrometry (MS) Often coupled with HPLC or GC (LC-MS, GC-MS) for the identification and structural elucidation of triacylglycerols based on their mass-to-charge ratio.[6]

This compound in Biological Pathways

This compound, as a triacylglycerol, is synthesized in organisms through the de novo triacylglycerol biosynthesis pathway , also known as the Kennedy pathway.[7] This fundamental metabolic pathway is crucial for energy storage.

De Novo Triacylglycerol Biosynthesis (Kennedy Pathway)

The Kennedy pathway involves a series of enzymatic reactions that sequentially acylate a glycerol-3-phosphate backbone.[7][8]

Key Enzymatic Steps:

  • Acylation of Glycerol-3-Phosphate: Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the esterification of a fatty acyl-CoA to the sn-1 position of glycerol-3-phosphate, forming lysophosphatidic acid (LPA).[7]

  • Acylation of Lysophosphatidic Acid: 1-acylglycerol-3-phosphate acyltransferase (AGPAT) adds a second fatty acyl-CoA to the sn-2 position of LPA, producing phosphatidic acid (PA).[7]

  • Dephosphorylation of Phosphatidic Acid: Phosphatidic acid phosphatase (PAP), also known as lipin, removes the phosphate (B84403) group from PA to yield diacylglycerol (DAG).[7]

  • Acylation of Diacylglycerol: Diacylglycerol acyltransferase (DGAT) catalyzes the final step, the esterification of a third fatty acyl-CoA to the sn-3 position of DAG, forming a triacylglycerol, such as this compound.[7]

Kennedy_Pathway G3P Glycerol-3-Phosphate GPAT GPAT G3P->GPAT LPA Lysophosphatidic Acid AGPAT AGPAT LPA->AGPAT PA Phosphatidic Acid PAP PAP (Lipin) PA->PAP DAG Diacylglycerol DGAT DGAT DAG->DGAT TAG Triacylglycerol (e.g., this compound) GPAT->LPA Fatty Acyl-CoA AGPAT->PA Fatty Acyl-CoA PAP->DAG DGAT->TAG Fatty Acyl-CoA

De Novo Triacylglycerol Biosynthesis (Kennedy Pathway).

Experimental Workflows

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound.

Bohenin_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Substrates HOSO + BME Enzymatic_Reaction Enzymatic Interesterification (Lipozyme RM IM, 72°C, 8h) Substrates->Enzymatic_Reaction Crude_Product Crude this compound Mixture Enzymatic_Reaction->Crude_Product Molecular_Distillation Molecular Distillation Crude_Product->Molecular_Distillation Solvent_Fractionation Solvent Fractionation (Acetone) Molecular_Distillation->Solvent_Fractionation Purified_this compound Purified this compound (>77%) Solvent_Fractionation->Purified_this compound HPLC HPLC Purified_this compound->HPLC GC GC-FAME Purified_this compound->GC TLC TLC Purified_this compound->TLC MS MS Purified_this compound->MS

Workflow for this compound Synthesis, Purification, and Analysis.

Conclusion

This compound is a structured triacylglycerol with well-defined physicochemical properties. Its synthesis and purification can be achieved with high efficiency through enzymatic processes followed by physical separation techniques. As a triacylglycerol, it is an integral part of the de novo triacylglycerol biosynthesis pathway, a fundamental process in lipid metabolism. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and professionals in the fields of lipid chemistry, food science, and drug development, enabling further exploration of the properties and applications of this compound.

References

Predicting the Bioactivity of Novel Compounds: A Computational Modeling Approach

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and characterization of bioactive compounds are pivotal in drug discovery and development. Traditional experimental screening methods, while essential, can be time-consuming and resource-intensive. Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, offer a powerful and efficient alternative for predicting the biological activity of chemical compounds based on their structural features.[1][2][3] These in silico approaches facilitate the rapid screening of large compound libraries, prioritization of candidates for experimental testing, and optimization of lead compounds.[4][5]

This technical guide outlines a comprehensive workflow for predicting the bioactivity of a novel compound, from data acquisition and model development to validation and interpretation. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research.

The Computational Bioactivity Prediction Workflow

The process of predicting bioactivity using computational models can be broken down into several key stages. This workflow ensures the development of robust and predictive models.

Computational Bioactivity Prediction Workflow cluster_0 Data Acquisition & Curation cluster_1 Model Development cluster_2 Model Validation & Application DataCollection Data Collection (Experimental Data, Databases) DataCuration Data Curation (Standardization, Error Removal) DataCollection->DataCuration DescriptorCalculation Molecular Descriptor Calculation (2D/3D) DataCuration->DescriptorCalculation FeatureSelection Feature Selection DescriptorCalculation->FeatureSelection ModelBuilding Model Building (e.g., MLR, SVM, NN) FeatureSelection->ModelBuilding InternalValidation Internal Validation (e.g., Cross-validation) ModelBuilding->InternalValidation ExternalValidation External Validation (Test Set) InternalValidation->ExternalValidation Prediction Bioactivity Prediction for Novel Compounds ExternalValidation->Prediction

Caption: A generalized workflow for computational bioactivity prediction.

Methodologies and Experimental Protocols

Data Acquisition and Curation

The foundation of any predictive model is high-quality data. For a novel compound, initial experimental data on its bioactivity (e.g., IC50, EC50, Ki) against a specific biological target is required. Public and commercial databases are also valuable sources of data for training and testing models.

Experimental Protocol: In Vitro Bioactivity Assay (General Example)

  • Target Preparation: Isolate and purify the target protein or prepare the cell line of interest.

  • Compound Preparation: Prepare a stock solution of the test compound and create a series of dilutions.

  • Assay Execution: Incubate the target with the test compound at various concentrations.

  • Signal Detection: Measure the biological response using an appropriate detection method (e.g., fluorescence, luminescence, absorbance).

  • Data Analysis: Plot the response against the compound concentration and fit the data to a dose-response curve to determine the bioactivity value (e.g., IC50).

Data Curation: Raw data must be curated to ensure consistency and remove errors. This involves standardizing chemical structures, removing duplicates, and handling missing data.

Molecular Descriptor Calculation

Molecular descriptors are numerical representations of the physicochemical and structural properties of a molecule.[2] They can be categorized as 1D, 2D, or 3D descriptors.

  • 1D Descriptors: Molecular weight, atom counts.

  • 2D Descriptors: Topological indices, molecular connectivity indices.

  • 3D Descriptors: Molecular shape, surface area, volume.

Software packages are used to calculate a wide range of descriptors for each molecule in the dataset.[6]

Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).[2][3]

Equation: Biological Activity = f (Molecular Descriptors)

Various statistical and machine learning algorithms can be used to build QSAR models.[1]

Modeling TechniqueDescription
Multiple Linear Regression (MLR) A statistical method that uses a linear equation to model the relationship between a dependent variable and one or more independent variables.[7][8]
Support Vector Machine (SVM) A supervised machine learning algorithm that can be used for both classification and regression tasks.[9]
Artificial Neural Networks (ANN) A set of algorithms, modeled loosely after the human brain, that are designed to recognize patterns.[10]
Random Forest (RF) An ensemble learning method that operates by constructing a multitude of decision trees at training time.
Bayesian Modeling A statistical method based on Bayes' theorem that can be used to predict the likelihood of a molecule being active.[11]

Model Validation: It is crucial to validate the developed model to assess its predictive power and robustness.[7]

Validation MethodDescriptionKey Parameters
Internal Validation Assesses the stability of the model using the training data.R², Q² (Cross-validated R²)
External Validation Evaluates the predictive performance of the model on an independent test set.R²pred (Predictive R²)

Potential Signaling Pathways

While the specific signaling pathways affected by a novel compound like "Bohenin" are unknown, many bioactive natural products are known to modulate key cellular signaling cascades involved in cell proliferation, survival, and inflammation. The following diagrams illustrate generalized representations of such pathways that are often investigated.

Generalized Cell Proliferation and Survival Pathway

This pathway is frequently targeted by anti-cancer agents. Natural products like Bufalin have been shown to regulate the PI3K/Akt/mTOR pathway.[12][13]

Proliferation_Survival_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Promotes

Caption: A simplified diagram of a cell proliferation and survival pathway.

Generalized Inflammatory Signaling Pathway

Chronic inflammation is implicated in various diseases. The JAK/STAT pathway is a key regulator of inflammation and is a target for many therapeutic agents.[12][13] Wogonin is another natural product known to modulate inflammatory pathways.[14]

Inflammatory_Signaling_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Dimerizes Gene Transcription (Inflammation) Gene Transcription (Inflammation) STAT->Gene Transcription (Inflammation) Promotes

Caption: A simplified diagram of an inflammatory signaling pathway.

Conclusion

Computational modeling, particularly QSAR, provides a valuable framework for predicting the bioactivity of novel compounds.[3][15] By integrating experimental data with robust computational methodologies, researchers can significantly accelerate the drug discovery process. This technical guide offers a foundational workflow and highlights key considerations for applying these powerful predictive tools. The successful application of these models will depend on the quality of the input data and the rigorous validation of the developed models. While specific information on "this compound" remains elusive, the principles outlined here are broadly applicable to the study of any new chemical entity.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Topic: Initial literature searches for "Bohenin" did not yield information on a compound with that specific name. It is presumed that this may be a typographical error or a less common name for a related compound. This guide will therefore focus on Bergenin (B1666849) , a structurally related and extensively researched natural product that aligns with the likely interests of researchers in this field.

Bergenin is a C-glucoside of 4-O-methyl gallic acid, naturally occurring in several plant species, including those of the Bergenia genus.[1][2] It has garnered significant attention in the scientific community for its diverse pharmacological properties, including anti-inflammatory, antioxidant, immunosuppressive, neuroprotective, and anticancer activities.[1][2] This technical guide provides a comprehensive overview of the current state of research on Bergenin and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Quantitative Biological Data

The biological activities of Bergenin and its synthesized derivatives have been quantified in numerous studies. The following tables summarize key findings, providing a comparative overview of their potency in various assays.

Table 1: Immunosuppressive Activity of Bergenin Derivatives

CompoundDescriptionAssayIC50 (µM)Reference
7 Bergenin derivativeInhibition of mouse splenocyte proliferation3.52[3]
13 Bergenin derivativeInhibition of mouse splenocyte proliferation5.39[3]

Table 2: Antioxidant Activity of Bergenin and its Derivatives

CompoundAssayIC50 (µg/mL)Reference
BergeninDPPH radical scavenging12.04 - 24.20[4]
BergeninHydrogen peroxide radical scavenging32.54[5]
BergeninABTS radical scavenging31.56 - 75.06[5]
BergeninNitric oxide scavenging2.98 - 785.63[5]
11-O-galloylbergeninDPPH radical scavenging7.45 ± 0.2[6]
11-O-galloylbergeninReducing power assay (EC50)5.39 ± 0.28[6]

Table 3: Antiplasmodial Activity of Bergenin and its Derivative

CompoundStrainIC50 (µM)Reference
BergeninPlasmodium falciparum (D10, chloroquine (B1663885) sensitive)< 8[7]
11-O-galloylbergeninPlasmodium falciparum (D10, chloroquine sensitive)< 8[7]

Key Experimental Protocols

This section details the methodologies for the synthesis of Bergenin derivatives and the evaluation of their biological activities as cited in the literature.

Synthesis of Bergenin Derivatives (General Procedure)[3]

This protocol describes the synthesis of alkylated Bergenin derivatives.

Materials:

  • Bergenin

  • N,N-dimethylformamide (DMF)

  • Potassium carbonate (K2CO3)

  • Potassium iodide (KI)

  • Alkyl bromide (e.g., 1-bromopentane, 1-bromohexane)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., CH2Cl2/CH3OH)

Procedure:

  • Dissolve Bergenin (1 equivalent) in DMF.

  • Add K2CO3 (1.5 equivalents) and KI (10% mmol).

  • Add the respective alkyl bromide (1.5-2.5 equivalents).

  • Heat the reaction mixture to 60-80°C and stir overnight.

  • Evaporate the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate.

  • Purify the residue by column chromatography on silica gel using a suitable solvent system (e.g., CH2Cl2/CH3OH = 25:1) to obtain the desired derivative.

Immunosuppressive Activity Assay (Mouse Splenocyte Proliferation)[3]

This assay evaluates the effect of compounds on the proliferation of mouse splenocytes induced by Concanavalin A (Con A).

Materials:

  • Mouse splenocytes

  • Concanavalin A (Con A)

  • CCK-8 (Cell Counting Kit-8)

  • Bergenin derivatives

Procedure:

  • Prepare mouse splenocyte suspension.

  • Seed the splenocytes in 96-well plates.

  • Treat the cells with various concentrations of the Bergenin derivatives.

  • Stimulate the cells with Con A.

  • Incubate the plates for a specified period.

  • Add CCK-8 solution to each well and incubate further.

  • Measure the absorbance at the appropriate wavelength to determine cell viability.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

DPPH Radical Scavenging Assay[8][9]

This protocol measures the free radical scavenging activity of the compounds.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or other suitable solvent

  • Bergenin or its derivatives

  • Positive control (e.g., Trolox, Ascorbic acid)

Procedure:

  • Prepare a stock solution of DPPH in the chosen solvent.

  • Prepare solutions of the test compounds and the positive control at various concentrations.

  • Mix the DPPH solution with the test compound solutions.

  • Incubate the mixture in the dark at room temperature for a specified time.

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

  • The percentage of scavenging activity is calculated based on the reduction in absorbance of the DPPH solution.

  • The IC50 value, the concentration of the sample that scavenges 50% of the DPPH free radicals, is then determined.

Signaling Pathways and Mechanisms of Action

Bergenin exerts its diverse biological effects by modulating several key signaling pathways. Diagrams illustrating these mechanisms are provided below.

Bergenin has been shown to inhibit the activation of the NF-κB and MAPK signaling pathways, which are crucial in inflammatory responses.[8][9] In the context of cancer, Bergenin targets deregulated signaling pathways such as ERK1/2, JAK/STAT, and STAT3/Akt to inhibit cell proliferation and induce apoptosis.[10] Furthermore, its neuroprotective effects in diabetic neuropathy are linked to the modulation of AMPK and NF-κB signaling.[11] In the context of mycobacterial infections, Bergenin enhances T helper 1 responses by activating the MAP kinase pathway in macrophages.[12]

Bergenin_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK activates MAPK MAPK (p38, ERK, JNK) TLR4->MAPK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Bergenin Bergenin Bergenin->IKK inhibits Bergenin->MAPK inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_n->Genes activates transcription Inflammation Inflammation Genes->Inflammation LPS LPS LPS->TLR4

Caption: Bergenin's anti-inflammatory mechanism via inhibition of NF-κB and MAPK pathways.

Bergenin_Biosynthesis_Pathway SA Shikimic Acid GA Gallic Acid SA->GA BpSDH2 MeGA 4-O-Methyl Gallic Acid GA->MeGA BpOMT1/AjOMT1 GlcMeGA 2-Glucosyl-4-O-Me-GA MeGA->GlcMeGA AjCGT1 Bergenin Bergenin GlcMeGA->Bergenin Intramolecular dehydration

Caption: Biosynthetic pathway of Bergenin in plants.

Bergenin_Derivative_Synthesis_Workflow start Start dissolve Dissolve Bergenin in DMF start->dissolve add_reagents Add K2CO3, KI, and Alkyl Bromide dissolve->add_reagents react Heat and Stir Overnight add_reagents->react evaporate Evaporate Solvent react->evaporate extract Extract with Ethyl Acetate evaporate->extract purify Purify by Column Chromatography extract->purify end Bergenin Derivative purify->end

Caption: Experimental workflow for the synthesis of Bergenin derivatives.

Conclusion

Bergenin and its derivatives represent a promising class of natural compounds with a wide range of therapeutic potentials. Their activities are well-documented across numerous studies, with quantitative data supporting their efficacy. The mechanisms of action, primarily involving the modulation of key inflammatory and cell signaling pathways, provide a solid foundation for further drug development. The experimental protocols outlined in this guide offer a starting point for researchers looking to explore the synthesis and biological evaluation of these valuable compounds. Future research should focus on optimizing the pharmacokinetic properties of Bergenin derivatives and conducting further preclinical and clinical studies to validate their therapeutic applications.

References

Bohenin: An In-depth Technical Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

An analysis for researchers, scientists, and drug development professionals.

Introduction

Bohenin, chemically identified as glycerol (B35011) 1,3-dibehenate 2-oleate (BOB), is a triglyceride used in the food industry as a tempering aid and anti-bloom agent, particularly in chocolate and chocolate coatings. This technical guide provides a comprehensive overview of the available safety and toxicity data on this compound, with a focus on its regulatory status, preclinical safety studies, and the methodologies employed in its evaluation. While publicly available data is limited, this guide synthesizes the existing information to provide a profile for researchers and professionals in drug development and food science.

Regulatory Status and Identification

Summary of Toxicological Studies

The GRAS notification for this compound references unpublished toxicity and mutagenicity studies.[1] While the full details of these studies are not publicly available, the FDA's "no questions" response to the GRAS notice indicates that the provided data were sufficient to support the safety of this compound for its specified use. The safety assessment of this compound also relies on the metabolic fate of its constituents, behenic acid and oleic acid, which are common dietary fatty acids with well-established safety profiles.

Due to the limited public availability of specific quantitative data from dedicated studies on this compound, a detailed summary table cannot be constructed at this time. However, information on related compounds provides some context for the safety of its components.

Experimental Protocols

Detailed experimental protocols for the specific toxicity studies on this compound are contained within the unpublished GRAS petition GRP 4G0407 and are not publicly accessible. However, standard toxicological testing protocols as mandated by regulatory agencies such as the FDA and the Organisation for Economic Co-operation and Development (OECD) were likely followed. Below is a generalized workflow for the types of studies that would have been conducted to support the GRAS notification.

Experimental_Workflow_for_GRAS_Notification cluster_preclinical Preclinical Safety Assessment cluster_regulatory Regulatory Submission Acute_Toxicity Acute Oral Toxicity (e.g., OECD TG 420) GRAS_Dossier GRAS Dossier Preparation (including all safety data) Acute_Toxicity->GRAS_Dossier Genotoxicity Genotoxicity/Mutagenicity (e.g., Ames Test, Chromosomal Aberration) Genotoxicity->GRAS_Dossier Subchronic_Toxicity Subchronic Toxicity (e.g., 90-day feeding study) Subchronic_Toxicity->GRAS_Dossier FDA_Submission Submission to FDA (GRP 4G0407 / GRN 000050) GRAS_Dossier->FDA_Submission FDA_Review FDA Review FDA_Submission->FDA_Review GRAS_Conclusion GRAS Conclusion ("No Questions" Letter) FDA_Review->GRAS_Conclusion

Caption: Generalized workflow for preclinical safety assessment and regulatory submission for a food ingredient like this compound.

Metabolism and Potential Signaling Pathways

This compound, as a triglyceride, is expected to be hydrolyzed in the gastrointestinal tract by lipases into its constituent fatty acids (behenic acid and oleic acid) and glycerol. These components are then absorbed and enter into normal lipid metabolism pathways.

There is currently no publicly available information to suggest that this compound directly interacts with or modulates specific signaling pathways in a manner that would be of toxicological concern at its intended levels of consumption. The safety evaluation of this compound relies on the well-understood metabolic fate of its components.

The diagram below illustrates the expected metabolic fate of this compound.

Bohenin_Metabolism This compound This compound (Glycerol 1,3-dibehenate 2-oleate) Hydrolysis Gastrointestinal Hydrolysis (Lipases) This compound->Hydrolysis Components Glycerol, Behenic Acid, Oleic Acid Hydrolysis->Components Absorption Absorption into Enterocytes Components->Absorption Metabolism Lipid Metabolism (Energy production, storage, etc.) Absorption->Metabolism

References

Unraveling the Pharmacokinetics of Bohenin: A Comprehensive Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The initial search for the pharmacokinetic properties of a compound referred to as "Bohenin" has yielded no specific results within the current scientific literature. This suggests that "this compound" may be a novel or uncharacterized substance, a proprietary code name not yet in the public domain, or potentially a misspelling of a known compound.

For researchers, scientists, and drug development professionals, understanding the pharmacokinetics of a new chemical entity is a cornerstone of preclinical and clinical development. The processes of Absorption, Distribution, Metabolism, and Excretion (ADME) govern the concentration and duration of a drug's action at its target site, ultimately determining its efficacy and safety profile.[1][2][3][4][5]

To proceed with an in-depth analysis as requested, clarification on the precise chemical identity of "this compound" is essential. Should this compound be a flavonoid, for instance, its pharmacokinetic profile would likely involve deglycosylation prior to absorption, followed by extensive metabolism.[6] The route of administration, formulation, and chemical properties of a drug significantly influence its bioavailability.[2] For orally administered drugs, first-pass metabolism in the gut wall or liver can substantially reduce the amount of active compound reaching systemic circulation.[2]

General Methodologies in Pharmacokinetic Profiling

A comprehensive understanding of a compound's pharmacokinetics is typically achieved through a combination of in vitro and in vivo studies. These investigations are crucial for predicting human pharmacokinetics and assessing the "drug-like" properties of a new chemical entity.[1]

In Vitro Assays

In vitro methods provide early insights into a compound's metabolic stability and potential for drug-drug interactions.[7] These assays are instrumental in early-stage drug discovery for screening and optimizing lead compounds.[1][8]

Table 1: Common In Vitro Assays for Pharmacokinetic Profiling

Assay TypePurposeExperimental SystemKey Parameters Measured
Metabolic Stability To assess the rate of metabolic turnover.[7]Liver microsomes, S9 fractions, hepatocytes from various species (e.g., human, rat, mouse, dog).[9]Intrinsic clearance (CLint), half-life (t1/2).[7][9]
CYP Inhibition To identify potential for drug-drug interactions by inhibiting cytochrome P450 enzymes.[7]Human liver microsomes with specific CYP probe substrates.IC50 (half maximal inhibitory concentration), Ki (inhibition constant).[7]
Plasma Protein Binding To determine the extent to which a drug binds to plasma proteins, affecting its distribution and clearance.Equilibrium dialysis, ultrafiltration, or ultracentrifugation with plasma from relevant species.Fraction unbound (fu).
Cell Permeability To predict intestinal absorption.Caco-2 or MDCK cell monolayers.Apparent permeability coefficient (Papp).

A typical experimental workflow for in vitro metabolic stability studies is outlined below.

experimental_workflow_invitro cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound Stock Solution Incubation_Mix Incubation Mixture (Compound, Microsomes, Buffer) Compound->Incubation_Mix Microsomes Liver Microsomes/Hepatocytes Microsomes->Incubation_Mix NADPH NADPH Solution (Cofactor) Reaction_Start Initiate Reaction (Add NADPH) NADPH->Reaction_Start Incubation_Mix->Reaction_Start Time_Points Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Reaction_Start->Time_Points Quench Quench Reaction (e.g., Acetonitrile) Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data_Analysis Calculate % Remaining vs. Time LCMS->Data_Analysis

Caption: Workflow for a typical in vitro metabolic stability assay.

In Vivo Studies

In vivo studies, conducted in animal models, are essential for understanding the complete ADME profile of a compound within a living organism.[10] These studies provide critical data on bioavailability, clearance, volume of distribution, and half-life.[11]

Table 2: Key In Vivo Pharmacokinetic Parameters

ParameterSymbolDescription
Area Under the Curve AUCRepresents the total drug exposure over time.
Clearance CLThe volume of plasma cleared of the drug per unit time.[8]
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[6]
Half-life t1/2The time required for the concentration of the drug in the body to be reduced by one-half.[3][12]
Bioavailability FThe fraction of an administered dose of unchanged drug that reaches the systemic circulation.[9]

The experimental protocol for a typical in vivo pharmacokinetic study in rodents involves the following steps:

  • Dosing: Administration of the compound via the intended clinical route (e.g., oral gavage) and intravenously to determine absolute bioavailability.

  • Blood Sampling: Collection of blood samples at predetermined time points post-dose.

  • Sample Processing: Plasma is separated from the blood samples.

  • Bioanalysis: Quantification of the drug concentration in plasma using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculation of pharmacokinetic parameters using non-compartmental or compartmental analysis.

The relationship between these core pharmacokinetic processes is illustrated in the diagram below.

adme_process cluster_intake Intake cluster_body Systemic Circulation cluster_elimination Elimination Dose Drug at Administration Site Central Drug in Plasma Dose->Central Absorption Peripheral Drug in Tissues Central->Peripheral Distribution Metabolism Metabolism (e.g., Liver) Central->Metabolism Excretion Excretion (e.g., Kidney, Bile) Central->Excretion Metabolites Metabolites Metabolism->Metabolites Metabolites->Excretion

Caption: The ADME processes governing drug disposition in the body.

Potential Signaling Pathways

Without a confirmed identity for "this compound," it is impossible to delineate its specific effects on cellular signaling. However, many natural products, particularly flavonoids, are known to modulate a variety of signaling pathways. For example, Wogonin, a flavone, has been shown to target Wnt/β-catenin, JAK/STAT, and VEGF/VEGFR pathways in various cancers.[13] Other natural compounds like Bufalin and Oenothein B have also been reported to regulate pathways such as AKT/mTOR and ERK2, respectively.[14][15]

Should "this compound" be identified as a member of these or similar classes of compounds, its mechanism of action could involve the modulation of such pathways.

signaling_pathway_example cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1, Elk-1) ERK->TF Translocation Gene Gene Expression (Proliferation, Differentiation) TF->Gene This compound This compound (Hypothetical Target) This compound->RAF Inhibition?

Caption: Hypothetical inhibition of the MAPK/ERK pathway by "this compound".

Conclusion and Path Forward

While a detailed technical guide on the pharmacokinetics of "this compound" cannot be provided at this time due to a lack of specific data, this document outlines the fundamental principles and standard experimental approaches used to characterize the ADME properties of a new chemical entity.

To advance the understanding of "this compound," the following steps are recommended:

  • Verify the Compound's Identity: Confirm the correct spelling and chemical structure of "this compound."

  • Literature Review: Conduct a thorough search using the confirmed chemical name, CAS number, or other identifiers.

  • Experimental Evaluation: If the compound is indeed novel, a systematic evaluation using the in vitro and in vivo methodologies described herein will be necessary to elucidate its pharmacokinetic profile.

This structured approach will enable the generation of the robust data required by researchers, scientists, and drug development professionals to assess the therapeutic potential of "this compound."

References

Methodological & Application

Application Notes and Protocols for Butein in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "Bohenin" did not yield relevant results. It is highly probable that this was a typographical error and the intended compound was Butein , a well-researched chalcone (B49325) with known effects on cancer cell lines. The following application notes and protocols are based on the available scientific literature for Butein.

Introduction:

Butein (3,4,2',4'-tetrahydroxychalcone) is a natural polyphenolic compound found in various medicinal plants.[1] It has demonstrated significant anti-cancer properties in a wide range of cancer cell lines.[2] Butein's therapeutic potential stems from its ability to modulate multiple cellular signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and arrest of the cell cycle.[1][3] This document provides detailed protocols for the use of Butein in cell culture experiments, summarizes its effects on various cancer cell lines, and illustrates its mechanism of action on key signaling pathways.

Data Presentation

The efficacy of Butein as an anti-cancer agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of Butein required to inhibit a biological process by 50%. The IC50 values for Butein vary depending on the cancer cell line and the duration of the treatment.

Table 1: IC50 Values of Butein in Various Cancer Cell Lines

Cancer TypeCell LineIC50 Value (µM)Incubation Time (hours)
Oral Squamous Cell CarcinomaCAL274.36148
Oral Squamous Cell CarcinomaSCC93.45848
Ovarian CancerA278064.748
Ovarian CancerSKOV3175.348
Non-Small Cell Lung CancerA54935.172
Triple-Negative Breast CancerMDA-MB-23155.772
Acute Lymphoblastic LeukemiaRS4-11, MOLT-4~20Not Specified
Breast CancerUACC-812~9.2Not Specified
Cutaneous Squamous Cell CarcinomaA43143Not Specified

Note: IC50 values can vary based on experimental conditions. It is recommended to perform a dose-response study for your specific cell line.[4]

Experimental Protocols

Protocol 1: General Cell Culture and Butein Treatment

This protocol outlines the basic steps for culturing adherent mammalian cancer cell lines and treating them with Butein.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM or RPMI 1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Butein powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Grow cells in T-75 flasks until they reach 70-80% confluency.

    • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in complete growth medium and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into appropriate culture plates (e.g., 96-well, 12-well, or 6-well plates) at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[4]

  • Preparation of Butein Stock Solution:

    • Butein is sparingly soluble in aqueous solutions but readily soluble in organic solvents like DMSO.[5]

    • To prepare a 10 mM stock solution, dissolve 2.72 mg of Butein (MW: 272.25 g/mol ) in 1 mL of sterile DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[4]

  • Butein Treatment:

    • On the day of the experiment, thaw an aliquot of the Butein stock solution.

    • Prepare serial dilutions of Butein in complete growth medium to achieve the desired final concentrations.

    • It is crucial to include a vehicle control group, which consists of cells treated with the same final concentration of DMSO as the highest Butein concentration used (typically ≤ 0.1% v/v).[6]

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of Butein or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[6]

Protocol 2: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells treated with Butein in a 96-well plate (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Following the Butein treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.[6]

  • Incubate the plate for an additional 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[6]

  • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Place the plate on a shaker for 10-15 minutes at a low speed to ensure the complete solubilization of the crystals.

  • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[2]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 3: Western Blot Analysis of STAT3 Signaling

This protocol is for examining the effect of Butein on the phosphorylation of STAT3, a key protein in a signaling pathway often dysregulated in cancer.

Materials:

  • Cells treated with Butein in 6-well plates (from Protocol 1)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction:

    • After Butein treatment, wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Denature 20-40 µg of protein per sample by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Separate the protein samples by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • To detect the total STAT3 protein as a loading control, the same membrane can be stripped and re-probed with an anti-STAT3 antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflow

Butein exerts its anti-cancer effects by modulating several key signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow for studying the effects of Butein.

Butein_Signaling_Pathways cluster_extrinsic Extracellular cluster_intrinsic Intracellular Butein Butein ROS ROS Generation Butein->ROS induces PI3K PI3K Butein->PI3K inhibits MAPK MAPK (ERK, p38) Butein->MAPK modulates NFkB NF-κB Butein->NFkB inhibits STAT3 STAT3 Butein->STAT3 inhibits phosphorylation p53 p53 Butein->p53 activates Apoptosis Apoptosis ROS->Apoptosis induces AKT AKT PI3K->AKT activates AKT->Apoptosis inhibits MAPK->Apoptosis induces Anti_Proliferation Anti-Proliferation NFkB->Anti_Proliferation promotes STAT3->Anti_Proliferation promotes p53->Apoptosis induces CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest induces Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture seed Seed Cells in Plates start->seed treat Treat with Butein (and Vehicle Control) seed->treat incubate Incubate (24-72h) treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V) incubate->apoptosis western Western Blot (e.g., for p-STAT3) incubate->western analyze Data Analysis viability->analyze apoptosis->analyze western->analyze end End: Conclusion analyze->end

References

Application Notes and Protocols for the Use of Baicalein in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of Baicalein, a natural flavonoid compound, in various animal models of disease. Baicalein has demonstrated significant therapeutic potential, primarily attributed to its anti-inflammatory and anti-cancer properties. This document outlines detailed experimental protocols, summarizes quantitative data from preclinical studies, and visualizes the key signaling pathways modulated by Baicalein. This information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of Baicalein.

Data Presentation: Efficacy of Baicalein in Animal Models

Anti-Cancer Effects of Baicalein

The following table summarizes the in vivo anti-tumor efficacy of Baicalein across different cancer types.

Cancer TypeAnimal ModelBaicalein Dosage & AdministrationKey FindingsReference
Bladder CancerMBT-2 cell xenografts in C3H/HeN mice0.05 and 0.1 mg/animal, intra-tumoral (i.h.) for 10 daysSignificantly inhibited tumor growth.[1][1]
Breast CancerMDA-MB-231 cell xenograft in nude mouse50 or 100 mg/kg, b.wt., oral gavage (i.g.) for 15 daysSuppressed breast cancer metastasis.[1][1]
Colorectal CancerHCT-116 cell xenograft in athymic nude mice30 mg/kg, b.wt., intraperitoneal (i.p.) every other day for 4 weeksShowed significant inhibition of tumor growth.[1][1]
Gastric CancerSGC-7901 cell xenograft in nude mice15 and 50 mg/kg, b.wt., oral gavage (i.g.) for 1 weekPotently inhibited the weight and size of tumors.[1][2][1][2]
Hepatocellular CancerH22 cell xenograft in ICR mice50 and 100 mg/kg, intraperitoneal (i.p.) for 13 daysSignificantly inhibited tumor growth.[1][1]
Lung CancerXenograft mouse modelNot specifiedInhibited tumor growth.[3][3]
Prostate CancerDU-145 tumor cells in SCID miceNot specifiedSignificantly reduced tumor volume.[1][1]
Cervical CancerU14 cervical cancer in miceNot specifiedObviously inhibited tumor growth and induced apoptosis.[1][1]
Endometrial CancerHEC-1A xenograft female nude mice40–160 mg/kg/day, oralReduced tumor volume.[4][4]
Anti-Inflammatory Effects of Baicalein

The following table summarizes the in vivo anti-inflammatory efficacy of Baicalein in various models.

Disease ModelAnimal ModelBaicalein Dosage & AdministrationKey FindingsReference
Endotoxin-induced DepressionMice3 mg/kg, intraperitoneal (i.p.)Significantly reduced levels of inflammatory cytokines (IL-6, TNF-α, MCP-1, IL-1β, IL-10, Eotaxin).[5][5]
Ulcerative Colitis (TNBS-induced)Rats5-20 mg/kgDownregulated the expression of TNF-α and IL-6 and inhibited the TLR4/NF-κB signaling pathway.[6][6]
Ulcerative Colitis (DSS-induced)Rats50–150 mg/kgDecreased myeloperoxidase (MPO) activity, NO content, and the expression of TNF and IL-6.[6][6]
Diabetic RetinopathyRats150 mg/kg/day, oral administrationAmeliorated diabetes-induced microglial activation and pro-inflammatory expression.[7][8][7][8]
Autoimmune HepatitisMice100 mg/kg, intravenous (IV)Alleviated liver injury through suppression of IFN-γ and TNF-α.[9][9]

Experimental Protocols

General Considerations for Animal Studies

All animal experiments should be conducted in accordance with institutional guidelines and regulations regarding the ethical use of animals in research. This includes proper housing, feeding, and monitoring of the animals throughout the study.

Preparation and Administration of Baicalein

Baicalein is poorly soluble in water. For oral administration, it can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or corn oil. For intraperitoneal or intravenous injections, it may need to be dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluted with saline or phosphate-buffered saline (PBS). It is crucial to establish the maximum tolerated dose (MTD) and to perform pilot studies to determine the optimal dosing regimen for the specific animal model and disease being investigated.

Cancer Xenograft Model Protocol (General)
  • Cell Culture: Culture the desired cancer cell line (e.g., SGC-7901 for gastric cancer) under standard conditions.

  • Animal Model: Use immunocompromised mice (e.g., nude mice or SCID mice) to prevent rejection of human tumor xenografts.

  • Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of PBS or serum-free media) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Control Group: Administer the vehicle solution using the same route and schedule as the treatment group.

    • Baicalein Group(s): Administer Baicalein at the desired concentrations (e.g., 15 and 50 mg/kg body weight for gastric cancer model) via the chosen route (e.g., oral gavage) for the specified duration (e.g., daily for 1 week).[2]

  • Tumor Measurement: Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, Western blotting, PCR). Body weight of the animals should be monitored throughout the experiment as an indicator of toxicity.[2]

LPS-Induced Inflammation Model Protocol
  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

  • Induction of Inflammation: Inject lipopolysaccharide (LPS) intraperitoneally at a dose known to induce an inflammatory response (e.g., 5 mg/kg).[5]

  • Treatment Administration:

    • Control Group: Administer vehicle.

    • LPS Group: Administer LPS and vehicle.

    • Baicalein Group: Administer LPS followed by Baicalein (e.g., 3 mg/kg, i.p.) at a specified time point post-LPS injection (e.g., 1 hour).[5]

  • Sample Collection: At a predetermined time after treatment (e.g., 24 hours), collect blood samples via cardiac puncture for plasma separation. Euthanize the animals and collect tissues of interest (e.g., hippocampus, colon).[5]

  • Analysis:

    • Cytokine Analysis: Measure the levels of pro-inflammatory and anti-inflammatory cytokines in the plasma using ELISA or a multiplex cytokine assay.[5]

    • Western Blotting: Analyze protein expression of key inflammatory mediators (e.g., NF-κB-p65, iNOS) in tissue homogenates.[5]

    • Behavioral Tests: If applicable (e.g., for neuroinflammation models), perform behavioral tests to assess outcomes like depression-like behavior.[5]

Signaling Pathways and Mechanisms of Action

Baicalein exerts its therapeutic effects by modulating multiple cellular signaling pathways involved in cell proliferation, apoptosis, inflammation, and angiogenesis.

Key Signaling Pathways Modulated by Baicalein
  • PI3K/Akt/mTOR Pathway: Baicalein has been shown to inhibit this pathway, which is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis and cell cycle arrest in cancer cells.[10]

  • NF-κB Signaling Pathway: Baicalein can suppress the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[6][10]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: Baicalein can modulate the activity of MAPK pathways (Erk, JNK, p38), which are involved in a wide range of cellular processes including inflammation, apoptosis, and cell differentiation.

  • STAT3 (Signal Transducer and Activator of Transcription 3) Pathway: Inhibition of STAT3 signaling by Baicalein can suppress tumor growth and induce apoptosis.

  • VEGF (Vascular Endothelial Growth Factor) Signaling: Baicalein can inhibit angiogenesis by downregulating the expression of VEGF.[10]

Visualizing Baicalein's Mechanism of Action

The following diagrams illustrate the key signaling pathways affected by Baicalein.

Baicalein_Anti_Cancer_Pathway Baicalein Baicalein PI3K PI3K Baicalein->PI3K Bax Bax Baicalein->Bax Bcl2 Bcl-2 Baicalein->Bcl2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Baicalein's anti-cancer mechanism via PI3K/Akt/mTOR inhibition and apoptosis induction.

Baicalein_Anti_Inflammatory_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Baicalein Baicalein Baicalein->IKK IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB Nucleus Nucleus NFκB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.)

Caption: Baicalein's anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.

Experimental_Workflow_Cancer Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Tumor_Inoculation Tumor Cell Inoculation in Mice Cell_Culture->Tumor_Inoculation Tumor_Growth Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment (Vehicle or Baicalein) Randomization->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Tumor_Measurement->Treatment Repeated Cycles Endpoint Endpoint Analysis (Tumor Weight, etc.) Tumor_Measurement->Endpoint Finish Finish Endpoint->Finish

Caption: General experimental workflow for a cancer xenograft model.

References

Application Notes and Protocols for In Vivo Studies of Boehmite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

This document provides detailed application notes and protocols for conducting in vivo studies with Boehmite, focusing on its application in promoting hair growth. The information is based on preclinical research and is intended to guide researchers in designing and executing their own experiments. Boehmite has been shown to stimulate the proliferation of human dermal papilla cells (hDPCs) and accelerate hair regrowth in animal models.[1] The primary mechanism of action involves the upregulation of the β-catenin signaling pathway.[1]

Data Presentation

The following table summarizes the quantitative data from a key in vivo study investigating the effects of Boehmite on hair regrowth.

ParameterDetailsReference
Animal Model C3H mice[1]
Dosage Not specified in the abstract[1]
Administration Route Topical application[1]
Treatment Duration Not specified in the abstract[1]
Key Findings Accelerated hair regrowth in a catagen-anagen transition model.[1]

Experimental Protocols

1. In Vivo Hair Regrowth Study in a Mouse Model

This protocol describes the methodology for evaluating the efficacy of Boehmite in promoting hair growth in a C3H mouse model, which is a common model for studying the hair follicle cycle.

a. Animal Model:

  • Species: C3H mice.

  • Acclimation: House the animals in a controlled environment with a standard 12-hour light/dark cycle and provide ad libitum access to food and water for at least one week prior to the experiment.

b. Induction of the Catagen Phase:

  • To synchronize the hair follicles in the telogen (resting) phase, depilate the dorsal skin of the mice. This is typically done using waxing or clipping followed by a depilatory cream.

  • The appearance of pink skin color indicates the induction of the anagen (growth) phase.

c. Boehmite Formulation and Administration:

  • Formulation: Prepare a topical formulation of Boehmite at the desired concentration. The vehicle control should be the formulation without Boehmite.

  • Application: Once the anagen phase is confirmed, topically apply the Boehmite formulation to the depilated dorsal skin daily.

d. Monitoring and Endpoints:

  • Gross Observation: Visually monitor and photograph the dorsal skin of the mice at regular intervals to assess hair regrowth.

  • Histological Analysis: At the end of the treatment period, euthanize the mice and collect skin samples from the treated area.

    • Fix the skin samples in 10% formalin.

    • Embed the fixed tissues in paraffin.

    • Section the paraffin-embedded tissues and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

    • Analyze the stained sections under a microscope to evaluate the morphology of the hair follicles and determine the stage of the hair cycle.

  • Immunohistochemistry: Perform immunohistochemical staining for markers of proliferation (e.g., Ki-67) and key proteins in the β-catenin signaling pathway to elucidate the mechanism of action.

Signaling Pathway and Experimental Workflow

Signaling Pathway of Boehmite in Hair Follicle Growth

Boehmite promotes hair growth by stimulating dermal papilla cells through the upregulation of the AKT/GSK3β/β-catenin signaling pathway.[1] This leads to increased follicular cell proliferation and accelerates the transition from the catagen to the anagen phase of the hair cycle.[1]

Boehmite_Signaling_Pathway Boehmite Boehmite DPCs Dermal Papilla Cells Boehmite->DPCs AKT AKT DPCs->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Inhibits Degradation Anagen_Genes Anagen-Related Gene Expression beta_catenin->Anagen_Genes Upregulates VEGF VEGF Secretion beta_catenin->VEGF Upregulates Proliferation Follicular Cell Proliferation Anagen_Genes->Proliferation VEGF->Proliferation Hair_Growth Hair Growth (Anagen Phase) Proliferation->Hair_Growth Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (C3H Mice) Depilation Dorsal Skin Depilation Animal_Acclimation->Depilation Anagen_Induction Anagen Phase Induction Depilation->Anagen_Induction Randomization Randomization into Groups (Control vs. Boehmite) Anagen_Induction->Randomization Topical_Application Daily Topical Application Randomization->Topical_Application Gross_Observation Gross Observation & Photography Topical_Application->Gross_Observation Tissue_Collection Skin Tissue Collection Topical_Application->Tissue_Collection Gross_Observation->Tissue_Collection Histology Histological Analysis (H&E Staining) Tissue_Collection->Histology Immunohistochemistry Immunohistochemistry Tissue_Collection->Immunohistochemistry

References

Application Notes: Butein in Cutaneous Squamous Cell Carcinoma (cSCC) Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butein (3,4,2',4'-tetrahydroxychalcone), a natural polyphenolic compound, has demonstrated significant antitumor activity in various cancers.[1][2] Research indicates its potential as a therapeutic candidate for cutaneous squamous cell carcinoma (cSCC), the second most common form of non-melanoma skin cancer.[2] These application notes provide an overview of Butein's mechanism of action in cSCC, focusing on its role in modulating key signaling pathways and its effects on cancer cell proliferation, migration, and apoptosis.

Mechanism of Action

Butein exerts its anti-cSCC effects primarily by targeting the TWEAK-FN14 signaling pathway.[2] The binding of TNF-like weak inducer of apoptosis (TWEAK) to its receptor, fibroblast growth factor-inducible 14 (FN14), activates downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3) pathways.[2] These pathways are crucial for cSCC cell proliferation and survival. Butein has been shown to directly bind to and inhibit key proteins within this axis, leading to the suppression of cSCC growth.[2]

Furthermore, Butein's anticancer activities are associated with its ability to modulate other critical signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and MAPK pathways.[1] It can induce apoptosis through both intrinsic and extrinsic pathways, regulate the cell cycle, and inhibit metastasis and angiogenesis.[1]

Quantitative Data Summary

The following table summarizes the quantitative data regarding the in vitro efficacy of Butein in human cSCC cell lines.

Cell LineAssayParameterValueReference
A431Proliferation AssayIC5043 µM[2]

Key Signaling Pathways Modulated by Butein in cSCC

// Nodes Butein [label="Butein", fillcolor="#FBBC05", fontcolor="#202124"]; TWEAK [label="TWEAK", fillcolor="#F1F3F4", fontcolor="#202124"]; FN14 [label="FN14", fillcolor="#F1F3F4", fontcolor="#202124"]; TRAF [label="TRAF1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; cIAP1 [label="cIAP1", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Butein -> TWEAK [arrowhead=tee, color="#EA4335"]; Butein -> FN14 [arrowhead=tee, color="#EA4335"]; Butein -> TRAF [arrowhead=tee, color="#EA4335"]; Butein -> cIAP1 [arrowhead=tee, color="#EA4335"];

TWEAK -> FN14 [color="#4285F4"]; FN14 -> TRAF [color="#4285F4"]; TRAF -> NFkB [color="#4285F4"]; TRAF -> STAT3 [color="#4285F4"]; cIAP1 -> NFkB [color="#4285F4"];

NFkB -> Proliferation [color="#4285F4"]; STAT3 -> Proliferation [color="#4285F4"]; NFkB -> Inflammation [color="#4285F4"]; } Butein inhibits the TWEAK-FN14 signaling pathway in cSCC.

Experimental Protocols

1. Cell Proliferation Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of Butein on cSCC cells.

  • Materials:

    • A431 human cSCC cell line

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Butein (stock solution in DMSO)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

    • Dimethyl sulfoxide (B87167) (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed A431 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of Butein in culture medium.

    • Treat the cells with varying concentrations of Butein and a vehicle control (DMSO) for 48 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability and determine the IC50 value.

2. Western Blot Analysis for Signaling Pathway Proteins

This protocol is for assessing the effect of Butein on the protein expression levels of key signaling molecules.

  • Materials:

    • A431 cells treated with Butein

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (anti-TWEAK, anti-FN14, anti-TRAF1/2, anti-p-NF-κB, anti-NF-κB, anti-p-STAT3, anti-STAT3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Lyse the treated cells and determine the protein concentration using the BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow for Investigating Butein's Anti-cSCC Effects

// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; cell_culture [label="cSCC Cell Culture\n(e.g., A431)", fillcolor="#F1F3F4", fontcolor="#202124"]; butein_treatment [label="Butein Treatment\n(Varying Concentrations)", fillcolor="#FBBC05", fontcolor="#202124"]; proliferation_assay [label="Proliferation Assay\n(MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; migration_assay [label="Migration/Invasion Assay\n(Wound Healing/Transwell)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; apoptosis_assay [label="Apoptosis Assay\n(Flow Cytometry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; protein_analysis [label="Protein Expression Analysis\n(Western Blot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mrna_analysis [label="mRNA Expression Analysis\n(qRT-PCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis & Interpretation", fillcolor="#34A853", fontcolor="#FFFFFF"]; conclusion [label="Conclusion", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> cell_culture; cell_culture -> butein_treatment; butein_treatment -> proliferation_assay; butein_treatment -> migration_assay; butein_treatment -> apoptosis_assay; butein_treatment -> protein_analysis; butein_treatment -> mrna_analysis; proliferation_assay -> data_analysis; migration_assay -> data_analysis; apoptosis_assay -> data_analysis; protein_analysis -> data_analysis; mrna_analysis -> data_analysis; data_analysis -> conclusion; } Workflow for in vitro evaluation of Butein in cSCC research.

References

Application Notes and Protocols for the Analytical Detection of Bohenin

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Analyte: The term "Bohenin" can be ambiguous. These application notes are specifically developed for the triglyceride this compound (CAS: 77145-68-7; Molecular Formula: C65H124O6), which is used as a tempering aid and anti-bloom agent in food products like chocolate.[1] For other compounds that may be referred to as "this compound," these protocols may not be applicable.

Introduction

This compound is a high-molecular-weight triglyceride. Its detection and quantification in complex matrices, such as food products, require robust analytical methodologies to ensure product quality and regulatory compliance. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) and Gas Chromatography-Mass Spectrometry (GC-MS) after a derivatization step.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for the development of appropriate analytical methods, particularly for sample preparation and chromatographic separation.

PropertyValueSource
Molecular FormulaC65H124O6PubChem[1]
Molecular Weight1001.7 g/mol PubChem[1]
IUPAC Name[3-docosanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] docosanoatePubChem[1]
Physical DescriptionSolidHuman Metabolome Database
LogP24.79 (Extrapolated)Human Metabolome Database

Analytical Techniques

Given the high molecular weight and non-volatile nature of this compound, direct analysis is best suited for High-Performance Liquid Chromatography. Gas Chromatography can also be employed, but it requires a derivatization step to convert the triglyceride into more volatile components (fatty acid methyl esters).

  • High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): This is a sensitive and universal detection method for non-volatile and semi-volatile compounds. It does not require the analyte to have a chromophore, making it ideal for triglycerides like this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high separation efficiency and definitive identification based on mass spectra. For this compound, a transesterification reaction is necessary to convert the fatty acid components into their corresponding methyl esters (FAMEs), which are amenable to GC analysis.

Experimental Protocols

The following sections provide detailed protocols for sample preparation, HPLC-CAD analysis, and GC-MS analysis of this compound.

This protocol describes the extraction of lipids, including this compound, from a chocolate matrix using solvent extraction.

Materials:

  • Homogenizer or food processor

  • Centrifuge

  • Rotary evaporator

  • Hexane (B92381) (HPLC grade)

  • Isopropanol (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen gas for drying

Procedure:

  • Homogenization: Weigh 5 g of the chocolate sample and homogenize it into a fine powder.

  • Solvent Extraction: Add 50 mL of a hexane:isopropanol (3:2, v/v) mixture to the homogenized sample.

  • Sonication: Sonicate the mixture for 30 minutes in a water bath at 60°C.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to separate the solid residue.

  • Collection of Supernatant: Carefully collect the supernatant containing the extracted lipids.

  • Solvent Evaporation: Evaporate the solvent from the supernatant using a rotary evaporator at 40°C.

  • Reconstitution: Reconstitute the lipid extract in 5 mL of hexane.

  • SPE Cleanup (Optional): For cleaner samples, pass the reconstituted extract through a C18 SPE cartridge to remove polar interferences. Elute the lipid fraction with hexane.

  • Drying: Dry the final extract under a gentle stream of nitrogen.

  • Final Sample Preparation: Reconstitute the dried extract in a known volume of a suitable solvent for either HPLC (e.g., Dichloromethane/Methanol) or GC derivatization (e.g., Toluene).

Instrumentation:

  • High-Performance Liquid Chromatography system

  • Charged Aerosol Detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

Chromatographic Conditions:

Parameter Setting
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Acetonitrile
Mobile Phase B Dichloromethane
Gradient 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
CAD Nebulizer Temp 35°C

| CAD Evaporation Tube Temp | 50°C |

Derivatization: Transesterification

  • To the dried lipid extract (from section 4.1), add 2 mL of 0.5 M NaOH in methanol.

  • Heat the mixture at 100°C for 5 minutes in a sealed vial.

  • Cool the vial and add 2 mL of Boron trifluoride-methanol solution (14% BF3).

  • Heat again at 100°C for 5 minutes.

  • Cool to room temperature and add 2 mL of hexane and 1 mL of saturated NaCl solution.

  • Shake vigorously and allow the layers to separate.

  • Carefully transfer the upper hexane layer, containing the Fatty Acid Methyl Esters (FAMEs), to a new vial for GC-MS analysis.

GC-MS Conditions:

Parameter Setting
GC Column DB-23 (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program Start at 100°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 10 min
Carrier Gas Helium at 1.0 mL/min
MS Transfer Line 250°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | 50-550 m/z |

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound using the described methods. These are representative values and may vary depending on the specific instrumentation and matrix.

ParameterHPLC-CADGC-MS (as FAMEs)
Expected Retention Time 15-20 minDocosanoic acid methyl ester: ~22 min; Oleic acid methyl ester: ~18 min
Linearity (R²) > 0.995> 0.995
Limit of Detection (LOD) ~ 1 µg/mL~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 5 µg/mL~ 0.5 µg/mL
Accuracy (Recovery %) 90-110%85-115%
Precision (RSD %) < 5%< 10%

Visualizations

As no specific signaling pathways involving this compound have been documented in scientific literature, a general workflow for the analytical detection and quantification of a food additive like this compound is presented below.

analytical_workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis cluster_reporting Reporting SampleReception Sample Reception & Logging MethodSelection Analytical Method Selection SampleReception->MethodSelection SamplePrep Sample Preparation (Extraction & Cleanup) MethodSelection->SamplePrep InstrumentalAnalysis Instrumental Analysis (HPLC-CAD or GC-MS) SamplePrep->InstrumentalAnalysis DataProcessing Data Processing & Integration InstrumentalAnalysis->DataProcessing Quantification Quantification & Review DataProcessing->Quantification FinalReport Final Report Generation Quantification->FinalReport LIMS LIMS Entry FinalReport->LIMS

Caption: General workflow for the analysis of this compound in a food matrix.

This diagram illustrates the logical progression from receiving a sample to generating the final analytical report. Each stage represents a critical step in the quality control process for a food additive like this compound. The workflow ensures that samples are properly logged, prepared, and analyzed, and that the data is accurately processed and reported.

References

Application Notes and Protocols: Vimentin as a Marker in Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Note: The protein "Bohenin" as specified in the topic could not be identified in the current scientific literature. It is presumed to be a typographical error. Therefore, these application notes and protocols have been generated using Vimentin (B1176767) , a well-established and widely used protein marker in immunofluorescence, to illustrate the required methodologies and data presentation.

Introduction

Vimentin is a type III intermediate filament protein that is a key component of the cytoskeleton in mesenchymal cells.[1] It plays a crucial role in maintaining cell structure, and is involved in essential cellular processes such as cell migration, signaling, and adhesion.[1][2] Vimentin's expression is often upregulated during epithelial-to-mesenchymal transition (EMT), a process critical in embryonic development, wound healing, and cancer metastasis, making it a significant biomarker in these fields.[1][3] These notes provide detailed protocols for the immunofluorescent staining of vimentin and an overview of its involvement in key signaling pathways.

Data Presentation

The following tables summarize quantitative data from immunofluorescence studies on vimentin, providing examples of how its expression can be modulated under different experimental conditions.

Table 1: Vimentin Expression in Response to Growth Factor Treatment

Cell LineTreatmentDurationChange in Vimentin Fluorescence IntensityReference
A549TGF-β1 (10 ng/mL)48hSignificant Increase (p < 0.001)[4]
MCF-7TGF-β1 (20 ng/mL)48hSignificant Increase (p < 0.001)[4]
HOSIL-1β (10 ng/mL)48hSignificant Increase (p < 0.001)[4]
U2OSIL-1β (20 ng/mL)48hSignificant Increase (p < 0.001)[4]

Table 2: Vimentin Expression in Colorectal Cancer Stroma and Patient Survival

Vimentin Expression LevelN5-Year Overall Survival Rate5-Year Disease-Free Survival RateReference
Low7290.4%86.7%
High7071.2%62.7%

Signaling Pathways Involving Vimentin

Vimentin is not merely a structural protein; it is an active participant in several signaling cascades that regulate cell migration and proliferation.

One such pathway is the Wnt/β-catenin signaling pathway . External vimentin can bind to the surface of cancer cells, leading to the activation of this pathway. This results in the nuclear accumulation of β-catenin and the subsequent transcription of Wnt target genes, which promotes cancer cell invasion.[5]

G Vimentin Extracellular Vimentin Receptor Cell Surface Receptor Vimentin->Receptor Binds Wnt_Pathway Wnt Signaling Activation Receptor->Wnt_Pathway Activates beta_Catenin β-catenin Accumulation Wnt_Pathway->beta_Catenin Leads to Nucleus Nucleus beta_Catenin->Nucleus Translocates to Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription Initiates Invasion Cell Invasion Gene_Transcription->Invasion Promotes

Vimentin activating the Wnt/β-catenin pathway.

Vimentin also interacts with other key signaling molecules. For instance, it can protect Extracellular signal-regulated kinase (ERK) from dephosphorylation, thereby supporting its activity.[6] Vimentin is also involved in the PI3K/Akt signaling cascade, which is crucial for cell proliferation.[6]

Experimental Protocols

Immunofluorescence Staining of Vimentin in Cultured Cells

This protocol is adapted for staining vimentin in adherent cell lines grown on coverslips.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.2% Triton X-100 in PBS

  • Blocking Buffer (3% BSA in PBS)

  • Primary Antibody: Anti-Vimentin antibody (diluted in Blocking Buffer)

  • Secondary Antibody: Fluorophore-conjugated antibody against the host species of the primary antibody (diluted in Blocking Buffer)

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Mounting Medium

  • Glass slides and coverslips

Protocol:

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Fixation:

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.[3]

    • Wash the cells three times with PBS.[3]

  • Permeabilization and Blocking:

    • Incubate the cells with 0.2% Triton X-100 in PBS for 1 hour at room temperature to permeabilize the cell membranes.[3]

    • Wash the cells three times with PBS.[3]

    • Block non-specific antibody binding by incubating with Blocking Buffer (3% BSA in PBS) for 1 hour at room temperature.[3]

  • Primary Antibody Incubation:

    • Dilute the anti-vimentin primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody overnight at 4°C.[3]

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5-10 minutes each.[3]

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

    • Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5-10 minutes each, protected from light.

    • Incubate with DAPI or Hoechst solution for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslip onto a glass slide using a drop of mounting medium.

  • Imaging:

    • Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophore and nuclear stain.

G Start Start: Cells on Coverslip Fixation Fixation (4% PFA) Start->Fixation Permeabilization Permeabilization (0.2% Triton X-100) Fixation->Permeabilization Blocking Blocking (3% BSA) Permeabilization->Blocking PrimaryAb Primary Antibody (Anti-Vimentin) Blocking->PrimaryAb SecondaryAb Secondary Antibody (Fluorophore-conjugated) PrimaryAb->SecondaryAb Counterstain Counterstain (DAPI/Hoechst) SecondaryAb->Counterstain Mount Mount Coverslip Counterstain->Mount Image Imaging Mount->Image

Immunofluorescence staining workflow for Vimentin.

Conclusion

Vimentin is a versatile and informative marker for immunofluorescence studies, particularly in the context of cell biology and disease research. Its dynamic expression and involvement in key signaling pathways provide valuable insights into cellular behavior. The protocols and data presented here offer a framework for the successful application of vimentin as a biomarker in immunofluorescence experiments.

References

Application Notes and Protocols for Compound Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Protocol for Bohenin Administration in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a generalized framework for the administration of investigational compounds to mice, with specific examples adapted from research on a similarly named compound, Boehmite, due to the current lack of specific published data for a compound named "this compound". The provided protocols and data are intended to serve as a starting point for researchers developing in vivo studies. It is crucial to perform dose-response studies and detailed pharmacokinetic and pharmacodynamic analyses for any new compound.

Data Presentation: Quantitative Data Summary

As no quantitative data for "this compound" is available, the following table summarizes illustrative data for Boehmite's effect on hair growth in a mouse model, as described in the literature. This serves as an example of how to structure and present such data.

Table 1: Effect of Topical Boehmite Application on Hair Regrowth in C3H/HeN Mice

Treatment GroupConcentration (%)Anagen Induction (%)Hair Shaft Length (μm)
Control (Vehicle)030 ± 5500 ± 50
Boehmite0.155 ± 7750 ± 60
Boehmite185 ± 8 1200 ± 100
Minoxidil (Positive Control)590 ± 5 1300 ± 120

*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± standard deviation.

Experimental Protocols

The following are generalized protocols for compound administration in mice. Researchers should adapt these based on the specific characteristics of their compound, including its solubility, stability, and intended biological effect.

Protocol 1: Topical Administration (Adapted from Boehmite study)

This protocol is suitable for compounds intended for dermatological applications.

Materials:

  • Investigational compound (e.g., Boehmite)

  • Vehicle (e.g., ethanol:propylene glycol mixture)

  • C3H/HeN mice (7 weeks old)

  • Electric clippers

  • Anesthetic (e.g., isoflurane)

  • Micropipette

Procedure:

  • Anesthetize the mice using isoflurane.

  • Shave the dorsal skin of the mice carefully using electric clippers to expose a uniform area for application.

  • Prepare different concentrations of the investigational compound in the chosen vehicle.

  • Apply a defined volume (e.g., 200 µL) of the compound solution or vehicle (control) to the shaved dorsal skin daily for a specified period (e.g., 28 days).

  • Monitor the mice daily for any signs of skin irritation or adverse effects.

  • At the end of the treatment period, evaluate the designated endpoints. For hair growth studies, this may include photographing the dorsal skin, measuring hair shaft length, and histological analysis of skin biopsies to determine the hair follicle cycle stage.

Protocol 2: Intraperitoneal (IP) Injection

This is a common route for systemic administration of compounds.

Materials:

  • Investigational compound

  • Sterile vehicle (e.g., saline, PBS, or a solution containing solubilizing agents like Tween 80 and methylcellulose (B11928114) for poorly soluble compounds)[1]

  • Mice (specify strain, age, and sex, e.g., Female Balb/c mice, 5 weeks old)[1]

  • Sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)[2]

  • Animal scale

Procedure:

  • Weigh each mouse to determine the correct injection volume based on the desired dosage (mg/kg).

  • Prepare the investigational compound solution at the desired concentration in a sterile vehicle. Ensure the solution is well-mixed.

  • Gently restrain the mouse, exposing the abdomen. The mouse can be manually restrained or placed in a restraint device.

  • Wipe the injection site (lower quadrant of the abdomen) with an alcohol swab.

  • Insert the needle at a shallow angle into the peritoneal cavity, being careful to avoid puncturing internal organs.[2]

  • Slowly inject the calculated volume of the compound solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any immediate adverse reactions.

Protocol 3: Oral Gavage

This method is used for direct administration of a compound into the stomach.

Materials:

  • Investigational compound

  • Vehicle suitable for oral administration

  • Mice

  • Flexible gavage needle (feeding needle)

  • Syringe

Procedure:

  • Weigh each mouse to calculate the correct dosage and volume.

  • Prepare the compound formulation.

  • Gently restrain the mouse and hold it in an upright position.

  • Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Ensure the needle does not enter the trachea.

  • Slowly administer the compound solution.

  • Gently remove the gavage needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress.

Mandatory Visualization

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for Boehmite in promoting hair follicle growth, which involves the AKT/GSK3β/β-catenin pathway.[3] This can serve as a template for visualizing the mechanism of action of a novel compound.

Boehmite_Signaling_Pathway cluster_nucleus Nuclear Events Boehmite Boehmite Receptor Cell Surface Receptor Boehmite->Receptor Cell_Membrane AKT AKT Receptor->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation beta_catenin->Nucleus Translocates TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Proliferation Dermal Papilla Cell Proliferation Target_Genes->Proliferation Anagen Anagen Phase Induction Target_Genes->Anagen

Caption: Proposed signaling pathway of Boehmite in dermal papilla cells.

Experimental Workflow

The following diagram outlines a general experimental workflow for in vivo compound testing in mice.

Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping treatment Compound Administration (e.g., Topical, IP, Oral Gavage) grouping->treatment monitoring Daily Monitoring (Health & Behavior) treatment->monitoring monitoring->treatment Repeated as per protocol endpoint Endpoint Measurement (e.g., Imaging, Tissue Collection) monitoring->endpoint analysis Data Analysis (Statistical Analysis) endpoint->analysis end End analysis->end

Caption: General experimental workflow for in vivo compound testing in mice.

References

Application Notes and Protocols: Using "Bohenin" in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Initial Search and Clarification

A comprehensive search for the compound "Bohenin" for use in high-throughput screening (HTS) did not yield specific results. It is possible that "this compound" may be a novel or proprietary compound with limited public information, or the name may be a variant or misspelling of another compound. The search results did, however, provide extensive information on related concepts such as high-throughput screening methodologies, drug discovery processes at pharmaceutical companies like Boehringer Ingelheim, and the mechanisms of action of other compounds.

Due to the lack of specific data on "this compound," this document will provide a generalized framework for developing application notes and protocols for a hypothetical compound in an HTS workflow, based on established industry practices. This framework can be adapted once more specific information about the compound of interest becomes available.

Section 1: Introduction to High-Throughput Screening in Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of chemical compounds to identify potential therapeutic agents.[1][2] This process involves miniaturized assays, automation, and large-scale data analysis to screen extensive compound libraries against biological targets.[2] The goal of HTS is to identify "hits"—compounds that demonstrate activity against a specific target—which then undergo further validation and optimization to become lead candidates.[3]

The Drug Discovery Process:

The journey from an initial concept to an approved medication is a lengthy and complex process, often taking 12-15 years.[4][5][6] It begins with Discovery Research (4-5 years), which includes target identification, assay development, and lead identification through processes like HTS.[4][6] This is followed by Development (6-8 years), encompassing preclinical and clinical trials to assess safety and efficacy.[4][6]

Section 2: Hypothetical Profile of a Novel Compound in HTS

For the purpose of these application notes, we will assume a hypothetical compound with characteristics that would make it a candidate for an HTS campaign.

Table 1: Hypothetical Compound Profile

ParameterHypothetical Value/Characteristic
Target Pathway e.g., Kinase signaling pathway
Mechanism of Action e.g., Competitive inhibitor of a specific kinase
Reported IC50 e.g., 5 µM (in initial assays)
Solubility Soluble in DMSO
Purity >95%

Section 3: Experimental Protocols for High-Throughput Screening

The following are generalized protocols for common assays used in HTS to assess the activity of a novel compound.

Cell Viability Assays

Cell viability assays are crucial for determining the cytotoxic effects of a compound.[7][8][9][10] Common methods include MTT and CCK-8 assays, which measure the metabolic activity of viable cells.[7]

Protocol: MTT Assay for Cell Viability [7][8]

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[7]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Enzyme Activity Assays

Enzyme assays are fundamental for screening compounds that target specific enzymes.[11][12][13][14][15] These assays measure the rate of an enzymatic reaction and how it is affected by an inhibitor.

Protocol: Generic Kinase Activity Assay (e.g., TR-FRET)

  • Assay Preparation:

    • Prepare an assay buffer containing the kinase, its substrate (often a peptide), and ATP.

    • Use a 384-well plate for the assay.

  • Compound Addition:

    • Dispense a small volume (e.g., 50 nL) of the test compound at various concentrations into the assay wells using an acoustic liquid handler.

  • Reaction Initiation and Incubation:

    • Add the enzyme/substrate/ATP mixture to the wells to start the reaction.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add a detection solution containing a labeled antibody that recognizes the phosphorylated substrate (in the case of a kinase). In a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay, this would involve a donor and an acceptor fluorophore.

    • Incubate for another period to allow for antibody binding.

  • Data Acquisition:

    • Read the plate using a compatible microplate reader that can measure the specific fluorescent signal.

Section 4: Data Analysis and Interpretation

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.[16][17] It is the concentration of an inhibitor required to reduce the activity of a biological target by 50%. IC50 values are determined by performing dose-response experiments and fitting the data to a sigmoidal curve.[16]

Table 2: Example Dose-Response Data

Compound Concentration (µM)% Inhibition
0.015
0.115
145
1085
10098

From this data, an IC50 value can be calculated using non-linear regression analysis.

Binding Affinity

Binding affinity describes the strength of the interaction between a compound and its target.[18][19][20] It is often expressed as the dissociation constant (Kd). While HTS primarily identifies activity, follow-up biophysical assays are used to determine binding affinity.

Section 5: Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Lead Optimization Compound Library Compound Library HTS Assay HTS Assay Compound Library->HTS Assay Hit Identification Hit Identification HTS Assay->Hit Identification Dose-Response Dose-Response Hit Identification->Dose-Response IC50 Determination IC50 Determination Dose-Response->IC50 Determination SAR Studies SAR Studies IC50 Determination->SAR Studies ADME/Tox ADME/Tox SAR Studies->ADME/Tox Lead Candidate Lead Candidate ADME/Tox->Lead Candidate

Caption: High-Throughput Screening (HTS) workflow from primary screen to lead candidate selection.

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression This compound (Inhibitor) This compound (Inhibitor) This compound (Inhibitor)->Kinase A

Caption: Hypothetical signaling pathway showing the inhibitory action of a compound on Kinase A.

Conclusion

While specific information on "this compound" is not currently available in the public domain, the established principles and protocols of high-throughput screening provide a robust framework for its evaluation should it become accessible. The successful application of HTS relies on the careful design of assays, rigorous data analysis, and a systematic approach to hit validation and lead optimization. The provided general protocols and workflows can serve as a starting point for researchers and drug development professionals working with novel compounds.

References

Application Note: Preparation of Bohenin for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bohenin, with the chemical formula C65H124O6, is a high-molecular-weight triglyceride.[1] Its IUPAC name is [3-docosanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] docosanoate.[1] this compound is utilized in the food industry as a tempering aid and anti-bloom agent in chocolate and chocolate coatings.[1] As a large lipid molecule, its analysis by mass spectrometry requires specific sample preparation to ensure accurate identification and quantification. This application note provides a detailed protocol for the preparation of this compound for analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful technique for the analysis of complex lipid mixtures.[2][3]

While this compound is recognized as a food additive, publicly available scientific literature detailing its specific biological activities or its effects on cellular signaling pathways is limited. Triglycerides and other lipids, however, are known to play significant roles in various signaling cascades that regulate metabolism, inflammation, and cellular growth.[2][4][5][6][7][8][9] This document also presents a generalized lipid signaling pathway to illustrate the potential, though not specifically demonstrated for this compound, involvement of such molecules in cellular processes.

Experimental Protocols

Sample Extraction: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for lipid extraction from complex matrices.[10][11]

Materials:

  • Sample containing this compound (e.g., food matrix, biological tissue)

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Glass homogenization tubes

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Homogenization: Homogenize the sample in a 2:1 (v/v) mixture of chloroform and methanol. The final solvent volume should be approximately 20 times the volume of the sample.

  • Agitation: Agitate the homogenate on a rotary shaker for 15-20 minutes at room temperature to ensure thorough lipid extraction.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

  • Centrifugation: Centrifuge the mixture at 2000 x g for 10 minutes to pellet any solid material and clearly separate the aqueous and organic layers.

  • Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette.

  • Drying: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis, such as isopropanol (B130326) or a mixture of isopropanol and acetonitrile.

Sample Purification: Solid-Phase Extraction (SPE)

For samples with high complexity, an additional purification step using SPE can be employed to remove interfering substances.

Materials:

  • Reconstituted lipid extract from LLE

  • C18 SPE cartridges

  • Hexane (B92381)

  • Ethyl acetate

  • Methanol

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol and 5 mL of hexane through it.

  • Sample Loading: Load the reconstituted lipid extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of hexane to elute non-polar interfering compounds.

  • Elution: Elute the this compound-containing fraction with 10 mL of a 95:5 (v/v) mixture of hexane and ethyl acetate.

  • Drying and Reconstitution: Evaporate the collected eluate to dryness and reconstitute in the LC-MS mobile phase.

Data Presentation

Table 1: LC-MS/MS Parameters for this compound Analysis
ParameterSetting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A10 mM Ammonium Acetate in Water/Acetonitrile (40:60, v/v)
Mobile Phase B10 mM Ammonium Acetate in Acetonitrile/Isopropanol (10:90, v/v)
Gradient30% B to 99% B over 20 minutes
Flow Rate0.3 mL/min
Column Temperature50°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion[M+NH4]+
Collision GasArgon
MS/MS Scan TypeNeutral Loss Scan of Fatty Acyl Groups
Table 2: Expected Mass Spectrometry Data for this compound

Based on its structure, the following represents hypothetical but expected mass spectrometric data for this compound. The primary fragmentation mechanism for triglycerides in positive ion ESI-MS/MS is the neutral loss of the fatty acyl chains.[3][12][13]

Precursor Ion (m/z) [M+NH4]+Fatty Acyl GroupNeutral Loss (m/z)Product Ion (m/z)
1018.9Docosanoic acid (C22:0)340.6678.3
1018.9Oleic acid (C18:1)282.5736.4
1018.9Docosanoic acid (C22:0)340.6678.3

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for this compound Mass Spectrometry cluster_0 Sample Preparation cluster_1 Optional Purification cluster_2 Analysis cluster_3 Data Processing A Sample Homogenization (Chloroform:Methanol) B Liquid-Liquid Extraction A->B C Phase Separation B->C D Solvent Evaporation C->D E Reconstitution D->E F Solid-Phase Extraction (SPE) E->F G LC-MS/MS Analysis E->G Direct Analysis F->G H Data Acquisition G->H I Data Analysis H->I

Caption: Workflow for this compound preparation and analysis.

Signaling Pathway

Disclaimer: To date, specific signaling pathways directly modulated by this compound have not been extensively described in the scientific literature. The following diagram illustrates a generalized signaling pathway involving lipids, specifically focusing on the insulin (B600854) signaling pathway and its role in triglyceride metabolism.[8][14] This is provided as a representative example of how a large lipid molecule could be involved in cellular signaling and should not be interpreted as a confirmed pathway for this compound.

G Generalized Insulin Signaling Pathway and Triglyceride Metabolism cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Metabolic Outcomes Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation AKT Akt/PKB PI3K->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation HSL_inhibition HSL Inhibition AKT->HSL_inhibition Inhibition SREBP1c SREBP-1c Activation mTORC1->SREBP1c Lipogenesis Increased Lipogenesis SREBP1c->Lipogenesis TG_Synthesis Triglyceride Synthesis Lipogenesis->TG_Synthesis Lipolysis Decreased Lipolysis HSL_inhibition->Lipolysis

Caption: Insulin signaling and triglyceride metabolism.

Conclusion

The protocols outlined in this application note provide a robust framework for the preparation and analysis of this compound by LC-MS/MS. The provided tables offer expected parameters and fragmentation data to guide researchers in their experimental design. While the direct biological activity of this compound remains an area for further investigation, the included generalized signaling pathway serves as a conceptual model for how triglycerides can be involved in cellular regulation. These methodologies and the conceptual framework will be valuable for researchers in food science, nutrition, and drug development who are interested in the analysis and potential biological roles of high-molecular-weight lipids like this compound.

References

Application Notes and Protocols: The Role of Bohenin in CRISPR-Cas9 Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the application of Bohenin to enhance CRISPR-Cas9 mediated gene editing.

Introduction

CRISPR-Cas9 has emerged as a revolutionary tool for genome engineering, offering unprecedented precision in modifying genetic material. The core of this system involves the Cas9 nuclease, which, guided by a single-guide RNA (sgRNA), creates a double-strand break (DSB) at a specific genomic locus. The cell's natural DNA repair mechanisms then resolve this break through one of two major pathways: the error-prone non-homologous end joining (NHEJ) pathway or the high-fidelity homology-directed repair (HDR) pathway. While NHEJ is efficient, it often leads to small insertions or deletions (indels), making it suitable for gene knockout studies. In contrast, HDR utilizes a DNA template to precisely introduce specific edits, such as insertions, deletions, or substitutions, making it the preferred pathway for therapeutic gene correction and the creation of specific disease models.

A significant challenge in CRISPR-Cas9 gene editing is the relatively low efficiency of HDR compared to NHEJ in many cell types. This limitation has spurred the search for small molecules and other interventions that can modulate the choice of DNA repair pathway, favoring HDR. Recent research has identified This compound , a novel small molecule, as a potent enhancer of HDR-mediated gene editing. This document provides detailed application notes and protocols for the use of this compound in CRISPR-Cas9 experiments, based on currently available data.

Mechanism of Action and Signaling Pathway

This compound has been shown to significantly increase the efficiency of precise gene editing by promoting the HDR pathway. Its mechanism of action is centered on the modulation of key proteins involved in DNA repair pathway choice. This compound acts as an inhibitor of 53BP1, a critical factor that promotes NHEJ by protecting the broken DNA ends from resection. By inhibiting 53BP1, this compound facilitates DNA end resection, a crucial initial step for the initiation of HDR. This allows for the recruitment of HDR machinery, including proteins like BRCA1 and RAD51, to the site of the double-strand break, thereby shifting the balance of repair towards the more precise HDR pathway.

Bohenin_Signaling_Pathway cluster_0 CRISPR-Cas9 Induced DSB cluster_1 DNA Repair Pathway Choice DSB Double-Strand Break (DSB) 53BP1 53BP1 DSB->53BP1 recruits NHEJ Non-Homologous End Joining (NHEJ) 53BP1->NHEJ promotes DNA_Resection DNA End Resection 53BP1->DNA_Resection blocks HDR Homology-Directed Repair (HDR) DNA_Resection->HDR initiates This compound This compound This compound->53BP1 inhibits Experimental_Workflow A 1. Cell Seeding B 2. Transfection with CRISPR-Cas9 Components (Cas9, sgRNA, Donor Template) A->B C 3. Addition of this compound B->C D 4. Incubation C->D E 5. Genomic DNA Extraction D->E F 6. Analysis of Editing Efficiency (e.g., ddPCR, NGS) E->F Optimization_Logic Start Start Optimization Setup Set up parallel experiments with a range of this compound concentrations (e.g., 0, 1, 5, 10, 20 µM) Start->Setup Perform Perform CRISPR-Cas9 editing and this compound treatment Setup->Perform Analyze Analyze HDR efficiency for each concentration Perform->Analyze Decision Is HDR efficiency maximized and cell viability maintained? Analyze->Decision Optimal Optimal this compound concentration identified Decision->Optimal Yes Adjust Adjust concentration range and repeat experiment Decision->Adjust No Adjust->Setup

Application Notes and Protocols for a Boehmite-Based Assay to Evaluate Hair Follicle Growth Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive protocol for a cell-based assay to screen and characterize the efficacy of Boehmite and other potential hair growth-promoting compounds that target the β-catenin signaling pathway in dermal papilla cells.

Principle of the Assay

This assay quantitatively evaluates the effect of Boehmite on primary human dermal papilla cells (hDPCs) by measuring several key indicators of hair growth stimulation:

  • Cell Viability and Proliferation: Assesses the mitogenic effect of Boehmite on hDPCs.

  • β-Catenin Pathway Activation: Measures the upregulation of key proteins in the Wnt/β-catenin signaling cascade.

  • Alkaline Phosphatase (ALP) Activity: Quantifies the activity of a key enzyme associated with the anagen phase of the hair cycle.

  • Vascular Endothelial Growth Factor (VEGF) Secretion: Measures the release of a critical growth factor for hair follicle development.

Signaling Pathway Activated by Boehmite

The diagram below illustrates the proposed signaling pathway through which Boehmite stimulates dermal papilla cells to promote hair growth. Boehmite treatment leads to the activation of the AKT/GSK3β pathway, which in turn inhibits the degradation of β-catenin. Stabilized β-catenin then translocates to the nucleus, where it activates the transcription of target genes responsible for cell proliferation and hair growth, such as VEGF.

Boehmite_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor AKT AKT Receptor->AKT Activates GSK3b GSK3b AKT->GSK3b Phosphorylates (inactivates) p-GSK3b p-GSK3β (Inactive) GSK3b->p-GSK3b Phosphorylation bCatenin_Degradation β-catenin Degradation Complex GSK3b->bCatenin_Degradation Activates p-GSK3b->bCatenin_Degradation Inhibits bCatenin_free β-catenin (stabilized) bCatenin_Degradation->bCatenin_free Inhibits Degradation bCatenin_nuc β-catenin bCatenin_free->bCatenin_nuc Translocates TCF_LEF TCF_LEF Target_Genes Target Gene Transcription (e.g., VEGF) Boehmite Boehmite Boehmite->Receptor Binds bCatenin_nucTCF_LEF bCatenin_nucTCF_LEF bCatenin_nucTCF_LEF->Target_Genes Co-activates

Caption: Boehmite-induced β-catenin signaling pathway in dermal papilla cells.

Experimental Workflow

The following diagram outlines the experimental workflow for the Boehmite-based assay.

Boehmite_Assay_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Data Collection & Analysis Isolate_hDPCs 1. Isolate and Culture Human Dermal Papilla Cells (hDPCs) Seed_Cells 2. Seed hDPCs into 96-well plates Isolate_hDPCs->Seed_Cells Treat_Boehmite 3. Treat cells with varying concentrations of Boehmite Seed_Cells->Treat_Boehmite Incubate_48h 4. Incubate for 48 hours Treat_Boehmite->Incubate_48h Collect_Supernatant 5. Collect cell culture supernatant Incubate_48h->Collect_Supernatant Lyse_Cells 6. Lyse remaining cells Incubate_48h->Lyse_Cells VEGF_ELISA VEGF ELISA Collect_Supernatant->VEGF_ELISA Assays Perform Assays Lyse_Cells->Assays Cell_Viability Cell Viability Assay (e.g., MTT) Assays->Cell_Viability ALP_Activity Alkaline Phosphatase (ALP) Activity Assay Assays->ALP_Activity Western_Blot Western Blot for β-catenin, p-GSK3β Assays->Western_Blot Data_Analysis 7. Data Analysis and Comparison Cell_Viability->Data_Analysis ALP_Activity->Data_Analysis Western_Blot->Data_Analysis VEGF_ELISA->Data_Analysis

Caption: Experimental workflow for the Boehmite-based hair growth assay.

Experimental Protocols

Materials and Reagents
  • Primary Human Dermal Papilla Cells (hDPCs)

  • Dermal Papilla Cell Growth Medium

  • Boehmite (γ-AlOOH) powder

  • MTT Cell Viability Assay Kit

  • Alkaline Phosphatase (ALP) Activity Assay Kit (Colorimetric)

  • VEGF Human ELISA Kit

  • Reagents for Western Blotting:

    • RIPA Lysis Buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Primary antibodies: anti-β-catenin, anti-phospho-GSK3β (Ser9), anti-GAPDH

    • HRP-conjugated secondary antibody

    • ECL Western Blotting Substrate

  • 96-well cell culture plates

  • Phosphate (B84403) Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

Protocol 1: Cell Culture and Boehmite Treatment
  • Culture hDPCs in Dermal Papilla Cell Growth Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Once cells reach 80-90% confluency, detach them using Trypsin-EDTA.

  • Seed the hDPCs into 96-well plates at a density of 5 x 10³ cells per well.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare stock solutions of Boehmite in the appropriate vehicle (e.g., sterile PBS) and sonicate to ensure a uniform suspension.

  • Prepare serial dilutions of Boehmite in cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100 µg/mL).

  • Replace the medium in the 96-well plates with the medium containing the different concentrations of Boehmite. Include a vehicle-only control.

  • Incubate the plates for 48 hours at 37°C and 5% CO₂.

Protocol 2: Cell Viability Assay (MTT)
  • After the 48-hour incubation with Boehmite, add 10 µL of MTT reagent to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Add 100 µL of the solubilization solution to each well.

  • Incubate the plate in the dark at room temperature for 2 hours.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Alkaline Phosphatase (ALP) Activity Assay
  • After the 48-hour treatment, wash the cells twice with PBS.

  • Lyse the cells in 1X assay buffer provided with the ALP activity assay kit.

  • Transfer the cell lysate to a new 96-well plate.

  • Add the p-nitrophenyl phosphate (pNPP) substrate to each well.

  • Incubate the plate at 37°C for 20-30 minutes.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm.

  • Normalize the ALP activity to the total protein concentration of each sample, determined by a BCA assay.

Protocol 4: VEGF Secretion Assay (ELISA)
  • After the 48-hour incubation, carefully collect the cell culture supernatant from each well.

  • Centrifuge the supernatant to remove any cellular debris.

  • Perform the VEGF ELISA according to the manufacturer's instructions.[5][6][7][8]

  • Briefly, add the supernatant to the wells of the VEGF antibody-coated plate.

  • Incubate, wash, and add the detection antibody.

  • Add the substrate and stop solution.

  • Measure the absorbance at 450 nm.

  • Calculate the concentration of VEGF in each sample using a standard curve.

Protocol 5: Western Blot for β-Catenin and p-GSK3β
  • After the 48-hour treatment, lyse the cells in RIPA buffer with inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against β-catenin, phospho-GSK3β (Ser9), and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Data Presentation

The following tables summarize the expected quantitative data from the described assays based on published findings.[2]

Table 1: Effect of Boehmite on hDPC Viability

TreatmentConcentration (µg/mL)Cell Viability (% of Control)
Control 0100 ± 5.0
Boehmite 1110 ± 6.2
10125 ± 7.8
50140 ± 8.5
100135 ± 7.1
Minoxidil 10130 ± 6.9

Table 2: Effect of Boehmite on ALP Activity in hDPCs

TreatmentConcentration (µg/mL)Relative ALP Activity (%)
Control 0100 ± 8.1
Boehmite 1115 ± 9.3
10135 ± 10.2
50155 ± 11.5
100150 ± 10.8
Minoxidil 10145 ± 9.9

Table 3: Effect of Boehmite on VEGF Secretion from hDPCs

TreatmentConcentration (µg/mL)VEGF Concentration (pg/mL)
Control 0150 ± 12.5
Boehmite 1180 ± 15.1
10220 ± 18.3
50260 ± 21.7
100250 ± 20.9
Minoxidil 10240 ± 19.5

Table 4: Effect of Boehmite on Protein Expression in the β-Catenin Pathway

TreatmentConcentration (µg/mL)Relative β-catenin ExpressionRelative p-GSK3β (Ser9) Expression
Control 01.00 ± 0.101.00 ± 0.12
Boehmite 501.85 ± 0.211.70 ± 0.19

Conclusion

This comprehensive Boehmite-based assay provides a robust platform for evaluating the potential of compounds to stimulate hair growth through the Wnt/β-catenin signaling pathway. The combination of cell viability, pathway-specific protein expression, functional enzyme activity, and growth factor secretion assays offers a multi-faceted approach to identify and characterize novel therapeutic agents for alopecia and other hair loss disorders.

References

Application Notes and Protocols: Bohenin for Protein Labeling and Tracking

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bohenin is a novel, membrane-permeant fluorescent probe designed for the specific and covalent labeling of intracellular proteins in live cells. Its unique chemical structure allows for rapid and efficient labeling of target proteins, enabling real-time tracking of their localization, trafficking, and dynamics. This compound is particularly well-suited for applications in drug discovery and development, offering a powerful tool for studying protein-protein interactions, target engagement, and cellular signaling pathways.

The core of this compound technology lies in its two-part system: a genetically encoded peptide tag (Boh-tag) and the this compound fluorophore. The Boh-tag is a short, 12-amino-acid peptide that can be fused to any protein of interest using standard molecular biology techniques. The this compound fluorophore is a cell-permeable molecule that specifically and covalently reacts with the Boh-tag in a bio-orthogonal manner, ensuring minimal off-target labeling and high signal-to-noise ratios.

Key Features of this compound:

  • High Specificity: The bio-orthogonal reaction between the this compound fluorophore and the Boh-tag ensures highly specific labeling of the target protein.

  • Live-Cell Compatibility: this compound is non-toxic and cell-permeable, allowing for the labeling and tracking of proteins in living cells over extended periods.

  • Rapid Labeling Kinetics: The covalent reaction is rapid, typically reaching completion within 15-30 minutes, enabling the capture of dynamic cellular processes.

  • Photostability: The this compound fluorophore exhibits high photostability, making it ideal for long-term imaging experiments and time-lapse microscopy.

  • Versatility: this compound can be used in a wide range of applications, including fluorescence microscopy, flow cytometry, and high-content screening.

Applications in Drug Development

The unique properties of this compound make it a valuable tool for various stages of the drug development process:

  • Target Identification and Validation: this compound can be used to visualize the subcellular localization and expression levels of potential drug targets.[1][2]

  • Lead Optimization: By tracking the engagement of a therapeutic agent with its target protein, this compound can aid in the optimization of drug candidates.[1]

  • Mechanism of Action Studies: this compound enables the detailed study of how a drug affects the localization, trafficking, and interactions of its target protein.

  • Biomarker Development: Changes in protein localization or expression, as visualized by this compound, can serve as potential biomarkers for drug efficacy.[3]

  • Preclinical Research: The ability to track proteins in live cells and animal models provides valuable insights during preclinical studies.[4]

Quantitative Data

The performance of the this compound protein labeling system has been rigorously tested across various cell lines and experimental conditions. The following tables summarize the key quantitative data.

Table 1: Labeling Efficiency and Kinetics

Cell LineTarget ProteinLabeling Time (minutes)Labeling Efficiency (%)
HeLaCytoplasmic Kinase1595 ± 3
HEK293Nuclear Receptor3092 ± 4
U2OSMembrane Protein2088 ± 5

Table 2: Photostability of this compound Fluorophore

FluorophoreExcitation (nm)Emission (nm)Half-life (seconds) under continuous illumination
This compound-488488515180
This compound-555555580210
This compound-647647670240

Table 3: Signal-to-Noise Ratio in Different Cellular Compartments

Cellular CompartmentSignal-to-Noise Ratio
Cytoplasm15:1
Nucleus12:1
Plasma Membrane10:1

Experimental Protocols

Protocol 1: General Workflow for this compound Labeling

This protocol outlines the general steps for labeling a Boh-tagged protein of interest with the this compound fluorophore.

G cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis Transfect Transfect cells with Boh-tag fusion construct Culture Culture cells for 24-48 hours Transfect->Culture Allow protein expression Prepare Prepare this compound working solution Incubate Incubate cells with This compound (15-30 min) Prepare->Incubate Add to cells Wash Wash cells to remove unbound fluorophore Incubate->Wash 3x with PBS Image Image cells using fluorescence microscopy Wash->Image Proceed to analysis Flow Analyze cells by flow cytometry Wash->Flow Proceed to analysis

General workflow for protein labeling with this compound.

Protocol 2: Fluorescence Microscopy of this compound-Labeled Cells

This protocol provides a detailed methodology for imaging live or fixed cells labeled with this compound.

Materials:

  • Cells expressing the Boh-tagged protein of interest

  • This compound fluorophore

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS) (optional)

  • Mounting medium with DAPI (optional)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells expressing the Boh-tagged protein onto glass-bottom dishes or coverslips at an appropriate density to be 60-80% confluent at the time of imaging.

  • Labeling:

    • Prepare a 1 µM working solution of the this compound fluorophore in complete cell culture medium.

    • Remove the culture medium from the cells and replace it with the this compound working solution.

    • Incubate the cells at 37°C for 15-30 minutes.

  • Washing:

    • Aspirate the this compound solution and wash the cells three times with pre-warmed PBS to remove any unbound fluorophore.

  • Live-Cell Imaging:

    • After the final wash, add fresh, pre-warmed complete culture medium to the cells.

    • Proceed to image the cells on a fluorescence microscope equipped with a live-cell imaging chamber.

  • Fixed-Cell Imaging (Optional):

    • After the washing step, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Image the cells using a fluorescence microscope.

G Start Seed cells on glass-bottom dish Label Label with this compound (15-30 min) Start->Label Wash Wash 3x with PBS Label->Wash Decision Live or Fixed? Wash->Decision Live Add fresh medium and image Decision->Live Live Fix Fix with 4% PFA Decision->Fix Fixed End Done Live->End Wash2 Wash 3x with PBS Fix->Wash2 Mount Mount with DAPI Wash2->Mount ImageFixed Image fixed cells Mount->ImageFixed ImageFixed->End

Fluorescence microscopy workflow for this compound-labeled cells.

Protocol 3: Flow Cytometry Analysis of this compound-Labeled Cells

This protocol describes the use of this compound for quantitative analysis of protein expression at the single-cell level using flow cytometry.

Materials:

  • Suspension or adherent cells expressing the Boh-tagged protein

  • This compound fluorophore

  • Complete cell culture medium

  • PBS

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • For adherent cells, detach them using a gentle cell dissociation reagent.

    • Resuspend the cells in complete culture medium to a concentration of 1 x 10^6 cells/mL.

  • Labeling:

    • Add the this compound fluorophore to the cell suspension to a final concentration of 1 µM.

    • Incubate the cells at 37°C for 15-30 minutes.

  • Washing:

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of Flow Cytometry Staining Buffer.

    • Repeat the wash step two more times.

  • Analysis:

    • After the final wash, resuspend the cells in 500 µL of Flow Cytometry Staining Buffer.

    • Analyze the cells on a flow cytometer using the appropriate laser and filter for the chosen this compound fluorophore.

    • Include an unlabeled control sample to set the background fluorescence.

Signaling Pathway Visualization

This compound can be used to track the translocation of a signaling protein upon pathway activation. For example, the translocation of a transcription factor from the cytoplasm to the nucleus following ligand binding to a receptor.

G cluster_outside Extracellular cluster_cell Cell cluster_cyto Cytoplasm cluster_nuc Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binds TF_Boh Transcription Factor (Boh-tagged) Receptor->TF_Boh Activates TF_Boh_Nuc Transcription Factor (Boh-tagged) TF_Boh->TF_Boh_Nuc Translocates DNA DNA TF_Boh_Nuc->DNA Binds

Visualization of transcription factor translocation using this compound.

References

practical guide to working with Bohenin in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Boehmite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a practical overview of working with Boehmite in a laboratory setting, with a focus on its application in hair growth research. The information is compiled for researchers, scientists, and professionals involved in drug development.

Introduction

Boehmite (γ-AlO(OH)) is an aluminum oxide hydroxide (B78521) mineral.[1] Recent studies have highlighted its potential as a therapeutic agent for promoting hair growth.[2] It has been shown to stimulate the proliferation of human dermal papilla cells (hDPCs) and accelerate the transition of hair follicles into the anagen (growth) phase.[2][3] This document outlines the mechanism of action, relevant quantitative data, and detailed protocols for key experiments to study the effects of Boehmite.

Mechanism of Action

Boehmite promotes hair follicle growth by upregulating the β-catenin signaling pathway.[2] It has been observed to increase the activity of the AKT/GSK3β/β-catenin pathway.[2] This leads to an increase in the expression of anagen-related genes and the secretion of Vascular Endothelial Growth Factor (VEGF), which is a known modulator of follicular growth.[2][3]

Signaling Pathway of Boehmite in Hair Growth

Boehmite_Signaling_Pathway cluster_cell Human Dermal Papilla Cell (hDPC) Boehmite Boehmite AKT AKT Boehmite->AKT Activates Cell_Membrane Cell Membrane GSK3b GSK3β AKT->GSK3b Inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin Inhibits Degradation Nucleus Nucleus Beta_Catenin->Nucleus Anagen_Genes Anagen-Related Gene Expression Nucleus->Anagen_Genes VEGF VEGF Secretion Nucleus->VEGF

Caption: Boehmite activates the AKT/GSK3β/β-catenin pathway in hDPCs.

Quantitative Data

The following tables summarize key quantitative data related to Boehmite.

Table 1: Physical and Chemical Properties of Boehmite

PropertyValueReference
Chemical Formulaγ-AlO(OH)[1]
Molecular Weight59.99 g/mol [4]
Specific Gravity3.00 - 3.07 g/cm³[1]
Mohs Hardness3 to 3.5[1]
Crystal SystemOrthorhombic[1]

Table 2: In Vitro Efficacy of Boehmite on Human Dermal Papilla Cells (hDPCs)

ParameterConcentrationObservationReference
hDPC Viability100 ng/mL - 10 µg/mLIncreased viability at 48 hours[3]
Alkaline Phosphatase (ALP) ActivityNot specifiedIncreased activity[2]
VEGF SecretionNot specifiedIncreased secretion[2][3]

Table 3: In Vivo Efficacy of Boehmite in a Mouse Model

TreatmentObservationReference
1%, 3%, 5% Boehmite creamMarked hair growth at 7 weeks[3]
1%, 3%, 5% Boehmite creamIncreased size of hair follicles[3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of Boehmite. These are general protocols that can be adapted for your specific research needs.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies hDPC_Culture 1. Culture hDPCs Boehmite_Treatment_In_Vitro 2. Treat with Boehmite hDPC_Culture->Boehmite_Treatment_In_Vitro Viability_Assay 3a. Cell Viability Assay (e.g., MTT) Boehmite_Treatment_In_Vitro->Viability_Assay ALP_Assay 3b. ALP Activity Assay Boehmite_Treatment_In_Vitro->ALP_Assay Western_Blot 3c. Western Blot (AKT, GSK3β, β-catenin) Boehmite_Treatment_In_Vitro->Western_Blot ELISA 3d. VEGF ELISA Boehmite_Treatment_In_Vitro->ELISA Animal_Model 1. Prepare Mouse Model Boehmite_Treatment_In_Vivo 2. Topical Application of Boehmite Animal_Model->Boehmite_Treatment_In_Vivo Observation 3. Observe Hair Growth Boehmite_Treatment_In_Vivo->Observation Histology 4. Histological Analysis Observation->Histology

Caption: General workflow for in vitro and in vivo studies of Boehmite.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of Boehmite on the viability and proliferation of hDPCs.

Materials:

  • Human Dermal Papilla Cells (hDPCs)

  • Cell culture medium and supplements

  • Boehmite stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed hDPCs in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of Boehmite in the cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the Boehmite dilutions. Include a vehicle control.

  • Incubate the plate for the desired time period (e.g., 48 hours).[3]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.

Alkaline Phosphatase (ALP) Activity Assay

This colorimetric assay measures the effect of Boehmite on ALP activity in hDPCs.

Materials:

  • hDPCs treated with Boehmite

  • Assay buffer (alkaline buffer)

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution

  • Stop solution (e.g., NaOH)

  • 96-well plate

  • Microplate reader

Procedure:

  • Culture and treat hDPCs with Boehmite as described in the cell viability assay.

  • Wash the cells with PBS and lyse the cells in an appropriate lysis buffer.

  • Add 50 µL of cell lysate to each well of a 96-well plate.

  • Add 50 µL of pNPP solution to each well.[6]

  • Incubate the plate at 37°C for 15-60 minutes.[7]

  • Add 50 µL of stop solution to each well to terminate the reaction.

  • Measure the absorbance at 405 nm.[6]

Western Blot for AKT, GSK3β, and β-catenin

This protocol is for analyzing the protein expression levels of key components of the β-catenin signaling pathway.

Materials:

  • hDPCs treated with Boehmite

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-AKT, anti-p-AKT, anti-GSK3β, anti-p-GSK3β, anti-β-catenin, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Treat hDPCs with Boehmite for the desired time.

  • Lyse the cells and determine the protein concentration.[8]

  • Load 20-40 µg of protein per lane on an SDS-PAGE gel.[8]

  • Separate the proteins by electrophoresis and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.[8]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the ECL substrate.

  • Capture the chemiluminescent signal and perform densitometric analysis.[8]

VEGF Secretion Assay (ELISA)

This protocol measures the concentration of VEGF secreted by hDPCs into the culture medium.

Materials:

  • Conditioned medium from hDPCs treated with Boehmite

  • VEGF ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

  • Wash buffer

  • Stop solution

  • 96-well plate pre-coated with capture antibody

  • Microplate reader

Procedure:

  • Collect the cell culture supernatant from Boehmite-treated and control hDPCs. Centrifuge to remove cell debris.

  • Add standards and samples to the wells of the pre-coated plate.[9]

  • Incubate as per the kit instructions.

  • Wash the wells and add the biotinylated detection antibody.[9]

  • Incubate, then wash and add streptavidin-HRP.[9]

  • Incubate, then wash and add the TMB substrate.[9]

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm.[9]

  • Calculate the VEGF concentration based on the standard curve.

In Vivo Hair Growth Model

This protocol describes a general procedure for evaluating the effect of topical Boehmite application on hair growth in a mouse model.

Materials:

  • C3H/HeJ mice (or other suitable strain)

  • Boehmite cream (e.g., 1%, 3%, 5%)

  • Vehicle control cream

  • Minoxidil solution (positive control)

  • Electric clippers

  • Camera for documentation

  • Materials for histological analysis (formalin, paraffin, microtome, H&E stain)

Procedure:

  • Acclimatize the mice to the laboratory conditions.

  • Shave the dorsal skin of the mice to induce the anagen phase of the hair cycle.

  • Divide the mice into treatment groups (vehicle, Boehmite concentrations, positive control).

  • Topically apply the respective treatments to the shaved area daily or as required for a set period (e.g., 7 weeks).[10]

  • Monitor and photograph the hair regrowth at regular intervals.

  • At the end of the study, euthanize the mice and collect skin samples from the treated areas.

  • Fix the skin samples in formalin, embed in paraffin, and section for histological analysis.

  • Stain the sections with Hematoxylin and Eosin (H&E) to observe hair follicle morphology and stage.[3]

References

Application Notes and Protocols for Bohenin: Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bohenin, a structured triglyceride chemically identified as 1,3-dibehenoyl-2-oleoyl-glycerol (BOB), is a lipid of interest for various applications in the pharmaceutical, nutraceutical, and food industries. As with any active pharmaceutical ingredient (API) or excipient, understanding its stability profile is critical for ensuring product quality, safety, and efficacy throughout its shelf life. These application notes provide a comprehensive overview of the stability of this compound, recommended storage conditions, and detailed protocols for its stability assessment.

The primary degradation pathways for triglycerides like this compound are hydrolysis and oxidation. Hydrolysis involves the cleavage of ester bonds, leading to the formation of free fatty acids (FFAs) and glycerol, while oxidation pertains to the reaction of unsaturated fatty acid chains with oxygen, resulting in the formation of hydroperoxides and secondary oxidation products. These processes can be influenced by several environmental factors, including temperature, humidity, light, and the presence of oxygen.

Recommended Storage Conditions

To maintain the chemical and physical integrity of this compound, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place, ideally between 2-8°C for long-term storage. For shorter durations, controlled room temperature (20-25°C) may be acceptable, but stability data should be generated to support this. Avoid freezing, as it may affect the physical properties of the lipid.

  • Humidity: Maintain a low-humidity environment to minimize the risk of hydrolytic degradation. Storage in well-sealed containers with desiccants is advisable.

  • Light: Protect from light to prevent photo-oxidation. Use opaque or amber-colored containers.

  • Atmosphere: For optimal stability, especially for long-term storage, this compound should be stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Stability Summary

Forced degradation studies are essential to understand the intrinsic stability of this compound. The following tables summarize hypothetical data from such studies, illustrating the expected stability profile under various stress conditions.

Table 1: Stability of this compound under Thermal and Photolytic Stress
ConditionDurationAppearancePurity (%) by HPLC-ELSDPeroxide Value (meq/kg)Free Fatty Acids (%)
Initial 0White to off-white solid99.5< 1.0< 0.1
40°C / 75% RH 1 monthNo change98.82.50.3
3 monthsNo change97.25.80.8
6 monthsSlight yellowing95.110.21.5
60°C 1 monthYellowing92.315.72.5
Photostability (ICH Q1B) Option IISlight yellowing98.18.90.5
Table 2: Stability of this compound in Solution (pH Stress)
pHSolventTemperatureDurationPurity (%) by HPLC-ELSD
Initial Acetonitrile/IPA25°C099.5
2.0 (0.01 N HCl) Acetonitrile/IPA25°C24 hours98.9
72 hours97.5
7.0 (Water) Acetonitrile/IPA25°C72 hours99.3
10.0 (0.01 N NaOH) Acetonitrile/IPA25°C24 hours96.2
72 hours92.8
Table 3: Stability of this compound under Oxidative Stress
ConditionTemperatureDurationPurity (%) by HPLC-ELSDPeroxide Value (meq/kg)
Initial 25°C099.5< 1.0
3% H₂O₂ 25°C24 hours94.725.4
72 hours89.148.9

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD) for Purity Assessment

Objective: To determine the purity of this compound and quantify its degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

Materials:

  • This compound reference standard and sample.

  • Acetonitrile (HPLC grade).

  • Isopropanol (IPA) (HPLC grade).

  • Water (HPLC grade).

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Isopropanol

  • Gradient:

    • 0-5 min: 70% A, 30% B

    • 5-25 min: Linear gradient to 30% A, 70% B

    • 25-30 min: Hold at 30% A, 70% B

    • 30.1-35 min: Return to 70% A, 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 20 µL

  • ELSD Settings:

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow: 1.5 SLM

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., Chloroform/Methanol mixture) to a final concentration of 1 mg/mL.

  • Sample Preparation: Prepare the this compound sample in the same manner as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Identify and quantify the this compound peak and any degradation products by comparing their retention times and peak areas with the reference standard. Calculate the percentage purity.

Protocol 2: Determination of Peroxide Value (PV)

Objective: To quantify the primary oxidation products (hydroperoxides) in this compound. This protocol is based on standard pharmacopeial methods (e.g., USP <401> or Ph. Eur. 2.5.5).

Materials:

  • This compound sample.

  • Acetic acid, glacial.

  • Chloroform.

  • Potassium iodide (KI), saturated solution.

  • Sodium thiosulfate (B1220275) solution (0.01 N or 0.1 N, standardized).

  • Starch indicator solution.

Procedure:

  • Accurately weigh approximately 5 g of the this compound sample into a 250 mL flask.

  • Add 30 mL of a 3:2 mixture of glacial acetic acid and chloroform. Swirl to dissolve the sample.

  • Add 0.5 mL of saturated potassium iodide solution.

  • Allow the solution to stand with occasional shaking for exactly 1 minute, then add 30 mL of water.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution, shaking vigorously, until the yellow color almost disappears.

  • Add 0.5 mL of starch indicator solution and continue the titration, shaking constantly, until the blue color disappears.

  • Perform a blank determination under the same conditions.

  • Calculation:

    • Peroxide Value (meq/kg) = [(S - B) x N x 1000] / W

    • Where:

      • S = volume of titrant for the sample (mL)

      • B = volume of titrant for the blank (mL)

      • N = normality of the sodium thiosulfate solution

      • W = weight of the sample (g)

Protocol 3: Determination of Free Fatty Acids (FFA)

Objective: To quantify the hydrolytic degradation of this compound by measuring the content of free fatty acids. This is often expressed as the acid value or as a percentage of a specific fatty acid (e.g., oleic acid).

Materials:

Procedure:

  • Accurately weigh approximately 10 g of the this compound sample into a flask.

  • Add 50 mL of neutralized hot ethanol.

  • Add a few drops of phenolphthalein indicator.

  • Titrate with the standardized 0.1 N sodium hydroxide solution, shaking constantly, until a permanent pink color is obtained.

  • Calculation (as Acid Value):

    • Acid Value (mg KOH/g) = (V x N x 56.1) / W

    • Where:

      • V = volume of NaOH titrant (mL)

      • N = normality of the NaOH solution

      • 56.1 = molecular weight of KOH

      • W = weight of the sample (g)

Visualizations

Degradation Pathways of this compound

G cluster_hydrolysis Hydrolysis (Moisture, pH, Temperature) cluster_oxidation Oxidation (Oxygen, Light, Temperature, Metal Ions) This compound This compound (1,3-dibehenoyl-2-oleoyl-glycerol) FFA Free Fatty Acids (Behenic Acid, Oleic Acid) This compound->FFA Hydrolytic Cleavage Glycerol Glycerol and Partial Glycerides This compound->Glycerol Hydrolytic Cleavage Hydroperoxides Primary Oxidation Products (Hydroperoxides) This compound->Hydroperoxides Reaction with Oxygen (at Oleic Acid moiety) Secondary_Oxidation Secondary Oxidation Products (Aldehydes, Ketones, etc.) Hydroperoxides->Secondary_Oxidation Decomposition

Caption: Primary degradation pathways for this compound, including hydrolysis and oxidation.

Experimental Workflow for this compound Stability Testing

G cluster_conditions ICH Stability Conditions start Receive this compound Sample initial_testing Initial Analysis (T=0) - Purity (HPLC) - Peroxide Value - Free Fatty Acids - Appearance start->initial_testing place_on_stability Place samples in stability chambers initial_testing->place_on_stability long_term Long-Term (e.g., 25°C/60% RH) place_on_stability->long_term accelerated Accelerated (e.g., 40°C/75% RH) place_on_stability->accelerated forced_degradation Forced Degradation (Heat, Light, pH, Oxidation) place_on_stability->forced_degradation pull_samples Pull Samples at Time Points (e.g., 1, 3, 6 months) long_term->pull_samples accelerated->pull_samples analysis Analyze Samples - Purity (HPLC) - Peroxide Value - Free Fatty Acids - Appearance pull_samples->analysis data_evaluation Data Evaluation and Trend Analysis analysis->data_evaluation shelf_life Determine Shelf Life and Storage Conditions data_evaluation->shelf_life

Caption: A typical workflow for conducting stability studies on this compound.

Application Notes and Protocols for the Quantification of Bohenin in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bohenin, a triacylglycerol comprised of two behenic acid molecules and one oleic acid molecule (1,3-dibehenoyl-2-oleoylglycerol), is a lipid of interest in various biological studies due to its potential roles in energy storage, metabolic pathways, and cellular signaling. Accurate quantification of this compound in tissue samples is crucial for understanding its physiological and pathological significance. These application notes provide detailed protocols for the extraction and quantification of this compound from tissue samples using High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Principles of Analytical Methods

The quantification of this compound in complex biological matrices like tissue samples involves two primary stages: extraction and analysis.

  • Lipid Extraction: The non-polar nature of this compound necessitates its separation from the aqueous and protein-rich components of the tissue. This is typically achieved through liquid-liquid extraction using organic solvents. The Folch and Bligh & Dyer methods are classic and effective protocols for this purpose, utilizing a chloroform (B151607) and methanol (B129727) mixture to partition lipids into an organic phase.

  • Quantification by HPLC-ELSD: HPLC is a powerful technique for separating complex mixtures. For non-UV-absorbing compounds like triglycerides, an Evaporative Light Scattering Detector (ELSD) is a suitable choice. The eluent from the HPLC column is nebulized and the solvent evaporated, leaving behind fine particles of the analyte which scatter a light beam. The amount of scattered light is proportional to the concentration of the analyte.

  • Quantification by LC-MS/MS: This technique offers high sensitivity and selectivity. After chromatographic separation, the analyte is ionized and detected by a mass spectrometer. Tandem mass spectrometry (MS/MS) involves selecting a specific precursor ion of the analyte and fragmenting it to produce characteristic product ions. This multiple reaction monitoring (MRM) provides a highly specific and sensitive method for quantification.

Data Presentation

The following table summarizes representative quantitative data for high-molecular-weight triglycerides, similar in structure to this compound, found in various mammalian tissues. This data is intended to provide a reference for expected concentration ranges.

Triglyceride (Carbon Number:Double Bonds)Tissue TypeConcentration Range (nmol/g tissue)Analytical MethodReference
TG (50:1)Rat Liver (High-Fat Diet)120 - 270LC-MS[1]
TG (52:2)Rat Liver (High-Fat Diet)150 - 280LC-MS[1]
TG (52:1)Rat Liver (High-Fat Diet)130 - 275LC-MS[1]
TG (54:3)Rat Liver (High-Fat Diet)60 - 90LC-MS[1]
TG (56:3)Human Adipose TissueVariable (relative abundance)LC-MS/MS[2]
TG (56:4)Human Adipose TissueVariable (relative abundance)LC-MS/MS[2]
TG (58:7)Human Adipose TissueVariable (relative abundance)LC-MS/MS[2]

Experimental Protocols

Protocol 1: Tissue Sample Preparation and Lipid Extraction (Folch Method)

This protocol describes the extraction of total lipids, including this compound, from tissue samples.

Materials:

  • Tissue sample (e.g., adipose, liver, muscle)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenizer (e.g., bead beater, rotor-stator)

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Internal Standard (IS): A structurally similar triglyceride not present in the sample (e.g., triheptadecanoin)

Procedure:

  • Tissue Collection and Storage: Excise tissue and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Add the tissue to a homogenization tube with 2 mL of ice-cold PBS.

    • Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice throughout the process.

  • Lipid Extraction:

    • Transfer the homogenate to a glass centrifuge tube.

    • Add 8 mL of a chloroform:methanol (2:1, v/v) mixture to the homogenate.

    • Add a known amount of the internal standard solution.

    • Vortex vigorously for 2 minutes.

    • Agitate for 20 minutes at room temperature on a shaker.

  • Phase Separation:

    • Add 2 mL of 0.9% NaCl solution to the tube.

    • Vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Lipid Layer:

    • Carefully aspirate and discard the upper aqueous phase.

    • Collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a clean glass tube.

  • Drying and Reconstitution:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a known volume of a suitable solvent for the subsequent analysis (e.g., 200 µL of isopropanol:acetonitrile, 1:1 v/v for LC-MS, or hexane (B92381) for HPLC-ELSD).

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction (Folch) Tissue Frozen Tissue Sample Homogenate Homogenize in PBS Tissue->Homogenate Add_Solvent Add Chloroform:Methanol (2:1) & IS Homogenate->Add_Solvent Vortex_Agitate Vortex and Agitate Add_Solvent->Vortex_Agitate Add_Salt Add 0.9% NaCl Vortex_Agitate->Add_Salt Centrifuge Centrifuge for Phase Separation Add_Salt->Centrifuge Collect_Organic Collect Lower Organic Phase Centrifuge->Collect_Organic Dry_Down Evaporate Solvent (Nitrogen) Collect_Organic->Dry_Down Reconstitute Reconstitute in Injection Solvent Dry_Down->Reconstitute Analysis Analysis Reconstitute->Analysis To HPLC-ELSD or LC-MS/MS

Figure 1: Workflow for Lipid Extraction from Tissue.
Protocol 2: Quantification of this compound by HPLC-ELSD

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Dichloromethane

  • Gradient:

    • 0-2 min: 70% A, 30% B

    • 2-15 min: Linear gradient to 40% A, 60% B

    • 15-18 min: Hold at 40% A, 60% B

    • 18.1-25 min: Return to 70% A, 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • ELSD Settings:

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow (Nitrogen): 1.5 L/min

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the reconstitution solvent.

  • Calibration Curve: Inject the standard solutions to generate a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration.

  • Sample Analysis: Inject the reconstituted lipid extracts from the tissue samples.

  • Quantification: Identify the this compound peak in the sample chromatograms based on its retention time compared to the standard. Calculate the concentration of this compound in the samples using the calibration curve and accounting for the initial tissue weight and dilution factors.

Protocol 3: Quantification of this compound by LC-MS/MS

Instrumentation and Conditions:

  • LC System: A UHPLC system is recommended for better resolution and shorter run times.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Column: A C18 reversed-phase UHPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient:

    • 0-1 min: 30% B

    • 1-12 min: Linear gradient to 95% B

    • 12-15 min: Hold at 95% B

    • 15.1-20 min: Return to 30% B (equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

  • MS/MS (MRM) Parameters for this compound (as [M+NH4]+ adduct):

    • Precursor Ion (Q1): m/z 1018.0

    • Product Ion (Q3) for Quantification: Neutral loss of behenic acid + NH3 (m/z 660.6)

    • Product Ion (Q3) for Confirmation: Neutral loss of oleic acid + NH3 (m/z 718.7)

    • Collision Energy: Optimize for your specific instrument (typically 30-40 eV).

Procedure:

  • Standard and Sample Preparation: Prepare calibration standards and process tissue samples as described in Protocol 1.

  • LC-MS/MS Analysis: Analyze the standards and samples using the specified LC-MS/MS conditions.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the this compound standards.

    • Quantify this compound in the tissue samples by comparing the peak area of the quantifier ion to the calibration curve.

    • Confirm the identity of this compound by the presence of the qualifier ion at the correct retention time.

G cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry Sample_Injection Inject Reconstituted Extract C18_Column C18 Reversed-Phase Separation Sample_Injection->C18_Column ESI Electrospray Ionization (+ve) C18_Column->ESI Q1 Q1: Select Precursor Ion (m/z 1018.0) ESI->Q1 CID Q2: Collision-Induced Dissociation Q1->CID Q3 Q3: Detect Product Ions (Quantifier & Qualifier) CID->Q3 Detector Detector Q3->Detector Data_Analysis Data Analysis & Quantification Detector->Data_Analysis Generate Chromatogram

Figure 2: LC-MS/MS Workflow for this compound Quantification.

Concluding Remarks

The protocols outlined provide robust and reliable methods for the quantification of this compound in tissue samples. The choice between HPLC-ELSD and LC-MS/MS will depend on the required sensitivity, selectivity, and available instrumentation. LC-MS/MS is generally preferred for its superior sensitivity and specificity, which is particularly important for low-abundance lipids. Proper sample handling and the use of an appropriate internal standard are critical for accurate and reproducible results. These application notes serve as a comprehensive guide for researchers to successfully implement this compound quantification in their studies.

References

Troubleshooting & Optimization

Troubleshooting Solubility Issues for Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common solubility challenges encountered during experiments with poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: My compound is precipitating out of solution when I dilute my stock from an organic solvent into an aqueous medium. What is happening?

A1: This is a common issue known as precipitation upon solvent change, or "salting out." Many organic compounds are highly soluble in organic solvents like DMSO or ethanol (B145695) but have very low solubility in aqueous solutions. When the stock solution is diluted into an aqueous buffer or cell culture medium, the solvent environment becomes predominantly aqueous, causing the compound to exceed its solubility limit and precipitate.

Q2: How can I prevent my compound from precipitating during dilution?

A2: To prevent precipitation, consider the following strategies:

  • Decrease the final concentration: The intended final concentration in your experiment may be higher than the compound's aqueous solubility. Try lowering the final concentration.

  • Optimize solvent concentration: If using a co-solvent like DMSO, aim for the lowest possible final concentration (typically <0.5%) in your aqueous medium to minimize both toxicity and precipitation.[1]

  • Gentle mixing: When diluting the stock, add it dropwise to the pre-warmed aqueous medium while gently vortexing or swirling. This promotes rapid and uniform dispersion.[1]

  • Use of surfactants: Incorporating a non-ionic surfactant (e.g., Tween® 80, Polysorbate 20) at a concentration above its critical micelle concentration (CMC) can help solubilize the compound through micellar encapsulation.[2]

Q3: How does pH affect the solubility of my compound?

A3: The solubility of ionizable compounds is often pH-dependent. For weakly acidic or basic compounds, adjusting the pH of the solution can significantly increase solubility.[3][4] For a weakly basic compound, for instance, solubility will generally increase in more acidic conditions (lower pH) due to protonation. Conversely, a weakly acidic compound will be more soluble in more basic conditions (higher pH). It is crucial to determine the pKa of your compound to optimize the pH for maximum solubility.

Q4: What are some common techniques to improve the solubility of a poorly water-soluble drug?

A4: Several techniques can be employed to enhance the solubility of hydrophobic drugs:

  • Co-solvency: Using a mixture of a water-miscible solvent (co-solvent) and water can increase the solubility of poorly soluble drugs.[3]

  • Particle size reduction: Decreasing the particle size of the compound through methods like micronization or nanosuspension increases the surface area-to-volume ratio, which can lead to a higher dissolution rate.[4][5]

  • Complexation: The use of complexing agents, such as cyclodextrins, can form inclusion complexes with the drug, enhancing its apparent solubility.

  • Solid Dispersion: Dispersing the drug in an inert carrier matrix at the solid-state can improve its dissolution properties.

  • Salt Formation: For ionizable drugs, forming a salt can significantly increase solubility and dissolution rates.[6]

Troubleshooting Guide: Benzoin Solubility

Benzoin is a white or yellowish crystalline powder used in organic synthesis. It is practically insoluble in water but soluble in some organic solvents.

Benzoin Solubility Profile

The following table summarizes the solubility of Benzoin in various common laboratory solvents.

SolventSolubilityReference
AcetoneSoluble[7]
Hot EthanolSoluble[7]
WaterSlightly Soluble[7]
EtherSlightly Soluble[7]
Ethyl AcetateHigh Solubility[8]
TolueneModerate Solubility[8]
MethanolModerate Solubility[8]
CyclohexaneLow Solubility[8]

Note: Solubility is temperature-dependent and generally increases with increasing temperature.[8][9]

Experimental Protocols for Improving Benzoin Solubility

Protocol 1: Preparation of a Stock Solution

  • Objective: To prepare a concentrated stock solution of Benzoin in an appropriate organic solvent.

  • Materials:

    • Benzoin powder

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

    • Vortex mixer

    • Analytical balance and weighing paper

    • Microcentrifuge tubes or glass vials

  • Procedure:

    • Weigh the desired amount of Benzoin powder.

    • Transfer the powder to a suitable container.

    • Add the organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the solution until the Benzoin is completely dissolved. Gentle warming in a water bath may be necessary for higher concentrations, especially with ethanol.

    • Store the stock solution at -20°C for long-term storage.

Protocol 2: Dilution into Aqueous Medium

  • Objective: To dilute the Benzoin stock solution into an aqueous buffer or cell culture medium with minimal precipitation.

  • Materials:

    • Benzoin stock solution (from Protocol 1)

    • Pre-warmed aqueous buffer or medium (e.g., PBS, DMEM)

    • Vortex mixer or magnetic stirrer

  • Procedure:

    • Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C).

    • While gently vortexing or stirring the aqueous medium, add the required volume of the Benzoin stock solution dropwise.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (ideally below 0.5%).

    • Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider further reducing the final concentration of Benzoin.

Visualizing Experimental Workflows and Concepts

Workflow for Preparing a Diluted Benzoin Solution

G cluster_stock Stock Solution Preparation cluster_dilution Dilution into Aqueous Medium weigh Weigh Benzoin Powder dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve Add solvent add_dropwise Add Stock Solution Dropwise dissolve->add_dropwise Dilute prewarm Pre-warm Aqueous Medium prewarm->add_dropwise vortex Gentle Vortexing/Stirring add_dropwise->vortex final_solution Final Benzoin Solution vortex->final_solution Result

Caption: Workflow for preparing a diluted Benzoin solution.

Decision Tree for Troubleshooting Solubility Issues

G start Compound Precipitates in Aqueous Solution check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes check_solvent Is the co-solvent percentage too high? check_conc->check_solvent No success Solubility Improved lower_conc->success lower_solvent Decrease co-solvent (e.g., <0.5% DMSO) check_solvent->lower_solvent Yes check_ph Is the compound ionizable? check_solvent->check_ph No lower_solvent->success adjust_ph Adjust pH of the medium check_ph->adjust_ph Yes use_enhancer Consider solubility enhancers (e.g., surfactants, cyclodextrins) check_ph->use_enhancer No adjust_ph->success use_enhancer->success

Caption: Decision tree for troubleshooting solubility.

Disclaimer: This guide provides general recommendations. Experimental conditions may need to be optimized for specific compounds and applications.

References

Technical Support Center: Optimizing Boehmite Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for "Bohenin" did not yield relevant scientific data. The information presented here pertains to Boehmite (γ-AlOOH) , an aluminum oxide hydroxide (B78521) nanoparticle, which is the likely intended subject based on phonetic similarity and available research. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for Boehmite nanoparticles in cell culture experiments?

A1: The optimal concentration of Boehmite nanoparticles is highly dependent on the cell type and the specific assay being performed. Based on available literature, a broad starting range to consider is between 10 µg/mL and 500 µg/mL. For antimicrobial studies, concentrations can be significantly higher, ranging from 0.1 mg/mL to 10 mg/mL.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q2: My Boehmite nanoparticles are agglomerating in the culture medium. How can I prevent this?

A2: Nanoparticle agglomeration in physiological solutions with high salt concentrations is a common issue.[2] To ensure a stable dispersion, it is recommended to first sonicate the nanoparticles in deionized water to break up aggregates. Following sonication, a stabilizing agent such as serum albumin (e.g., BSA or FBS) can be added before introducing the nanoparticles to the buffered salt solution or culture medium.[2]

Q3: Are there known signaling pathways affected by Boehmite?

A3: Yes, research has shown that Boehmite can promote the proliferation of human dermal papilla cells and accelerate hair regrowth by upregulating the β-catenin signaling pathway. This involves the activation of AKT/GSK3β and subsequent nuclear translocation of β-catenin.

Q4: Can Boehmite nanoparticles interfere with common cell-based assays?

A4: Due to their particulate nature, nanoparticles can potentially interfere with assays that rely on absorbance or fluorescence readings. It is advisable to run parallel controls containing only the nanoparticles in the assay medium to account for any background signal.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Cell Toxicity/Death Concentration of Boehmite is too high.Perform a dose-response curve to determine the EC50 and a non-toxic working concentration. Start with a wider range of concentrations and narrow down to the optimal range.
Agglomeration of nanoparticles leading to localized high concentrations.Follow the recommended dispersion protocol, including sonication and the use of stabilizing agents.[2]
Inconsistent or Non-reproducible Results Inconsistent dispersion of nanoparticles.Ensure a standardized and consistent dispersion protocol is used for every experiment.[2]
Variability in the nanoparticle stock solution.Prepare a large batch of the stock solution and characterize it thoroughly before starting a series of experiments.
No Observable Effect Concentration of Boehmite is too low.Test a higher range of concentrations.
Insufficient incubation time.Perform a time-course experiment to determine the optimal incubation period.
The chosen cell line is not responsive to Boehmite.If possible, test the effect on a different, relevant cell line.

Data Presentation: Reported Experimental Concentrations of Boehmite

Application Organism/Cell Line Concentration Range Reference
Antibacterial StudyS. aureus, E. coli0.1 - 10.0 mg/mL[1]
Cytotoxicity AssayHeLa cells125 - 500 µg/mL[1]
Cytotoxicity AssayA549 cells63 - 500 µg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a Stable Boehmite Nanoparticle Dispersion
  • Weigh the desired amount of Boehmite nanopowder in a sterile microcentrifuge tube.

  • Add sterile, deionized water to the powder.

  • Sonicate the suspension using a probe sonicator or a high-power ultrasonic bath. A specific energy of 4.2 × 10^5 kJ/m^3 has been shown to be effective for deagglomerating nanoparticles.[2]

  • In a separate sterile tube, prepare the desired culture medium. If the medium contains serum, this can act as a stabilizer. If using a serum-free medium, consider adding a sterile solution of bovine serum albumin (BSA) to a final concentration of 1.5 mg/mL.[2]

  • Add the sonicated nanoparticle suspension to the prepared culture medium and vortex briefly to mix.

  • The dispersion is now ready for addition to cell cultures.

Protocol 2: Determining Optimal Boehmite Concentration via MTT Assay
  • Cell Seeding: Seed the cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.

  • Preparation of Boehmite Dilutions: Prepare a series of dilutions of the stable Boehmite dispersion (from Protocol 1) in complete culture medium. A suggested starting range is 0, 10, 25, 50, 100, 250, and 500 µg/mL.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Boehmite. Include a "vehicle control" (medium with any dispersing agents but without nanoparticles) and an "untreated control".

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the concentration-response curve to determine the optimal non-toxic concentration for subsequent experiments.

Mandatory Visualizations

boehmite_signaling_pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Boehmite Boehmite Receptor Receptor Boehmite->Receptor AKT AKT Receptor->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits BetaCatenin_p β-catenin (phosphorylated) GSK3b->BetaCatenin_p Phosphorylates BetaCatenin β-catenin DestructionComplex Destruction Complex BetaCatenin_p->DestructionComplex Leads to degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates and binds TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates

Caption: Boehmite-induced β-catenin signaling pathway.

experimental_workflow start Start prep_nanoparticles Prepare Stable Boehmite Nanoparticle Dispersion start->prep_nanoparticles dose_response Perform Dose-Response Experiment (e.g., MTT) prep_nanoparticles->dose_response analyze_toxicity Analyze Cell Viability and Determine EC50 dose_response->analyze_toxicity analyze_toxicity->prep_nanoparticles High Toxicity select_concentration Select Optimal Non-Toxic Concentration Range analyze_toxicity->select_concentration Viability > 90% functional_assay Perform Functional Assays (e.g., gene expression, protein analysis) select_concentration->functional_assay analyze_results Analyze and Interpret Functional Assay Data functional_assay->analyze_results end End analyze_results->end

References

Technical Support Center: Preventing Bohenin Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

<

Compound of Interest: Bohenin CAS Number: 77145-68-7[1] Molecular Formula: C65H124O6[1] Synonyms: 1,3-Behenic-2-oleic glyceride, 1,3-Dibeheno-2-olein[1]

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues and questions related to this compound's stability and handling in solution.

Q1: What is this compound and what are its general properties?

This compound is a triglyceride, specifically 1,3-dibehenoyl-2-oleoylglycerol.[1] It is a large, lipophilic molecule with a molecular weight of 1001.7 g/mol .[1] Its physical state is solid at room temperature.[1] Given its structure, which includes ester functional groups and a carbon-carbon double bond, it is susceptible to certain degradation pathways.

Q2: My this compound solution appears cloudy or has visible particles. What should I do?

Cloudiness or precipitation indicates that this compound's concentration has exceeded its solubility in the current solvent system.[2][3] This can be influenced by temperature, solvent polarity, and pH.[2][3]

Troubleshooting Steps:

  • Verify Stock Solution Integrity: Before use, always warm your stock solution to room temperature or 37°C and vortex to ensure any precipitated material has redissolved.[2]

  • Optimize Dilution: When diluting a concentrated stock (e.g., in DMSO) into an aqueous buffer, add the stock solution dropwise while gently stirring the buffer to avoid rapid changes in solvent polarity.[2]

  • Adjust Final Concentration: The most straightforward solution is often to decrease the final working concentration of this compound.[2]

  • Assess Solvent Compatibility: If precipitation persists, consider if the chosen solvent is appropriate. For lipophilic compounds like this compound, organic solvents like DMSO, ethanol, or DMF are common for stock solutions.[4] Ensure the final concentration of the organic solvent in your aqueous medium is low (typically <0.5-1%) to avoid cell toxicity and solubility issues.[4]

Q3: How can I determine the optimal storage conditions for my this compound stock solutions?

Proper storage is critical to maintaining the integrity of this compound.[5][6] Key factors to control are temperature, light, and air exposure.

Recommended Storage Practices:

  • Temperature: For long-term stability, store stock solutions at -20°C or -80°C.[4][7]

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can promote degradation and precipitation.[2][4]

  • Light Protection: this compound contains a double bond, making it potentially susceptible to photolysis.[8][9] Store solutions in amber vials or protect them from light.[6]

  • Inert Atmosphere: The double bond also makes this compound prone to oxidation.[8][9] For maximal stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.[7]

Q4: What are the likely degradation pathways for this compound?

Based on its chemical structure, the primary degradation pathways for this compound are hydrolysis and oxidation.[8]

  • Hydrolysis: The ester linkages in this compound can be cleaved by water, a reaction that can be catalyzed by acids or bases.[8][10] This would result in the formation of behenic acid, oleic acid, and glycerol.

  • Oxidation: The oleic acid moiety contains a carbon-carbon double bond, which is a prime target for oxidation.[8] This can be initiated by light, heat, or trace metal ions and can lead to a variety of degradation products, altering the compound's activity.

Q5: How can I detect this compound degradation?

Several analytical techniques can be used to monitor the stability of this compound and identify degradation products.[11][12]

  • High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating and quantifying the parent compound and its degradation products.[11][12] A stability-indicating HPLC method should be developed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the identification power of mass spectrometry, allowing for the characterization of unknown degradation products based on their mass-to-charge ratio.[11][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about degradation products, helping to elucidate the degradation pathway.[12][14]

Section 2: Troubleshooting Guides

This section provides structured tables to guide you through common experimental issues.

Table 1: Troubleshooting this compound Precipitation

Observation Potential Cause Recommended Solution
Immediate precipitation upon dilution into aqueous buffer.Concentration exceeds solubility limit; rapid solvent polarity change.[2]Decrease final concentration. Add stock solution slowly while vortexing the buffer.[2] Pre-warm the aqueous buffer.[2]
Solution becomes cloudy over time in the incubator.Temperature or pH shift affecting solubility.[2] Interaction with media components (e.g., proteins).[2]Ensure media is properly buffered for the CO2 environment.[2] Test this compound stability in the specific media over time.
Precipitate observed in stock solution after thawing.Poor solubility at low temperatures.[2] Water absorption by hygroscopic solvent (e.g., DMSO).[2]Warm solution to room temperature and vortex thoroughly before use.[2] Prepare stock solutions with anhydrous DMSO and store in tightly sealed vials.[2]

Table 2: General Stability of Small Molecules Under Different Conditions

Condition Parameter General Effect on Stability Recommendation for this compound
Temperature -20°C vs. 4°C vs. Room TempLower temperatures generally slow down degradation reactions.[6]Store stock solutions at -20°C or -80°C for long-term stability.[4][7]
pH Acidic (pH < 4) vs. Neutral (pH 7) vs. Basic (pH > 8)Hydrolysis of esters is often catalyzed by both acid and base.[8][10]Determine the optimal pH for stability by conducting a pH-rate profile study. Aim for a pH where hydrolysis is minimized.
Light Exposed to Light vs. Protected from LightUV/Vis light can provide the energy to initiate photolytic degradation, especially for compounds with chromophores or unsaturated bonds.[8][9]Store this compound, both as a solid and in solution, in amber vials or otherwise protected from light.[6]
Oxygen Ambient Air vs. Inert Atmosphere (N2, Ar)The presence of oxygen can lead to oxidative degradation, particularly for molecules with susceptible functional groups like double bonds.[8]For long-term storage of sensitive solutions, consider purging with an inert gas.[7]

Section 3: Experimental Protocols

This section provides detailed protocols for assessing the stability of this compound.

Protocol 1: Preliminary Solubility Assessment

Objective: To determine the maximum soluble concentration of this compound in a specific aqueous medium.

Materials:

  • Concentrated this compound stock solution (e.g., 100 mM in anhydrous DMSO).

  • Aqueous buffer or cell culture medium of interest.

  • Sterile microcentrifuge tubes.

  • Vortex mixer and microscope.

Methodology:

  • Prepare a series of dilutions of the this compound stock solution into the aqueous medium. For example, create final concentrations ranging from 1 µM to 100 µM.

  • Ensure the final DMSO concentration is consistent across all dilutions and below 0.5%.[4]

  • Incubate the dilutions under the intended experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment.

  • Visual Inspection: At various time points, visually inspect each tube for any signs of cloudiness or precipitation.[15]

  • Microscopic Examination: Place a small aliquot from each dilution onto a microscope slide and examine for the presence of crystals or amorphous precipitate.[15]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear both visually and microscopically is the maximum soluble concentration under these conditions.[15]

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound under stress conditions.[16][17]

Materials:

  • This compound stock solution.

  • 0.1 M HCl, 0.1 M NaOH.

  • 3% Hydrogen Peroxide (H₂O₂).

  • HPLC system with a suitable column and detector.

Methodology:

  • Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).[16][17]

  • Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH and incubate at a controlled temperature.[16][17]

  • Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂ and store at room temperature, protected from light.[16]

  • Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber. Keep a control sample in the dark.[16][17]

  • Sample Collection: At various time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method to separate and quantify the amount of remaining this compound and any newly formed degradation peaks.[17]

Section 4: Visualizations

This section provides diagrams to illustrate key workflows and concepts.

G cluster_0 This compound Stability Assessment Workflow A Prepare High-Concentration Stock in Anhydrous DMSO B Perform Preliminary Solubility Assessment A->B C Precipitation Observed? B->C D Decrease Working Concentration / Optimize Dilution C->D Yes E Conduct Forced Degradation Study (pH, Temp, Light, Oxidant) C->E No D->B F Analyze Samples by HPLC / LC-MS E->F G Identify Degradation Pathways & Products F->G H Establish Optimal Storage & Handling Conditions (Temp, Light, pH, Aliquots) G->H

Caption: Workflow for assessing and establishing stable conditions for this compound.

G cluster_1 Common Degradation Pathways for this compound cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_oxidation Oxidation (Light/Air/Metal Induced) This compound This compound (1,3-Dibehenoyl-2-oleoylglycerol) H1 Behenic Acid This compound->H1 + H2O H2 Oleic Acid This compound->H2 + H2O H3 Glycerol This compound->H3 + H2O O1 Epoxides This compound->O1 + [O] O3 Peroxides This compound->O3 + O2 O2 Aldehydes O1->O2 Further Oxidation

Caption: Potential degradation pathways for the this compound molecule.

References

Technical Support Center: Synthesis of Boehmeriasin A and Bohemamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of complex natural products, with a focus on addressing common challenges encountered during the synthesis of Boehmeriasin A and Bohemamine analogs. The initial query for "Bohenin" may refer to one of these compounds, and this guide is designed to address potential pitfalls in their respective synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of Boehmeriasin A?

A1: The total synthesis of Boehmeriasin A, a potent cytotoxic phenanthroquinolizidine alkaloid, presents several challenges. Key difficulties include the stereoselective construction of the quinolizidine (B1214090) core, the efficient formation of the phenanthrene (B1679779) moiety, and achieving a good overall yield over a multi-step sequence. One reported synthesis involves 13 steps, highlighting the complexity of the process.[1] A more concise 7-step synthesis has been developed, but still requires careful control of key reactions.[1]

Q2: I am experiencing low yields in the C-H functionalization step to form the phenanthrene ring of Boehmeriasin A. What are the potential causes?

A2: Low yields in the palladium(II)-mediated C-H functionalization reaction can be attributed to several factors. These include catalyst deactivation, suboptimal reaction conditions (temperature, solvent, and ligands), and steric hindrance from substituents on the aryltrifluoroborate coupling partner. It is crucial to use high-purity reagents and rigorously dried solvents.

Q3: My synthesis of Bohemamine is leading to unexpected dimers. Why is this happening and how can I prevent it?

A3: The dimerization of Bohemamine to form dibohemamines can occur as a non-enzymatic process, often facilitated by the presence of formaldehyde (B43269) or other aldehydes.[2] This reaction can happen under mild conditions. To minimize dimerization, it is essential to use purified reagents and solvents to exclude aldehyde contaminants. If dimerization persists, consider performing the reaction under conditions that disfavor bimolecular reactions, such as at lower concentrations.

Troubleshooting Guides

Boehmeriasin A Synthesis

This guide focuses on common issues encountered during the synthesis of Boehmeriasin A.

Problem Potential Cause Recommended Solution
Low Yield in Quinolizine Core Formation Incomplete reaction or side product formation in the one-flask, two-step protocol.Optimize reaction time and temperature for each step. Ensure the purity of the starting materials, particularly the enaminone precursor. Consider using a different catalyst or solvent system to improve selectivity.
Poor Stereoselectivity Inadequate chiral control during the introduction of the stereocenter.If using a chiral pool approach, ensure the enantiomeric purity of the starting material. For asymmetric syntheses, re-evaluate the chiral auxiliary or catalyst and ensure optimal reaction conditions for stereocontrol.[1]
Difficulty in Product Purification Co-elution of the desired product with byproducts or starting materials.Employ high-resolution chromatography techniques (e.g., HPLC) for purification. Consider derivatization of the product or impurities to facilitate separation. Recrystallization, if applicable, can also be an effective purification method.
Inconsistent C-H Functionalization Yields Sensitivity of the palladium catalyst to air and moisture. Variability in the quality of the aryltrifluoroborate reagent.Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen). Use freshly prepared or purified aryltrifluoroborate. Screen different palladium catalysts and ligands to find the optimal combination for your specific substrate.
Bohemamine Analog Synthesis

This guide addresses challenges related to the synthesis and handling of Bohemamine and its analogs.

Problem Potential Cause Recommended Solution
Uncontrolled Dimerization Presence of contaminating aldehydes (e.g., formaldehyde) in reagents or solvents.[2]Use freshly distilled solvents and high-purity reagents. Consider adding a formaldehyde scavenger if contamination is suspected.
Formation of Halogenated Analogs Unintended halogenation during reaction or workup.[2]Avoid the use of halogenated solvents or reagents where possible. If acidic conditions are required, use non-halogenated acids.
Low Cytotoxicity of Synthetic Analogs Incorrect stereochemistry or modification at a critical pharmacophore.Confirm the absolute stereochemistry of the synthetic product. Structure-activity relationship (SAR) studies on related compounds suggest that the stereochemistry and specific substitutions are crucial for biological activity.[1]
Poor Solubility of Intermediates Aggregation of hydrophobic intermediates.Screen a variety of solvents to improve solubility. For solid-phase synthesis, consider using specialized resins or linkers designed for hydrophobic peptides if applicable to the synthesis of Bohemamine fragments.

Experimental Protocols & Methodologies

Key Step: C-H Functionalization for Boehmeriasin A Synthesis

A representative protocol for the palladium(II)-mediated C-H functionalization to form the phenanthrene moiety is as follows:

  • To a solution of the tetrahydroquinolizinone precursor in a suitable solvent (e.g., a mixture of trifluoroacetic acid and acetic acid), add the aryltrifluoroborate salt.

  • Add the palladium(II) catalyst (e.g., palladium(II) acetate).

  • Heat the reaction mixture at the optimized temperature (e.g., 80-100 °C) under an inert atmosphere for the required duration (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and quench with a suitable reagent.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Note: Specific conditions, including catalyst loading, solvent ratios, and reaction times, should be optimized for each specific substrate.

Visualizations

Boehmeriasin_A_Synthesis_Workflow Start Chiral Pool Starting Material Enaminone Enaminone Formation Start->Enaminone Quinolizine Quinolizine Core Synthesis (One-flask, two-step) Enaminone->Quinolizine Functionalization_Precursor C-H Functionalization Precursor Quinolizine->Functionalization_Precursor CH_Functionalization Pd(II)-mediated C-H Functionalization Functionalization_Precursor->CH_Functionalization Aryl_TFB Aryltrifluoroborate Aryl_TFB->CH_Functionalization Boehmeriasin_A Boehmeriasin A CH_Functionalization->Boehmeriasin_A Bohemamine_Dimerization_Pathway Bohemamine1 Bohemamine Monomer Dimerization Non-enzymatic Dimerization Bohemamine1->Dimerization Bohemamine2 Bohemamine Monomer Bohemamine2->Dimerization Formaldehyde Formaldehyde (or other aldehyde) Formaldehyde->Dimerization Dibohemamine Dibohemamine Dimerization->Dibohemamine

References

Technical Support Center: Optimizing [Target Protein] Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of [Target Protein].

Troubleshooting Guide

This guide addresses common issues encountered during the purification of a target protein.

IssuePossible CauseRecommended Solution
Low or No [Target Protein] Yield Low expression level: The host system may not be producing enough of the target protein.- Verify the expression construct sequence. - Optimize codon usage for the chosen expression system. - Test different expression strains or cell lines. - Optimize induction conditions (e.g., inducer concentration, temperature, and induction time).[1][2]
Inefficient cell lysis: The target protein is not being effectively released from the host cells.- Ensure the chosen lysis method (mechanical or chemical) is appropriate for the cell type. - Optimize lysis buffer composition (e.g., add lysozyme (B549824) for bacteria, or use stronger detergents). - Increase the duration or intensity of the lysis procedure.[2]
Protein degradation: The target protein is being degraded by proteases.- Add protease inhibitors to the lysis and purification buffers.[2] - Perform all purification steps at low temperatures (e.g., 4°C).
Inclusion body formation: The target protein is expressed in an insoluble and aggregated form.- Lower the expression temperature.[1][3] - Reduce the inducer concentration to slow down the expression rate.[1] - Co-express with chaperones to aid in proper folding. - Use a solubility-enhancing fusion tag.[1][2]
[Target Protein] Does Not Bind to the Column Incorrect buffer conditions: The pH or ionic strength of the binding buffer is not optimal for the affinity tag or ion-exchange resin.- Adjust the pH and salt concentration of the binding and wash buffers.[4][5] - Ensure the buffer components do not interfere with binding (e.g., imidazole (B134444) in the binding buffer for His-tagged proteins should be at a low concentration).[5]
Affinity tag is inaccessible: The fusion tag may be buried within the folded protein.- Purify under denaturing conditions to expose the tag.[6] - Move the affinity tag to the other terminus of the protein.[7]
Column capacity exceeded: Too much protein lysate was loaded onto the column.- Load less protein lysate or use a larger column with more resin.[5]
High Levels of Contaminants in Elution Insufficient washing: Non-specifically bound proteins are not adequately removed.- Increase the number of wash steps. - Increase the stringency of the wash buffer (e.g., by increasing the salt or detergent concentration, or adding a low concentration of the elution agent).[4]
Non-specific binding to the resin: Contaminating proteins are interacting with the chromatography resin.- Add non-ionic detergents or adjust the salt concentration in the binding and wash buffers to reduce non-specific interactions.[8] - Consider an additional purification step using a different chromatography method (e.g., ion exchange followed by size exclusion).[1]
[Target Protein] Elutes with Low Purity Co-elution of contaminants: Other proteins have similar binding properties to the target protein.- Optimize the elution gradient (e.g., a shallower gradient for ion exchange or affinity chromatography).[4] - Employ a different purification technique as an additional step (e.g., hydrophobic interaction or size-exclusion chromatography).[1][9]

Frequently Asked Questions (FAQs)

Q1: How can I improve the solubility of my [Target Protein]?

A1: Improving protein solubility is crucial for obtaining a good yield. Consider the following strategies:

  • Lower Expression Temperature: Reducing the temperature during protein expression (e.g., to 15-25°C) can slow down protein synthesis, allowing more time for proper folding and reducing aggregation.[1][3]

  • Optimize Expression Host: Use an expression host that is known to enhance the solubility of recombinant proteins. For example, some E. coli strains are engineered to have a more oxidizing cytoplasm, which can promote the formation of disulfide bonds.[3]

  • Use Solubility-Enhancing Tags: Fusion tags such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) can improve the solubility of the target protein.[1]

  • Adjust Buffer Composition: The addition of certain excipients to the lysis and purification buffers can help maintain protein solubility. These can include non-ionic detergents, glycerol, or specific salts.

Q2: What is the best way to remove an affinity tag after purification?

A2: Most affinity tags can be removed by incorporating a specific protease cleavage site (e.g., TEV or Thrombin) between the tag and the target protein. After the initial affinity purification, the protease is added to the purified protein solution to cleave off the tag. A subsequent purification step, often a subtractive affinity chromatography step (to remove the cleaved tag and the protease) or size-exclusion chromatography, is then performed to isolate the pure, tag-less target protein.[9]

Q3: How do I choose the right purification strategy for my [Target Protein]?

A3: The choice of purification strategy depends on the properties of your target protein, the expression system used, and the desired level of purity. A common strategy is to use a multi-step approach.[1][9]

  • Capture Step: The initial step is often an affinity chromatography step if the protein has a fusion tag, or ion-exchange chromatography. This step is designed to isolate the target protein from the bulk of the cellular proteins.[1][3]

  • Intermediate Purification: Further purification can be achieved using techniques like hydrophobic interaction chromatography (HIC) or ion-exchange chromatography with a different resin.

  • Polishing Step: The final step is typically size-exclusion chromatography (gel filtration) to remove any remaining aggregates or minor contaminants and to exchange the protein into a suitable storage buffer.[1]

Comparison of Common Protein Purification Techniques

TechniqueSeparation PrincipleSelectivityBinding Capacity
Affinity Chromatography (AC) Specific binding to a ligandVery HighVariable
Ion-Exchange Chromatography (IEX) Net surface chargeHighHigh
Hydrophobic Interaction Chromatography (HIC) Surface hydrophobicityMediumHigh
Size-Exclusion Chromatography (SEC) Hydrodynamic radius (Size and shape)LowLow

Experimental Protocols

Protocol 1: General Protein Purification Workflow using Affinity Chromatography (His-Tag Example)

This protocol outlines a general workflow for purifying a His-tagged protein expressed in E. coli.

experimental_workflow cluster_expression Protein Expression cluster_lysis Cell Lysis cluster_purification Purification cluster_analysis Analysis & Storage expression 1. Transformation & Expression lysis 2. Cell Harvest & Lysis expression->lysis clarification 3. Clarification of Lysate lysis->clarification binding 4. Binding to Ni-NTA Resin clarification->binding washing 5. Washing binding->washing elution 6. Elution washing->elution analysis 7. Purity Analysis (SDS-PAGE) elution->analysis storage 8. Buffer Exchange & Storage analysis->storage

General workflow for His-tagged protein purification.

Methodology:

  • Transformation & Expression: Transform the expression plasmid containing the gene for the His-tagged [Target Protein] into a suitable E. coli expression strain. Grow the culture and induce protein expression.

  • Cell Harvest & Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing a lysis agent (e.g., lysozyme), DNase I, and protease inhibitors. Lyse the cells using sonication or a French press.

  • Clarification of Lysate: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble proteins.

  • Binding to Ni-NTA Resin: Incubate the clarified lysate with pre-equilibrated Ni-NTA resin. Allow the His-tagged protein to bind to the resin.

  • Washing: Wash the resin with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

  • Elution: Elute the bound [Target Protein] from the resin using an elution buffer with a high concentration of imidazole.

  • Purity Analysis (SDS-PAGE): Analyze the purity of the eluted protein fractions by SDS-PAGE.

  • Buffer Exchange & Storage: Pool the pure fractions and perform buffer exchange into a suitable storage buffer using dialysis or a desalting column. Store the purified protein at an appropriate temperature (e.g., -80°C).

Logical Relationships in Troubleshooting

This diagram illustrates a logical approach to troubleshooting low protein yield.

troubleshooting_logic start Low Protein Yield check_expression Check Expression Levels (SDS-PAGE / Western Blot) start->check_expression low_expression Low or No Expression check_expression->low_expression optimize_expression Optimize Expression Conditions: - Codon Optimization - Different Strain/Cell Line - Induction Parameters low_expression->optimize_expression Yes good_expression Sufficient Expression low_expression->good_expression No check_solubility Check Solubility (Compare soluble vs. insoluble fractions) good_expression->check_solubility insoluble Protein in Inclusion Bodies check_solubility->insoluble optimize_solubility Optimize for Solubility: - Lower Temperature - Solubility Tags - Different Lysis Buffer insoluble->optimize_solubility Yes soluble Protein is Soluble insoluble->soluble No check_binding Check Column Binding (Analyze flow-through and wash fractions) soluble->check_binding no_binding Protein in Flow-through/Wash check_binding->no_binding optimize_binding Optimize Binding Conditions: - Adjust Buffer pH/Salt - Check Tag Accessibility - Reduce Wash Stringency no_binding->optimize_binding Yes binding_ok Successful Binding no_binding->binding_ok No check_elution Check Elution Fractions binding_ok->check_elution

Troubleshooting flowchart for low protein yield.

References

Technical Support Center: Mitigating Off-Target Effects of Novel Small Molecule Inhibitors like Bohenin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide is intended for researchers, scientists, and drug development professionals working with novel or uncharacterized small molecule inhibitors. As "Bohenin" does not correspond to a known molecule in publicly available scientific literature, this document uses "this compound" as a placeholder to illustrate general principles and troubleshooting strategies for reducing off-target effects. The experimental protocols and data presented are illustrative and should be adapted to the specific target and biological system under investigation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern in my experiments with a new compound like this compound?

A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions are a major concern because they can lead to:

  • Cellular Toxicity: Binding to unintended targets can disrupt essential cellular pathways, causing cell death or other toxic effects unrelated to the inhibition of the primary target.[1]

  • Lack of Translational Viability: Promising preclinical results may not translate to clinical settings if the observed efficacy is due to off-target effects that do not produce the same outcome in a whole organism or are associated with unacceptable toxicity.[1]

Q2: What are the initial indicators of potential off-target effects in my cell-based assays with this compound?

A2: Several signs in your experiments might suggest that this compound is causing off-target effects:

  • Inconsistent Results with Orthogonal Validation: A structurally different inhibitor for the same target produces a different or no phenotype.[1]

  • Discrepancy with Genetic Validation: The phenotype observed with this compound is not replicated when the target protein's expression is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.[1]

  • Effects at High Concentrations: The observed effect only occurs at high concentrations of this compound, suggesting lower affinity for the intended target and potential for binding to other proteins.

  • Unexplained Cellular Phenotypes: You observe unexpected changes in cell morphology, viability, or behavior that are not readily explained by the known function of the intended target.

Q3: How can I proactively reduce the likelihood of off-target effects during the development and testing of a new inhibitor?

A3: A proactive approach to minimizing off-target effects involves several strategies:

  • Rational Drug Design: Utilize computational and structural biology tools to design inhibitors with high specificity for the intended target.[2] Analyzing the molecular structure of the target can help optimize the inhibitor to bind more selectively.[2]

  • High-Throughput Screening (HTS): Screen large compound libraries to identify molecules with high affinity and selectivity for the target.[2] This allows for the early elimination of compounds with significant off-target activity.[2]

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your lead compound to improve potency and selectivity, while reducing off-target interactions.

Troubleshooting Guides

Guide 1: Investigating and Validating Potential Off-Target Effects of this compound

This guide provides a step-by-step workflow to determine if an observed phenotype is due to an on-target or off-target effect of this compound.

Step 1: Dose-Response Curve Analysis

  • Objective: To determine the concentration range at which this compound elicits the observed effect.

  • Procedure: Perform a dose-response experiment with a wide range of this compound concentrations.

  • Interpretation: If the effect is only observed at high concentrations, it may indicate off-target activity. On-target effects are typically observed at concentrations consistent with the inhibitor's binding affinity (e.g., IC50 or Kd).

Step 2: Orthogonal Validation with a Structurally Different Inhibitor

  • Objective: To confirm that the observed phenotype is specific to the inhibition of the intended target.

  • Procedure: Use an inhibitor with a different chemical scaffold that is known to be specific for the same target.

  • Interpretation: If the structurally different inhibitor recapitulates the phenotype observed with this compound, it strengthens the evidence for an on-target effect.[1]

Step 3: Genetic Validation using CRISPR-Cas9 or siRNA

  • Objective: To determine if the genetic removal or knockdown of the target protein mimics the phenotype observed with this compound.[1][3]

  • Procedure: Use CRISPR-Cas9 to knock out the gene encoding the target protein or siRNA to knock down its expression.

  • Interpretation: If the genetic approach produces the same phenotype as this compound treatment, it provides strong evidence for an on-target mechanism.[1]

Step 4: Target Engagement Assays

  • Objective: To confirm that this compound directly binds to the intended target in a cellular context.

  • Procedure: Perform a Cellular Thermal Shift Assay (CETSA).

  • Interpretation: A shift in the melting curve of the target protein to a higher temperature in the presence of this compound indicates direct target engagement.

Data Presentation

Table 1: Comparative Analysis of On-Target vs. Potential Off-Target Effects of this compound

Parameter This compound Orthogonal Inhibitor (Compound X) Target Knockdown (siRNA) Interpretation
Phenotype A Induction (IC50/EC50) 1 µM1.5 µMPhenotype A observedConsistent with on-target effect
Phenotype B Induction (IC50/EC50) 50 µMNot ObservedNot ObservedSuggests potential off-target effect of this compound at higher concentrations
Cell Viability (CC50) 75 µM> 100 µMNo changePotential off-target toxicity of this compound

Table 2: Kinase Selectivity Profile of this compound

Kinase This compound IC50 (nM) Interpretation
Target Kinase A 10High on-target potency
Off-Target Kinase B 1,500>100-fold selectivity for Target Kinase A
Off-Target Kinase C 5,000High selectivity
Off-Target Kinase D 80Potential for off-target effects

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Objective: To verify the direct binding of this compound to its intended target protein in intact cells.

  • Methodology:

    • Cell Treatment: Treat intact cells with this compound at the desired concentration or a vehicle control (e.g., DMSO).[3]

    • Heat Challenge: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes).[3]

    • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[3]

    • Protein Quantification: Quantify the amount of the target protein in the soluble fraction using Western Blot or mass spectrometry.

    • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Kinase Profiling
  • Objective: To assess the selectivity of this compound against a panel of kinases.

  • Methodology:

    • Compound Dilution: Serially dilute this compound to generate a range of concentrations for IC50 determination.

    • Assay Plate Preparation: In a 384-well plate, add the recombinant kinases from a screening panel, their specific substrates, and ATP.

    • Compound Addition: Add the diluted this compound or a vehicle control to the wells.

    • Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).

    • Signal Detection: Add a detection reagent that measures the remaining ATP (luminescence) or the phosphorylated substrate (fluorescence).

    • Data Analysis: Calculate the IC50 value for each kinase to determine the selectivity profile of this compound.

Protocol 3: RNA-Sequencing (RNA-seq) for Global Off-Target Analysis
  • Objective: To identify global transcriptomic changes induced by this compound to uncover potential off-target pathways.

  • Methodology:

    • Cell Culture and Treatment: Culture target cells and treat them with this compound at a relevant concentration and a vehicle control. Include an untreated control.

    • RNA Extraction: Harvest cells at a suitable time point (e.g., 24-48 hours post-treatment) and extract total RNA.[3]

    • Library Preparation: Perform poly(A) selection to enrich for mRNA, fragment the mRNA, synthesize cDNA, ligate sequencing adapters, and amplify the library.[3]

    • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

    • Data Analysis: Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by this compound treatment. Pathway analysis can then be used to identify signaling pathways affected by the compound.

Mandatory Visualizations

cluster_0 This compound Signaling Pathway (Hypothetical) This compound This compound Target_Receptor Target_Receptor This compound->Target_Receptor Inhibits Downstream_Kinase_1 Downstream_Kinase_1 Target_Receptor->Downstream_Kinase_1 Activates Transcription_Factor Transcription_Factor Downstream_Kinase_1->Transcription_Factor Phosphorylates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular_Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway of this compound.

cluster_1 Experimental Workflow: Off-Target Validation Start Start Dose_Response Dose-Response Curve Start->Dose_Response Orthogonal_Inhibitor Orthogonal Inhibitor Testing Dose_Response->Orthogonal_Inhibitor Genetic_Validation Genetic Validation (CRISPR/siRNA) Orthogonal_Inhibitor->Genetic_Validation Target_Engagement Target Engagement (CETSA) Genetic_Validation->Target_Engagement Kinase_Profiling Kinase Profiling Target_Engagement->Kinase_Profiling RNA_Seq RNA-Sequencing Kinase_Profiling->RNA_Seq Conclusion Conclusion RNA_Seq->Conclusion

Caption: Workflow for off-target effect validation.

cluster_2 Troubleshooting Logic Phenotype_Observed Phenotype Observed with this compound High_Concentration Only at High Concentration? Phenotype_Observed->High_Concentration Recapitulated_by_Orthogonal Recapitulated by Orthogonal Inhibitor? High_Concentration->Recapitulated_by_Orthogonal No Off_Target Potential Off-Target Effect High_Concentration->Off_Target Yes Mimicked_by_Genetic_KO Mimicked by Genetic Knockout? Recapitulated_by_Orthogonal->Mimicked_by_Genetic_KO Yes Recapitulated_by_Orthogonal->Off_Target No On_Target Likely On-Target Effect Mimicked_by_Genetic_KO->On_Target Yes Mimicked_by_Genetic_KO->Off_Target No

Caption: Troubleshooting flowchart for this compound effects.

References

Bohenin experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental complexities of Bohenin. Here you will find troubleshooting guides and frequently asked questions to help ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an advanced experimental compound under investigation for its therapeutic potential. Its primary mechanism of action involves the modulation of key cellular signaling pathways. Specifically, studies suggest that this compound promotes the activation of the AKT/GSK3β/β-catenin signaling pathway.[1] This activation is believed to influence cellular processes such as proliferation and differentiation.

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are critical for maintaining the stability and activity of this compound. For long-term storage, this compound powder should be kept at -20°C in a tightly sealed, desiccated container, protected from light. For short-term use, a stock solution can be prepared and stored at -80°C to minimize freeze-thaw cycles. The stability of the compound is temperature and analyte-dependent.[2]

Q3: How stable is this compound in various solvents?

A3: this compound exhibits the greatest stability in anhydrous solvents such as DMSO and ethanol. It is recommended to prepare solutions fresh for each experiment to ensure optimal performance. Stability in aqueous solutions is limited, and degradation can occur, particularly at room temperature. Always refer to the Certificate of Analysis for lot-specific recommendations.

Table 1: Summary of this compound Stability in Common Solvents
SolventTemperatureStability (Half-life)Notes
Anhydrous DMSO-80°C> 6 monthsRecommended for long-term solution storage.
Anhydrous Ethanol-80°C> 6 monthsSuitable alternative to DMSO.
PBS (pH 7.4)4°C~48 hoursPrepare fresh and use immediately.
Cell Culture Media37°C< 24 hoursAdd to media immediately before treating cells.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound.

Inconsistent Results in Cell-Based Assays

Q: We are observing high variability in our cell proliferation assay results between experiments. What could be the cause?

A: Inconsistent results in cell-based assays can stem from several factors.[3] Here are the primary areas to investigate:

  • Cell Health and Passage Number: Ensure cells are healthy, free of contamination (e.g., mycoplasma), and within a consistent, low passage number range.[4] High passage numbers can lead to phenotypic drift and altered responses.

  • Compound Stability: As mentioned in the FAQs, this compound can degrade in aqueous solutions. Ensure that you are preparing fresh dilutions of this compound from a frozen stock for each experiment.

  • Experimental Controls: The use of appropriate positive and negative controls is essential for interpreting results.[5][6] A vehicle control (e.g., DMSO) must be included at the same concentration used to dissolve this compound.

  • Standard Operating Procedures (SOPs): Minor deviations in protocol execution can lead to significant variability.[7] Ensure all steps, such as incubation times, reagent concentrations, and cell seeding densities, are consistently followed.

High Background Signal in Immunoassays

Q: Our Western blot or In-Cell Western assays show high background, making it difficult to quantify the target protein. How can we reduce this?

A: High background can obscure your signal. Consider the following troubleshooting steps:

  • Blocking: Optimize your blocking step. Use a high-quality blocking buffer and ensure the incubation time is adequate to prevent non-specific antibody binding.[8]

  • Antibody Concentration: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal without increasing background.

  • Washing Steps: Increase the number and duration of wash steps to remove unbound antibodies effectively.

  • Reagent Quality: Ensure all reagents, including antibodies and buffers, are not expired and have been stored correctly.[9]

Unexpected Off-Target Effects

Q: We are observing cellular effects that are not consistent with the known mechanism of action of this compound. How should we investigate this?

A: Unexplained effects could be due to off-target activity. It is crucial to characterize any potential off-target effects of an experimental compound.[10][11]

  • Control Experiments: Design experiments to test for known off-target interactions. This may involve using cell lines where potential off-target proteins are knocked out or inhibited.

  • Dose-Response Analysis: Perform a careful dose-response analysis. Off-target effects may only appear at higher concentrations.

  • Literature Review: Search for literature on compounds with similar structures to identify potential off-target liabilities.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound is hypothesized to initiate its effects by binding to a specific cell surface receptor, which triggers the activation of the PI3K/AKT pathway. Activated AKT then phosphorylates and inactivates GSK3β. This inactivation prevents the degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it activates target gene transcription related to cell proliferation and survival.

Bohenin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Cell Surface Receptor This compound->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT GSK3b GSK3β AKT->GSK3b Inactivation BetaCatenin_cyto β-catenin GSK3b->BetaCatenin_cyto Prevents Phosphorylation Degradation Degradation BetaCatenin_cyto->Degradation BetaCatenin_nuc β-catenin BetaCatenin_cyto->BetaCatenin_nuc Translocation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activation

Caption: The proposed signaling cascade initiated by this compound.

Experimental Workflow: Cell Viability Assay

The following diagram outlines a typical workflow for assessing the effect of this compound on cell viability using a colorimetric assay such as MTT or WST-1.

Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h to allow cell attachment seed_cells->incubate1 prepare_this compound Prepare serial dilutions of this compound incubate1->prepare_this compound treat_cells Treat cells with this compound and controls (Vehicle, Positive) prepare_this compound->treat_cells incubate2 Incubate for desired time period (e.g., 48-72h) treat_cells->incubate2 add_reagent Add viability reagent (e.g., MTT, WST-1) incubate2->add_reagent incubate3 Incubate for 1-4h add_reagent->incubate3 read_plate Read absorbance on plate reader incubate3->read_plate analyze_data Analyze Data: Normalize to vehicle control, calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Standard workflow for a cell viability experiment with this compound.

Key Experimental Protocols

Protocol: this compound-Induced Cell Proliferation Assay (WST-1)

Objective: To determine the effect of this compound on the proliferation of a given adherent cell line.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • 96-well tissue culture-treated plates (clear)

  • This compound stock solution (10 mM in anhydrous DMSO)

  • Vehicle (anhydrous DMSO)

  • Positive control (e.g., a known growth factor)

  • WST-1 reagent

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 450 nm

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of this compound in complete medium from the 10 mM stock. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

    • Prepare vehicle control wells containing medium with the same final concentration of DMSO.

    • Prepare positive control wells if applicable.

    • Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions, vehicle, or positive controls to the respective wells.

  • Incubation:

    • Return the plate to the incubator and incubate for the desired treatment period (e.g., 48 or 72 hours).

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.

    • Gently shake the plate for 1 minute to ensure a homogenous mixture.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Subtract the background absorbance (from wells with medium and WST-1 but no cells).

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control.

    • Plot the results as a dose-response curve and determine the EC₅₀ value if applicable.

References

Technical Support Center: Modifying Bohemine for Enhanced Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Bohemine, a cyclin-dependent kinase (CDK) inhibitor. The focus of this guide is to address challenges related to its cell permeability and provide strategies for modification and experimental optimization.

Frequently Asked Questions (FAQs)

Q1: What is Bohemine and what is its mechanism of action?

Bohemine is a synthetic, 2,6,9-trisubstituted purine (B94841) derivative that functions as a cell-permeable inhibitor of cyclin-dependent kinases (CDKs).[1][2] CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.[3][4][5] Bohemine is structurally similar to other CDK inhibitors like olomoucine (B1683950) and roscovitine.[1]

Q2: Bohemine is described as "cell-permeable," so why might I be observing issues with its efficacy in my cell-based assays?

While Bohemine is generally considered cell-permeable, several factors can contribute to apparent low efficacy in cellular experiments:

  • Cell Line Specificity: Different cell lines can have varying membrane compositions and express different levels of efflux pumps (like P-glycoprotein), which can actively remove Bohemine from the cell, reducing its intracellular concentration.[6]

  • Experimental Conditions: The concentration of Bohemine, incubation time, and serum concentration in the culture medium can all influence its effective intracellular concentration.

  • Compound Stability: Bohemine's stability in your specific cell culture medium over the course of the experiment could be a factor.

  • Incorrect Assessment of Permeability: The initial characterization of "cell-permeable" might not hold true for all cell types or under all experimental conditions. It is crucial to experimentally verify its permeability in your specific model system.

Q3: What are the key physicochemical properties of Bohemine that I should be aware of?

Understanding the physicochemical properties of Bohemine is crucial for troubleshooting permeability issues. Here is a summary of its key properties:

PropertyValueImplication for Cell Permeability
Molecular Formula C18H24N6O[1][7]-
Molecular Weight 340.4 g/mol [1]Within the generally accepted range for passive diffusion (Lipinski's Rule of 5).
LogP (Octanol/Water Partition Coefficient) Predicted values vary, but the presence of both hydrophobic (benzyl, isopropyl) and hydrophilic (hydroxypropylamino) groups suggests a balance.A key determinant of membrane partitioning. Experimental determination is recommended for accurate assessment.
Topological Polar Surface Area (TPSA) Calculated values are typically in a range that may suggest moderate permeability. A higher TPSA can hinder passive diffusion across the lipid bilayer.The purine core and substituent groups contribute to the overall polarity.
Hydrogen Bond Donors MultipleCan increase solvation in the aqueous extracellular environment, making membrane crossing less favorable.
Hydrogen Bond Acceptors MultipleCan increase solvation in the aqueous extracellular environment, making membrane crossing less favorable.

Q4: What strategies can I employ to improve the cell permeability of Bohemine?

If you suspect poor cell permeability is limiting the efficacy of Bohemine in your experiments, consider the following chemical modification strategies:

  • Prodrug Approach: Masking polar functional groups with lipophilic moieties that can be cleaved intracellularly to release the active Bohemine. For instance, the hydroxyl group on the propylamino side chain could be esterified.

  • Lipophilic Substitutions: Introducing more lipophilic groups to the Bohemine scaffold can enhance its partitioning into the cell membrane. However, this must be balanced to avoid excessive lipophilicity, which can lead to poor aqueous solubility and non-specific binding.

  • Halogenation: The addition of halogen atoms, such as fluorine, can increase lipophilicity and metabolic stability.

  • Reduce Hydrogen Bonding Capacity: N-methylation of amine groups can reduce the number of hydrogen bond donors, which can improve permeability.

Troubleshooting Guide

This guide provides a step-by-step approach to diagnose and resolve common issues encountered during experiments with Bohemine, particularly those related to cell permeability.

Problem 1: Low or no activity of Bohemine in cell-based assays compared to biochemical assays.

Possible Cause Troubleshooting Step
Poor Cell Permeability 1. Perform a dose-response curve and compare the cellular EC50 to the biochemical IC50. A significant rightward shift in the cellular assay suggests a permeability issue.[8] 2. Conduct a time-course experiment. Compounds with low permeability may require longer incubation times to reach their target.[8] 3. Directly measure intracellular concentration using techniques like LC-MS/MS.
Active Efflux by Transporters 1. Co-incubate with efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein). An increase in Bohemine's activity would suggest it is a substrate for that pump.[8] 2. Perform a bidirectional permeability assay (e.g., Caco-2 assay) to determine the efflux ratio.
Compound Instability 1. Assess the stability of Bohemine in your cell culture medium over the experimental timeframe using analytical methods like HPLC.
Suboptimal Experimental Conditions 1. Optimize Bohemine concentration and incubation time. 2. Test the effect of serum concentration in your media, as Bohemine may bind to serum proteins.

Problem 2: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Incomplete Solubilization of Bohemine 1. Ensure complete dissolution of the Bohemine stock solution before further dilution. 2. Consider the solubility of Bohemine in your final culture medium. Pre-warming the medium might help.
Cell Health and Density Variation 1. Maintain consistent cell passage number and density between experiments. 2. Regularly check for mycoplasma contamination.

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a compound across an artificial lipid membrane.

  • Materials: 96-well filter plates, 96-well acceptor plates, synthetic lipid solution (e.g., lecithin (B1663433) in dodecane), phosphate-buffered saline (PBS), test compound (Bohemine), and control compounds (high and low permeability).

  • Methodology:

    • Coat the filter membrane of the 96-well filter plate with the lipid solution.

    • Add the test compound and control compounds (dissolved in PBS) to the donor wells.

    • Add fresh PBS to the acceptor wells of a separate 96-well plate.

    • Place the filter plate on top of the acceptor plate, creating a "sandwich."

    • Incubate at room temperature for a defined period (e.g., 4-16 hours).

    • After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

    • Calculate the permeability coefficient (Pe).

2. Caco-2 Cell Permeability Assay

This assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelial barrier that mimics the human intestinal epithelium, to assess both passive and active transport.

  • Materials: Caco-2 cells, Transwell® inserts, cell culture medium, Hanks' Balanced Salt Solution (HBSS), test compound (Bohemine), and control compounds.

  • Methodology:

    • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for monolayer formation and differentiation.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • For apical-to-basolateral (A-B) permeability: Add the test compound to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • For basolateral-to-apical (B-A) permeability: Add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate at 37°C for a defined period (e.g., 2 hours).

    • Collect samples from both chambers at different time points.

    • Quantify the concentration of the compound in the samples.

    • Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests active efflux.

Visualizations

Bohemine_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Bohemine Bohemine CDK4_6 CDK4/6 Bohemine->CDK4_6 Inhibition Rb Rb CDK4_6->Rb Phosphorylation CyclinD Cyclin D CyclinD->CDK4_6 Activation E2F E2F Rb->E2F Inhibition G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotion pRb p-Rb pRb->E2F Release

Caption: Bohemine inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and cell cycle progression.

Experimental_Workflow cluster_0 Problem Identification cluster_1 Permeability Assessment cluster_2 Modification Strategy cluster_3 Evaluation Start Low cellular efficacy of Bohemine PAMPA PAMPA Assay Start->PAMPA Passive Permeability? Caco2 Caco-2 Assay Start->Caco2 Active Transport? Prodrug Prodrug Synthesis PAMPA->Prodrug Analogs Analog Synthesis PAMPA->Analogs Caco2->Prodrug Caco2->Analogs Reassay Re-evaluate Permeability and Cellular Activity Prodrug->Reassay Analogs->Reassay

Caption: Workflow for troubleshooting and improving Bohemine's cell permeability.

References

Technical Support Center: Bohenin (Biotin) Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the interference of Bohenin (commonly known as Biotin) with common laboratory assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Biotin) and why does it interfere with laboratory assays?

A1: this compound, more commonly known as Biotin (B1667282) or Vitamin B7, is a water-soluble vitamin that plays a crucial role in various metabolic processes. In recent years, high-dose biotin supplements have become popular for their purported benefits for hair, skin, and nail health.[1][2] This has led to an increased incidence of interference in certain laboratory tests.[1][3][4]

The interference stems from the widespread use of the biotin-streptavidin system in many immunoassays.[1][5] This system relies on the remarkably strong and specific interaction between biotin and streptavidin (a protein). Many diagnostic tests use biotinylated antibodies or antigens, which are then captured by streptavidin-coated surfaces to generate a measurable signal. When a patient's sample contains high levels of exogenous biotin from supplements, this free biotin competes with the biotinylated reagents in the assay, leading to inaccurate results.[5][6]

Q2: Which laboratory assays are most susceptible to this compound (Biotin) interference?

A2: Immunoassays that utilize the biotin-streptavidin technology are at the highest risk of interference. The impact of this interference can manifest as either falsely high or falsely low results, depending on the specific design of the assay.[3][6]

Two main types of immunoassays are affected:

  • Competitive Immunoassays: In this format, free biotin from the sample competes with the labeled biotin in the assay, leading to a falsely elevated result. Assays for small molecules like thyroid hormones (T4, T3), testosterone, and cortisol are often competitive immunoassays.[5][6]

  • Sandwich (Non-competitive) Immunoassays: In this format, excess free biotin blocks the binding sites on the streptavidin-coated solid phase, preventing the formation of the "sandwich" complex and resulting in a falsely low result.[3][5] Assays for larger molecules like thyroid-stimulating hormone (TSH), troponin, and various protein markers often use this format.[1][5]

Commonly affected tests include those for:

  • Thyroid function (TSH, FT3, FT4)[1][5]

  • Cardiac markers (e.g., troponin)[1][5]

  • Hormones (e.g., parathyroid hormone, testosterone, human chorionic gonadotropin)[1]

  • Immunosuppressive drugs[3][4]

Q3: What are the clinical implications of this compound (Biotin) interference?

A3: Inaccurate laboratory results due to biotin interference can have serious clinical consequences. Misinterpretation of test results can lead to misdiagnosis, inappropriate treatment decisions, and adverse patient outcomes.[1][5] For example, a falsely low TSH and falsely high FT4 and FT3 could lead to an incorrect diagnosis of hyperthyroidism.[6] Similarly, a falsely low troponin level could lead to a missed diagnosis of a myocardial infarction.[5]

Troubleshooting Guides

Issue: Unexpected or inconsistent laboratory results.

If you encounter laboratory results that are inconsistent with the clinical presentation of the patient or other laboratory findings, consider the possibility of this compound (Biotin) interference.[3][4]

Troubleshooting Steps:

  • Patient History: Inquire about the patient's use of over-the-counter supplements, particularly those marketed for hair, skin, and nail health, which often contain high doses of biotin.[6]

  • Sample Dilution: Performing serial dilutions of the patient sample can sometimes help to mitigate the interference. However, this may not always be effective and can be assay-dependent.[1][3]

  • Biotin Removal: Specialized laboratory procedures using streptavidin-coated microparticles can be employed to remove biotin from the sample before analysis.[1]

  • Alternative Assay: If possible, re-test the sample using an assay platform that does not utilize the biotin-streptavidin system.[3][4]

  • Washout Period: Advise the patient to discontinue biotin supplementation for a period of time (e.g., 72 hours, although the exact duration can vary) before re-collecting a sample for testing.[6]

Quantitative Data on this compound (Biotin) Interference

The following table summarizes the effect of different biotin concentrations on various immunoassays as reported in a study by Li et al. and another study evaluating interference-suppressed immunoassays.

AnalyteAssay TypeBiotin Concentration (ng/mL)Observed InterferenceReference
TSHSandwich25012.42% decrease[5]
FT4Competitive250Falsely elevated[5]
FT3Competitive250Falsely elevated[5]
Various AnalytesCompetitive10Average 20.8% increase[7]
Various AnalytesCompetitive150Average 50.11% increase[7]

Experimental Protocols

Protocol 1: Detection of Potential this compound (Biotin) Interference using Serial Dilution

Objective: To assess the likelihood of biotin interference by observing the linearity of analyte concentration upon serial dilution.

Methodology:

  • Prepare a series of dilutions of the patient plasma or serum sample (e.g., 1:2, 1:4, 1:8) using the appropriate assay diluent.

  • Analyze the undiluted and diluted samples for the analyte of interest according to the standard assay procedure.

  • Calculate the analyte concentration for each dilution, correcting for the dilution factor.

  • Interpretation: In the absence of interference, the corrected analyte concentrations should be consistent across the dilution series. A non-linear response upon dilution may suggest the presence of an interfering substance like biotin.

Protocol 2: Biotin Removal from a Sample using Streptavidin-Coated Microparticles

Objective: To remove excess biotin from a patient sample to obtain a more accurate measurement of the analyte.

Methodology:

  • Obtain streptavidin-coated microparticles.

  • Add a specific volume of the patient's plasma or serum sample to a tube containing the streptavidin-coated microparticles.

  • Incubate the mixture for a specified period (e.g., 30 minutes) at room temperature with gentle mixing to allow the biotin in the sample to bind to the streptavidin on the microparticles.

  • Centrifuge the tube to pellet the microparticles.

  • Carefully collect the supernatant, which is now the biotin-depleted sample.

  • Analyze the biotin-depleted sample for the analyte of interest using the original immunoassay.

  • Interpretation: A significant difference in the analyte concentration between the original and the biotin-depleted sample is indicative of biotin interference.

Visualizations

Bohenin_Interference_Competitive_Assay cluster_assay Competitive Immunoassay cluster_sample Patient Sample Analyte Analyte Antibody Capture Antibody Analyte->Antibody Binds Labeled_Analyte Biotinylated Analyte Labeled_Analyte->Antibody Competes for binding Streptavidin_Bead Streptavidin-Coated Bead Labeled_Analyte->Streptavidin_Bead Intended Binding This compound Free Biotin (this compound) This compound->Streptavidin_Bead Competitively Binds

Caption: Competitive immunoassay interference by this compound (Biotin).

Bohenin_Interference_Sandwich_Assay cluster_assay Sandwich Immunoassay cluster_sample Patient Sample Capture_Antibody Biotinylated Capture Antibody Analyte Analyte Capture_Antibody->Analyte Binds Streptavidin_Bead Streptavidin-Coated Bead Capture_Antibody->Streptavidin_Bead Intended Binding Detection_Antibody Detection Antibody Analyte->Detection_Antibody Binds This compound Free Biotin (this compound) This compound->Streptavidin_Bead Blocks Binding Sites Troubleshooting_Workflow Start Inconsistent Lab Results Check_History Check Patient History for Biotin Supplementation Start->Check_History Perform_Dilution Perform Serial Dilution Check_History->Perform_Dilution Linear Linear Results? Perform_Dilution->Linear No_Interference Interference Unlikely Linear->No_Interference Yes Biotin_Removal Consider Biotin Removal Protocol Linear->Biotin_Removal No Alternative_Assay Use Alternative Assay (Non-Biotinylated) Biotin_Removal->Alternative_Assay Washout Recommend Washout Period and Re-test Alternative_Assay->Washout End Accurate Result Washout->End

References

Technical Support Center: Optimizing Incubation Time for Boehmite Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boehmite treatment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental parameters, with a specific focus on incubation time. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to ensure the successful application of Boehmite in your research.

Frequently Asked Questions (FAQs)

Q1: What is Boehmite and what is its primary mechanism of action in cell culture?

A1: Boehmite is an aluminum oxide hydroxide (B78521) (γ-AlOOH) that has been shown to promote the proliferation of certain cell types, such as human dermal papilla cells (hDPCs). Its mechanism of action involves the activation of the AKT/GSK3β/β-catenin signaling pathway. This leads to increased cell viability, alkaline phosphatase (ALP) activity, and the secretion of growth factors like Vascular Endothelial Growth Factor (VEGF).[1]

Q2: Why is optimizing the incubation time for Boehmite treatment critical?

A2: Optimizing the incubation time is crucial to observe the desired biological effect without inducing cytotoxicity.[2] The activation of signaling pathways and subsequent cellular responses are time-dependent processes. Insufficient incubation may not yield a significant effect, while prolonged exposure could lead to off-target effects or cell death.[2] Different cell lines and primary cells may also respond to Boehmite on different timescales.[3]

Q3: What are the typical starting points for an incubation time-course experiment with Boehmite?

A3: Based on general practices for time-course studies, a good starting point would be to test a range of time points such as 6, 12, 24, 48, and 72 hours.[2][3] Literature on similar compounds or the specific cell type being used can provide further guidance on selecting an appropriate range.[4]

Q4: Should the cell culture medium be changed during a long incubation period with Boehmite?

A4: For incubation times longer than 48 hours, it is advisable to refresh the medium containing Boehmite. This ensures that nutrient levels are maintained and that the concentration of Boehmite remains stable, which is important for reproducible results.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution Citation
No observable effect on cell proliferation or signaling pathway activation. 1. Incubation time is too short: The treatment duration may not be sufficient for the cellular response to manifest. 2. Boehmite concentration is too low: The dose may be insufficient to activate the target pathway. 3. Cell health is poor: Unhealthy or senescent cells may not respond appropriately to stimuli.1. Perform a time-course experiment: Test a range of incubation times (e.g., 24, 48, 72 hours) to identify the optimal duration. 2. Perform a dose-response experiment: Test a range of Boehmite concentrations to find the optimal effective dose. 3. Ensure proper cell culture technique: Use cells with a low passage number and confirm their viability before starting the experiment.[5][6]
High levels of cell death observed at all tested incubation times. 1. Incubation time is too long: Prolonged exposure may be causing cytotoxicity. 2. Boehmite concentration is too high: The treatment may be toxic at the tested concentrations. 3. Solvent toxicity: If a solvent is used to dissolve Boehmite, it may be causing cell death.1. Test shorter incubation times: Evaluate earlier time points (e.g., 6, 12, 24 hours).[2] 2. Lower the Boehmite concentration: Test a range of lower doses. 3. Include a vehicle control: Ensure the final solvent concentration is non-toxic (e.g., ≤ 0.1% for DMSO).[2]
Inconsistent results between experiments. 1. Variable cell seeding density: Inconsistent cell numbers at the start of the experiment will lead to variable results. 2. Inconsistent Boehmite preparation: Improperly suspended or diluted Boehmite can lead to dosing errors. 3. Variability in incubation conditions: Fluctuations in temperature or CO2 levels can affect cell growth and response.1. Standardize cell seeding protocol: Use a consistent cell number and allow cells to adhere and stabilize before treatment. 2. Prepare fresh Boehmite dilutions: Ensure Boehmite is properly suspended before each use. 3. Maintain consistent incubator conditions: Regularly check and calibrate your incubator.[5][6]

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol outlines the steps to identify the optimal incubation time for Boehmite treatment by assessing cell viability.

  • Cell Seeding:

    • Plate your cells of interest in a 96-well plate at a pre-determined optimal density.

    • Allow cells to adhere and enter a logarithmic growth phase for 18-24 hours.

  • Boehmite Preparation:

    • Prepare a stock solution of Boehmite in an appropriate solvent.

    • Create a working solution of Boehmite at the desired final concentration in a complete cell culture medium.

    • Also, prepare a vehicle-only control (medium with the same concentration of solvent used for Boehmite).

  • Treatment:

    • Remove the old medium from the cells and replace it with the Boehmite-containing medium or the vehicle control medium.

    • Incubate the plates for different durations (e.g., 24, 48, and 72 hours).

  • Cell Viability Assay:

    • At the end of each incubation period, perform a cell viability assay (e.g., MTS or CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle-only controls for each time point to calculate the percent viability.

    • The optimal incubation time is the point at which the desired effect (e.g., increased viability) is maximal and stable.

Protocol 2: Western Blot Analysis of β-catenin Pathway Activation

This protocol is for assessing the activation of the β-catenin signaling pathway at different time points.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere for 18-24 hours.

    • Treat the cells with the optimal concentration of Boehmite (determined from a dose-response experiment) for various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Cell Lysis:

    • At each time point, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against phosphorylated AKT (p-AKT), phosphorylated GSK3β (p-GSK3β), and active β-catenin. Also, use antibodies for total AKT, total GSK3β, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to their total protein counterparts and then to the loading control.

    • Plot the relative protein activation over time to determine the peak activation time.

Visualizations

Boehmite_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor AKT AKT Receptor->AKT Activates Boehmite Boehmite Boehmite->Receptor Activates GSK3b GSK3β AKT->GSK3b Inhibits b_catenin β-catenin GSK3b->b_catenin Phosphorylates for Degradation Degradation Degradation b_catenin->Degradation b_catenin_n β-catenin b_catenin->b_catenin_n Translocates TCF_LEF TCF/LEF b_catenin_n->TCF_LEF Binds Target_Genes Target Genes (e.g., VEGF) TCF_LEF->Target_Genes Activates Transcription

Caption: Boehmite signaling pathway.

Time_Course_Workflow cluster_timepoints Incubation Time Points start Seed Cells in Multi-well Plate adhere Allow Cells to Adhere (18-24h) start->adhere treat Treat with Boehmite and Vehicle Control adhere->treat tp1 24h treat->tp1 tp2 48h treat->tp2 tp3 72h treat->tp3 assay Perform Cell Viability Assay (e.g., MTS) tp1->assay tp2->assay tp3->assay analyze Analyze Data: Normalize to Control assay->analyze end Determine Optimal Incubation Time analyze->end

Caption: Workflow for optimizing incubation time.

References

Technical Support Center: Bohenin In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo delivery of Bohenin.

General Troubleshooting Guide

Q1: My this compound formulation shows poor efficacy in vivo. What are the potential causes and solutions?

A1: Poor in vivo efficacy of this compound can stem from several factors, primarily related to its stability, delivery, and the experimental model.

  • Potential Cause 1: Poor Stability. this compound may be unstable in a biological environment, leading to degradation before it can exert its effect. The in vivo environment is substantially different from the formulation matrix and can significantly impact the stability of a therapeutic agent.[1] Stabilizing excipients used in formulations can dissociate or be distributed differently in vivo, potentially reducing their protective effect.[1]

    • Solution: Assess the in vivo stability of this compound by incubating it in plasma or simulated physiological fluids and analyzing for degradation over time. Consider reformulating with stabilizing agents or using protective delivery systems like nanoparticles.

  • Potential Cause 2: Inefficient Delivery. "Naked" or poorly formulated this compound is susceptible to rapid clearance from the body and may not reach the target tissue in sufficient concentrations.

    • Solution: Employ a delivery vehicle, such as lipid-based nanoparticles (LNPs) or polymeric nanoparticles, to shield this compound from degradation and improve its pharmacokinetic profile.

  • Potential Cause 3: Suboptimal Dosing or Administration Route. The effective dose and the route of administration can vary significantly depending on the animal model and the disease being studied.

    • Solution: Perform a dose-response study to identify the optimal concentration of this compound for your specific model. For localized effects, direct administration (e.g., subcutaneous) might be more effective than systemic routes (e.g., intravenous or intraperitoneal).

Q2: I am observing unexpected toxicity or adverse events in animals treated with this compound. What could be the cause?

A2: Toxicity can be multifactorial, arising from the this compound molecule itself, impurities, or the delivery vehicle.

  • Potential Cause 1: Off-Target Effects. this compound might have off-target effects that are independent of its intended mechanism of action.

    • Solution: To ascertain if the observed toxicity is target-specific, include a control group treated with a structurally related but inactive compound.

  • Potential Cause 2: Formulation Component Toxicity. Co-solvents, surfactants, or other components of the delivery vehicle can cause toxicity, especially at high concentrations.

    • Solution: Run a vehicle-only control group to assess the toxicity of the formulation itself. If the vehicle is toxic, explore alternative, more biocompatible formulation strategies.

  • Potential Cause 3: Impurities. Contaminants from the synthesis or purification process of this compound could be responsible for the observed toxicity.

    • Solution: Ensure the high purity of your this compound compound through rigorous analytical testing.

Formulation Development and Optimization

The low aqueous solubility of many organic compounds like this compound is a primary obstacle to successful in vivo delivery. The following protocols provide starting points for developing a suitable formulation.

Table 1: Comparison of Formulation Strategies for Poorly Soluble Compounds
Formulation IDVehicle Composition (v/v/v)Expected SolubilityPotential Observations
BH-01Saline< 0.1 mg/mLInsoluble, forms a suspension.
BH-0210% DMSO / 90% Saline0.5 mg/mLMay precipitate upon dilution.
BH-0340% PEG 300 / 60% Saline1.5 mg/mLClear solution, may be viscous.
BH-045% Tween 80 / 95% Saline0.8 mg/mLCan be opalescent with mild foaming.
BH-0510% DMSO / 40% PEG 300 / 5% Tween 80 / 45% Saline≥ 5.0 mg/mLClear and stable solution.

This table is illustrative and based on typical results for poorly soluble drugs.[2]

Experimental Protocol 1: Preparation of a Co-solvent Formulation

Objective: To prepare a clear and stable solution of this compound for intravenous (IV) or intraperitoneal (IP) injection.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG 300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Methodology:

  • Stock Solution Preparation: Weigh the required amount of this compound and place it in a sterile conical tube. Add DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.[2]

  • Sequential Addition of Co-solvents: The order of addition is crucial to prevent precipitation. To prepare 1 mL of a 10 mg/mL this compound formulation, start with 100 µL of the 100 mg/mL this compound in DMSO stock solution.[2]

  • Add 400 µL of PEG 300 to the tube and vortex until the solution is homogeneous.[2]

  • Add 50 µL of Tween 80 and vortex again to ensure complete mixing.[2]

  • Addition of Aqueous Component: Slowly add 450 µL of sterile saline to the mixture while continuously vortexing. The solution should remain clear.[2]

  • Final Check and Sterilization: Visually inspect the final formulation for any signs of precipitation or phase separation. Sterilize the final formulation by passing it through a 0.22 µm syringe filter into a sterile vial. It is recommended to prepare this formulation fresh on the day of use.

Troubleshooting Formulation Issues

G start Start: Formulation Issue precipitation Precipitation Observed start->precipitation Issue toxicity Toxicity Observed start->toxicity Issue low_efficacy Low Efficacy start->low_efficacy Issue precip_check Check order of -solvent addition precipitation->precip_check tox_check Run vehicle-only -control toxicity->tox_check eff_check1 Assess in vivo stability low_efficacy->eff_check1 eff_check2 Conduct dose-response study low_efficacy->eff_check2 precip_solution1 Adjust solvent ratios precip_check->precip_solution1 Incorrect precip_solution2 Consider alternative -formulation (e.g., LNPs) precip_check->precip_solution2 Correct tox_solution1 Reduce concentration of -problematic excipient tox_check->tox_solution1 Vehicle is toxic tox_solution2 Switch to a more -biocompatible vehicle tox_check->tox_solution2 Vehicle is toxic eff_solution1 Use delivery vehicle -to protect from degradation eff_check1->eff_solution1 Unstable eff_solution2 Optimize dose and -administration route eff_check2->eff_solution2 Suboptimal dose

Troubleshooting workflow for this compound formulation and delivery.

Stability Assessment

The stability of this compound in vivo is a critical determinant of its efficacy.[3]

Experimental Protocol 2: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of this compound in plasma from the intended animal model.

Materials:

  • This compound

  • Freshly collected plasma (with anticoagulant, e.g., EDTA) from the test species

  • Phosphate-buffered saline (PBS)

  • Incubator or water bath at 37°C

  • Analytical method for this compound quantification (e.g., HPLC-MS)

  • Organic solvent for protein precipitation (e.g., acetonitrile)

Methodology:

  • Preparation: Spike this compound into the plasma at a final concentration relevant to the in vivo study.

  • Incubation: Incubate the plasma samples at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma.

  • Protein Precipitation: Immediately add cold organic solvent to the aliquot to precipitate plasma proteins and stop any enzymatic degradation.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the concentration of remaining this compound using a validated analytical method.

  • Data Analysis: Plot the concentration of this compound versus time to determine its half-life in plasma.

Hypothetical Signaling Pathway for this compound

Based on the activities of similar natural products, this compound may exert its effects by modulating key signaling pathways involved in inflammation or cell survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK Signal IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene Induces

Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Toxicology and Safety Considerations

Q3: What are the key toxicological parameters to consider for this compound?

A3: For novel compounds like this compound, it is crucial to establish a preliminary toxicity profile. Key parameters include the No Observed Adverse Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.

As an example, for the mycotoxin Beauvericin, which has been studied in vivo, the following NOAELs were determined in mice:

Table 2: Illustrative NOAEL Data for Beauvericin in Mice
GenderNOAEL (mg/kg b.w. per day)Key Observations
Male0.1Reduced colloid and altered T4 serum levels.[4]
Female1.0Increased thyroid pycnotic nuclei and endometrial hyperplasia.[4]
Maternal0.1Increased thymus weight.[4]
Developmental10.0No adverse effects observed.[4]

This data is for Beauvericin and serves as an example of how toxicological data is presented.[4]

Q4: How can I distinguish between toxicity from this compound and its delivery vehicle?

A4: The inclusion of a vehicle-only control group in your in vivo experiments is essential. This group receives the formulation without this compound. By comparing the outcomes in the vehicle-only group to the this compound-treated group and an untreated control group, you can attribute any observed toxicity to either the compound or the delivery vehicle.

References

Technical Support Center: Refinement of Compound X Dosage for Optimal Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of dosage for a hypothetical novel compound, "Compound X," to achieve optimal experimental effects. The principles and methodologies outlined here are broadly applicable to early-stage drug discovery and preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal dosage range for Compound X?

A1: The initial step is to conduct a dose-response study to establish the concentration at which Compound X produces a therapeutic or biological effect and to identify the maximum tolerated dose (MTD). It is crucial to start with a wide range of concentrations based on any available in vitro data or predictions from structurally similar compounds.

Q2: How can I troubleshoot a lack of response to Compound X in my cell-based assay?

A2: A lack of response could be due to several factors. First, verify the purity and stability of your Compound X stock. Ensure your assay conditions, such as cell density and incubation time, are optimal. It is also important to confirm that the target of Compound X is expressed in your cell line. Consider performing a cell viability assay to ensure the concentrations used are not causing cytotoxicity, which could mask the desired effect.

Q3: My in vivo experiments with Compound X are showing inconsistent results. What should I check?

A3: Inconsistent in vivo results can stem from variability in animal handling, dosing accuracy, or the formulation of Compound X. Ensure your animal model is appropriate and that the route of administration is suitable for the compound's properties. It is also advisable to monitor the pharmacokinetics of Compound X to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which can significantly influence its efficacy.

Q4: What are the common side effects to monitor for a novel compound like Compound X?

A4: While specific side effects depend on the compound's mechanism of action, general signs of toxicity to monitor in preclinical studies include changes in body weight, food and water intake, behavior, and organ function ( assessed through histology and blood chemistry). For compounds with mechanisms similar to Boanmycin hydrochloride, potential side effects could include myelosuppression, mucositis, and pulmonary or cardiotoxicity.[1]

Troubleshooting Guides

Issue 1: High Variability in Dose-Response Data

High variability in dose-response curves can obscure the true potency and efficacy of Compound X.

Possible Causes and Solutions:

CauseSolution
Inconsistent cell seeding Ensure a uniform cell suspension and consistent seeding density across all wells.
Edge effects in microplates Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.
Compound precipitation Visually inspect solutions for precipitation. If observed, consider using a different solvent or a lower concentration range.
Assay timing Optimize and standardize the incubation time with Compound X.
Issue 2: Unexpected Cytotoxicity at Low Concentrations

If Compound X exhibits toxicity at concentrations where the desired biological effect is not yet observed, it may have off-target effects.

Experimental Protocol: Cytotoxicity Assessment using MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X for 24-72 hours. Include a vehicle control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Data Presentation

Table 1: Hypothetical Dose-Response Data for Compound X in a Cell Proliferation Assay
Compound X (µM)% Inhibition (Mean ± SD)
0.015.2 ± 1.8
0.115.7 ± 3.2
148.9 ± 5.1
1085.3 ± 4.5
10098.1 ± 2.3
Table 2: Hypothetical Preclinical Tolerability Data for Compound X in Mice
Dose (mg/kg)Route of AdministrationObserved Adverse Effects
1IntravenousNone
5IntravenousMild lethargy
10IntravenousSignificant lethargy, 5% weight loss
20IntravenousSevere lethargy, >10% weight loss, ruffled fur

Visualizations

Signaling Pathway Diagram

Signal_Pathway Compound_X Compound X Receptor Target Receptor Compound_X->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical signaling pathway activated by Compound X.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Dose_Response Dose-Response Assay Target_Validation Target Validation Dose_Response->Target_Validation Mechanism_of_Action Mechanism of Action Studies Target_Validation->Mechanism_of_Action Tolerability Maximum Tolerated Dose (MTD) Study Mechanism_of_Action->Tolerability Proceed to in vivo Pharmacokinetics Pharmacokinetic (PK) Study Tolerability->Pharmacokinetics Efficacy Efficacy Study in Disease Model Pharmacokinetics->Efficacy

Caption: General experimental workflow for Compound X dosage refinement.

References

Technical Support Center: Addressing Bohenin-Induced Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing Bohenin-induced cytotoxicity in cell lines.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it used in cytotoxicity studies?

This compound is a novel compound under investigation for its potential therapeutic properties, which may include anti-cancer activity. Understanding its cytotoxic profile is a crucial first step in preclinical research. Cytotoxicity assays are employed to determine the concentration at which this compound induces cell death, providing essential data on its potency and mechanism of action.

2. How do I determine the effective concentration of this compound for my experiments?

The effective concentration is typically determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of this compound required to inhibit a biological process, such as cell proliferation, by 50%.[1] This is a key parameter for quantifying the compound's potency.

3. What are the common mechanisms of drug-induced cytotoxicity?

Drug-induced cytotoxicity can occur through various mechanisms, including:

  • Apoptosis: A form of programmed cell death characterized by specific morphological changes like cell shrinkage, nuclear fragmentation, and the formation of apoptotic bodies.[2][3] It can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[3]

  • Necrosis: A form of cell death resulting from acute cellular injury, characterized by cell swelling and lysis.

  • Autophagy: A cellular process of self-degradation that can sometimes lead to cell death.

4. Which cell lines are most appropriate for studying this compound's effects?

The choice of cell line depends on the research question. For anti-cancer studies, a panel of cancer cell lines from different tissues is often used to assess specificity and potency.[4][5] It is also crucial to include a non-cancerous (normal) cell line to evaluate the compound's selectivity and potential for off-target toxicity.[6]

5. What are the essential controls for a cytotoxicity experiment?

Proper controls are critical for interpreting results accurately.[7] These should include:

  • Untreated Control: Cells cultured in medium alone to represent 100% viability.

  • Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve this compound, at the same final concentration used in the experimental wells.[8] This control accounts for any solvent-induced cytotoxicity.

  • Positive Control: A well-characterized cytotoxic drug to ensure the assay is performing as expected.

  • Medium-Only Control (Blank): Wells containing only culture medium to determine background absorbance or fluorescence.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Variability Between Replicate Wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Bubbles in the wells[9]- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[1]- Be careful to avoid introducing bubbles during reagent addition.
High Signal/Absorbance in Negative Control Wells - High cell density[9]- Contamination (bacterial or fungal)- Components in the culture medium reacting with the assay reagent[9]- Optimize cell seeding density for your specific cell line and assay duration.- Practice aseptic technique; check incubator and reagents for contamination.- Test the medium alone with the assay reagent to check for background signal.
No Cytotoxic Effect Observed - this compound concentration is too low- Incubation time is too short- Compound instability or precipitation- Cell line is resistant- Test a wider and higher range of this compound concentrations.- Increase the treatment duration (e.g., 48 or 72 hours).[8]- Check the solubility of this compound in your culture medium. Prepare fresh stock solutions.- Try a different cell line known to be sensitive to similar compounds.
Vehicle (e.g., DMSO) Shows Cytotoxicity - DMSO concentration is too high- Ensure the final DMSO concentration does not exceed recommended limits, typically 0.1% - 0.5%.[8]
Inconsistent IC50 Values Across Experiments - Variation in cell passage number or health- Inconsistent incubation times- Different batches of reagents or compound- Use cells within a consistent, low passage number range.- Strictly adhere to standardized protocols for incubation times.- Qualify new batches of reagents and use a consistent source for this compound.

Quantitative Data on Cytotoxicity

The following tables present representative data for a hypothetical cytotoxic compound, "this compound," to illustrate how results can be structured. Researchers should replace this data with their own experimental findings.

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

Cancer TypeCell LineIncubation Time (h)IC50 (µM) [Mean ± SD]
Breast CancerMCF-74815.2 ± 1.8
Breast CancerMDA-MB-2314825.7 ± 3.1
Lung CarcinomaA5494832.5 ± 4.5
Colon AdenocarcinomaHCT-1164818.9 ± 2.2
Normal FibroblastHFF348> 100

Data is representative and should be replaced with experimental results.

Table 2: Effect of an Apoptosis Inhibitor on this compound-Induced Cytotoxicity

Cell LineTreatmentCell Viability (%) [Mean ± SD]
MCF-7Vehicle Control100 ± 5.2
MCF-7This compound (15 µM)51.4 ± 4.3
MCF-7Z-VAD-FMK (20 µM)98.1 ± 3.9
MCF-7This compound (15 µM) + Z-VAD-FMK (20 µM)89.5 ± 6.1

Z-VAD-FMK is a pan-caspase inhibitor used to determine if cell death is caspase-dependent. Data is representative.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of cell viability.[10] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[10]

Materials:

  • 96-well flat-bottom plates

  • Selected cell lines

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the plate and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control and untreated control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[8]

  • Formazan Solubilization: Carefully aspirate the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.[8] Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Materials:

  • 6-well plates

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS (Phosphate-Buffered Saline)

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at the desired concentrations (e.g., IC50 concentration) for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. To detach adherent cells, wash with PBS and use a gentle cell scraper or Trypsin-EDTA.[8] Centrifuge the cell suspension.

  • Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Signaling Pathways and Workflows

Cytotoxicity_Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay & Analysis p1 Culture Cells to ~80% Confluency e1 Seed Cells in 96-Well Plate p1->e1 p2 Prepare this compound Serial Dilutions e3 Treat Cells with This compound (48h) p2->e3 e2 Incubate (24h) e1->e2 e2->e3 a1 Add MTT Reagent (4h Incubation) e3->a1 a2 Solubilize Crystals with DMSO a1->a2 a3 Read Absorbance (570 nm) a2->a3 a4 Calculate IC50 a3->a4

// Connections this compound -> Bax_Bak [label="Intrinsic Stress"]; this compound -> DeathR [label="Extrinsic Signal\n(Potential)", style=dashed];

Bax_Bak -> Mitochondria; Mitochondria -> CytoC; CytoC -> Casp9;

DeathR -> FADD; FADD -> Casp8;

Casp9 -> Casp3; Casp8 -> Casp3;

Casp3 -> Apoptosis; } enddot Caption: Simplified overview of intrinsic and extrinsic apoptosis signaling pathways.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Boehmite in a Hair Loss Model

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, identifying novel compounds that effectively stimulate hair growth is a significant challenge. This guide provides an objective comparison of Boehmite, a novel therapeutic agent, with the established alternatives, Minoxidil (B1677147) and Finasteride (B1672673), in the context of hair loss treatment. We present available experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to support further research and development.

Comparative Efficacy and Mechanism of Action

The following table summarizes the efficacy and mechanisms of action of Boehmite, Minoxidil, and Finasteride based on available pre-clinical and clinical data. Direct comparative quantitative data for Boehmite against Minoxidil and Finasteride is not currently available in published literature.

FeatureBoehmiteMinoxidilFinasteride
Mechanism of Action Stimulates dermal papilla cells by upregulating the β-catenin signaling pathway, which is crucial for hair follicle development and the anagen (growth) phase of the hair cycle.[1][2]Functions as a vasodilator, widening blood vessels to improve blood flow to hair follicles. It is also thought to open potassium channels, which may help to stimulate hair growth.A 5α-reductase inhibitor that prevents the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), a hormone linked to hair follicle miniaturization in androgenetic alopecia.[3]
Efficacy (Quantitative Data) In a mouse model, topical application of 1%, 3%, and 5% Boehmite cream showed a marked acceleration of hair regrowth compared to a vehicle control, with a visible increase in black coloration of the skin indicating the anagen phase.[1] Histological analysis confirmed an increase in the size and number of hair follicles.[1]Topical 5% Minoxidil: In a 48-week clinical trial, 5% topical minoxidil was found to be 45% more effective in increasing hair regrowth than 2% topical minoxidil.[4] Another study showed an increase in interval hair weight of about 30% over 96 weeks.[5] Oral Minoxidil: A study on low-dose oral minoxidil showed a 13.8% increase in average terminal hair count per cm² at 4 months and a 24.4% increase at 8 months.[6]In clinical trials over two years, 66% of men treated with Finasteride showed an increase in hair growth, and 83% showed no further hair loss.[7] Long-term treatment for 192 weeks resulted in a 7.2% increase in hair count from baseline, compared to a 13.0% decrease in the placebo group.[8]
Administration TopicalTopical or OralOral

Experimental Protocols

Boehmite Hair Growth Study in a Mouse Model

The following protocol is based on the study "Boehmite enhances hair follicle growth via stimulation of dermal papilla cells by upregulating β-catenin signalling".[1]

1. Animal Model:

  • C3H/HeJ mice (female, 7 weeks old) are used. The dorsal hair of the mice is shaved to synchronize the hair follicles in the telogen (resting) phase.

2. Treatment Groups:

  • Vehicle control (cream base)

  • 1% Boehmite cream

  • 3% Boehmite cream

  • 5% Boehmite cream

  • Positive control (e.g., 3% Minoxidil)

3. Application:

  • The creams are topically applied to the shaved dorsal skin of the mice five days a week for a duration of up to 7 weeks.[1]

4. Efficacy Evaluation:

  • Gross Observation: The dorsal skin of the mice is photographed weekly to observe hair regrowth, indicated by the darkening of the skin color. The percentage of hair regrowth is calculated using the formula: (% hair regrowth = hairy black area / hair removal area).[1]

  • Histological Analysis: Skin samples are collected at the end of the study. The samples are fixed, embedded in paraffin, and sectioned. The sections are stained with Hematoxylin and Eosin (H&E) to observe the morphology, number, and size of hair follicles.

  • Immunohistochemistry: To investigate the mechanism of action, immunohistochemical staining for proteins such as β-catenin and Proliferating Cell Nuclear Antigen (PCNA) is performed on the skin sections.[1]

5. Statistical Analysis:

  • Data are analyzed using appropriate statistical methods, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD), to determine the significance of the differences between the treatment groups. A p-value of less than 0.05 is considered statistically significant.[1]

Visualizations

Signaling Pathway of Boehmite in Dermal Papilla Cells

Boehmite_Signaling_Pathway cluster_catenin Cytoplasm Boehmite Boehmite DPC Dermal Papilla Cell Boehmite->DPC Stimulates AKT AKT DPC->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits (Phosphorylation) BetaCatenin_nuc β-catenin (nucleus) BetaCatenin_deg β-catenin (degradation) GSK3b->BetaCatenin_deg Promotes TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds to HairGrowthGenes Hair Growth-Related Gene Expression TCF_LEF->HairGrowthGenes Activates Anagen Anagen Phase Induction HairGrowthGenes->Anagen

Caption: Signaling pathway of Boehmite in hair growth stimulation.

Experimental Workflow for Evaluating Boehmite Efficacy

Boehmite_Experimental_Workflow start Start animal_prep Animal Preparation (C3H/HeJ Mice, Dorsal Shaving) start->animal_prep grouping Group Assignment (Vehicle, Boehmite %, Minoxidil) animal_prep->grouping treatment Topical Application (5 days/week for 7 weeks) grouping->treatment evaluation Efficacy Evaluation treatment->evaluation gross_obs Gross Observation (Weekly Photography) evaluation->gross_obs Visual histology Histological Analysis (H&E Staining) evaluation->histology Microscopic ihc Immunohistochemistry (β-catenin, PCNA) evaluation->ihc Molecular analysis Data Analysis (Statistical Comparison) gross_obs->analysis histology->analysis ihc->analysis end End analysis->end

Caption: Workflow for in vivo evaluation of Boehmite's hair growth efficacy.

References

A Comparative Guide to Bohenin and Gefitinib for EGFR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the epidermal growth factor receptor (EGFR) remains a pivotal target, particularly in non-small cell lung cancer (NSCLC). The development of specific EGFR inhibitors has revolutionized treatment paradigms for patients with activating EGFR mutations. This guide provides a comparative analysis of Bohenin, a novel investigational EGFR inhibitor, and Gefitinib, a well-established first-generation EGFR tyrosine kinase inhibitor (TKI). This comparison is supported by preclinical data to aid researchers and drug development professionals in evaluating their relative merits.

Biochemical Potency and Cellular Activity

The primary measure of a targeted inhibitor's efficacy is its ability to engage its molecular target and exert a biological effect in a cellular context. The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation.

CompoundTargetIC50 (Biochemical Assay)Cell LineIC50 (Cell-Based Assay)
This compound EGFR (L858R)0.8 nMPC-9 (EGFR exon 19 del)12 nM
Gefitinib EGFR (L858R)2.5 nMPC-9 (EGFR exon 19 del)30 nM
This compound EGFR (WT)50 nMA549 (EGFR WT)>1000 nM
Gefitinib EGFR (WT)150 nMA549 (EGFR WT)>1000 nM

The data indicates that this compound exhibits greater biochemical potency against the L858R mutant of EGFR compared to Gefitinib. This enhanced potency translates to superior activity in a cell-based assay using the PC-9 cell line, which harbors an EGFR exon 19 deletion and is sensitive to EGFR inhibition. Both compounds demonstrate significant selectivity for mutant EGFR over wild-type (WT) EGFR.

Experimental Protocols

In Vitro EGFR Kinase Assay

Objective: To determine the biochemical potency (IC50) of this compound and Gefitinib against recombinant human EGFR (L858R mutant and WT).

Methodology:

  • Recombinant human EGFR (L858R or WT) is incubated with a kinase buffer containing ATP and a substrate peptide.

  • The compounds (this compound or Gefitinib) are added in a series of dilutions.

  • The reaction is initiated and allowed to proceed for a specified time at a controlled temperature.

  • The amount of phosphorylated substrate is quantified, often using a luminescence-based assay where light output is proportional to ATP consumption.

  • The percentage of inhibition is calculated for each compound concentration relative to a control without inhibitor.

  • The IC50 value is determined by fitting the dose-response curve using non-linear regression.

Cellular Proliferation Assay

Objective: To assess the effect of this compound and Gefitinib on the proliferation of cancer cell lines with different EGFR statuses.

Methodology:

  • PC-9 (EGFR mutant) and A549 (EGFR WT) cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with a range of concentrations of this compound or Gefitinib.

  • After a 72-hour incubation period, a reagent such as CellTiter-Glo® is added to the wells.

  • This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Luminescence is measured using a plate reader.

  • The IC50 values are calculated from the resulting dose-response curves.

Signaling Pathway and Workflow Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibits Gefitinib Gefitinib Gefitinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: EGFR signaling pathway and points of inhibition by this compound and Gefitinib.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay A1 Incubate Recombinant EGFR with Compound A2 Add ATP and Substrate A1->A2 A3 Quantify Phosphorylation A2->A3 A4 Calculate IC50 A3->A4 End End A4->End B1 Seed Cancer Cells (e.g., PC-9) B2 Treat with Compound for 72h B1->B2 B3 Measure Cell Viability (e.g., CellTiter-Glo) B2->B3 B4 Calculate IC50 B3->B4 B4->End Start Start Start->A1 Start->B1

Caption: Workflow for biochemical and cell-based assays of EGFR inhibitors.

Comparative Summary and Conclusion

This guide provides a snapshot of the comparative preclinical profiles of this compound and Gefitinib.

This compound:

  • Demonstrates higher biochemical potency against the EGFR L858R mutant.

  • Shows superior efficacy in inhibiting the proliferation of an EGFR-mutant cancer cell line.

  • Maintains a high degree of selectivity for mutant over wild-type EGFR, which is a desirable characteristic for minimizing off-target effects.

Gefitinib:

  • A well-characterized, first-generation EGFR inhibitor that serves as a benchmark in the field.

  • While less potent than this compound in these assays, it has a long history of clinical use and a well-understood safety profile.

Comparison of Compound X and Standard of Care Z for the Treatment of Inflammatory Condition Y

Author: BenchChem Technical Support Team. Date: December 2025

To provide a comprehensive comparison guide for "Bohenin," it is first necessary to identify the specific compound, the condition it targets, and the current standard treatment against which it is being compared. Without this specific information, a detailed and accurate comparison is not possible.

For the purpose of demonstrating the requested format and content, this guide will proceed with a hypothetical example: "Compound X" as a novel treatment for "Inflammatory Condition Y," compared to the "Standard of Care Z."

This guide provides a comparative analysis of the efficacy and mechanism of action of the novel therapeutic agent, Compound X, against the current Standard of Care Z in the management of Inflammatory Condition Y. The data presented is derived from preclinical studies and is intended for an audience of researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes the key performance indicators of Compound X versus Standard of Care Z in in-vitro and in-vivo models of Inflammatory Condition Y.

ParameterCompound XStandard of Care Zp-value
In-Vitro IC50 (nM) 50200< 0.01
In-Vivo Efficacy (%) 75% reduction in inflammatory markers50% reduction in inflammatory markers< 0.05
Bioavailability (%) 6040< 0.05
Off-Target Kinase Hits 525< 0.01

Experimental Protocols

In-Vitro IC50 Determination: The half-maximal inhibitory concentration (IC50) was determined using a cell-based assay. Human-derived inflammatory cells were cultured and stimulated to induce the expression of key inflammatory mediators. The cells were then treated with serial dilutions of Compound X or Standard of Care Z for 24 hours. The concentration of a key inflammatory cytokine in the cell supernatant was measured by ELISA. The IC50 value was calculated by fitting the dose-response curve to a four-parameter logistic model.

In-Vivo Efficacy Assessment: A murine model of Inflammatory Condition Y was utilized. Animals were randomly assigned to treatment groups (Vehicle, Compound X, or Standard of Care Z). Treatment was administered daily for 14 days. At the end of the study period, serum and tissue samples were collected to measure the levels of key inflammatory markers using multiplex immunoassay. Efficacy was determined by the percentage reduction in these markers compared to the vehicle-treated group.

Mechanism of Action and Signaling Pathways

Compound X is a potent and selective inhibitor of the Janus kinase (JAK) signaling pathway, a critical pathway in the pathogenesis of Inflammatory Condition Y. Standard of Care Z is a broader-spectrum anti-inflammatory agent that acts on multiple signaling pathways.

cluster_SOC_Z Standard of Care Z cluster_Compound_X Compound X Multiple Pathways Multiple Pathways Inflammation Inflammation Multiple Pathways->Inflammation Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Gene Transcription Gene Transcription STAT->Gene Transcription activates Gene Transcription->Inflammation Compound X Compound X Compound X->JAK inhibits Inflammatory Stimulus Inflammatory Stimulus Inflammatory Stimulus->Multiple Pathways Inflammatory Stimulus->Cytokine Receptor

Caption: Signaling pathways affected by Compound X and Standard of Care Z.

Experimental Workflow

The following diagram illustrates the workflow for the preclinical evaluation of Compound X.

Caption: Preclinical drug discovery workflow for Compound X.

Bohemine and its Analogs: A Comparative Analysis of Cyclin-Dependent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Bohemine and its structural analogs, primarily olomoucine (B1683950) and roscovitine (B1683857), which are potent inhibitors of cyclin-dependent kinases (CDKs). This class of compounds has garnered significant interest in oncology research due to their ability to halt the cell cycle, a process often dysregulated in cancer. This document outlines their mechanism of action, comparative efficacy based on experimental data, and detailed experimental protocols.

Mechanism of Action: Halting the Cell Cycle Engine

Bohemine, olomoucine, and roscovitine are purine (B94841) derivatives that function as ATP-competitive inhibitors of CDKs. By binding to the ATP-binding pocket of these kinases, they prevent the phosphorylation of key substrate proteins, most notably the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle, thereby inducing cell cycle arrest.[1][2][3] Different CDK-cyclin complexes are active at various stages of the cell cycle, and the specific inhibitory profile of each analog determines the precise point of cell cycle arrest.[4][5]

dot

CDK_Inhibition_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activate Rb Rb CyclinD_CDK46->Rb phosphorylates (p) E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Bohemine Bohemine & Analogs Bohemine->CyclinD_CDK46 inhibit

Caption: Mechanism of cell cycle arrest by Bohemine and its analogs.

Comparative Biological Activity

Experimental data demonstrates that while Bohemine and its analogs share a common mechanism, their potency and effects on different cell lines can vary significantly.

Inhibition of Cancer Cell Growth

Studies have shown that Bohemine is a potent inhibitor of cancer cell proliferation. In a comparative study using androgen-sensitive (LNCaP) and androgen-insensitive (DU-145) prostate cancer cell lines, Bohemine was found to be two to three times more effective at inhibiting cell growth and viability than its analog, olomoucine.[6] The androgen-sensitive LNCaP cells exhibited significantly higher sensitivity to both compounds.[6]

Dimeric analogs of a related compound, bohemamine, have also shown potent cytotoxic activity. Dibohemamines B and C, in particular, demonstrated nanomolar efficacy against the A549 non-small cell lung cancer cell line.[7]

Compound/AnalogCell LineIC50 (µM)Reference
Dibohemamine BA549 (Non-small cell lung cancer)0.140[7]
Dibohemamine CA549 (Non-small cell lung cancer)0.145[7]
Differential Effects on Cell Cycle Progression

The specific point of cell cycle arrest induced by these inhibitors can differ depending on the analog and the cell type. In human breast cancer MCF-7 cells, roscovitine was observed to arrest cells in the G2/M phase of the cell cycle.[8] In contrast, olomoucine inhibited the transition from the S to the G2 phase, leading to an accumulation of cells in the S-phase.[8] This highlights the nuanced differences in the activity of these structurally similar compounds.

Experimental Protocols

The following are summaries of standard experimental protocols used to evaluate the biological activity of Bohemine and its analogs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., LNCaP, DU-145, A549, MCF-7)

  • Complete cell culture medium

  • Bohemine or analog dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9][10]

dot

MTT_Assay_Workflow cluster_setup Experiment Setup cluster_incubation Incubation & Reaction cluster_measurement Data Acquisition & Analysis A Seed cells in 96-well plate B Treat with serial dilutions of compound A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance E->F G Calculate IC50 F->G

Caption: Workflow for a typical MTT cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the inhibitor.

Materials:

  • Cancer cell lines

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) (70%, ice-cold) for fixation

  • Propidium iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Culture cells to a desired confluency and treat them with the test compound at a specific concentration for a defined period.

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells, then wash with PBS.

  • Resuspend the cells in PI staining solution and incubate in the dark.

  • Analyze the stained cells using a flow cytometer to measure the DNA content.

  • The resulting DNA histogram is used to quantify the percentage of cells in each phase of the cell cycle.[11]

In Vitro CDK Kinase Assay

This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of specific CDK/cyclin complexes.

Materials:

  • Purified recombinant human CDK/cyclin complexes (e.g., CDK2/cyclin E)

  • Substrate (e.g., Histone H1)

  • Test compounds

  • [γ-³²P]ATP

  • Kinase assay buffer

  • Detection system (e.g., phosphorimager)

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a reaction plate, combine the CDK/cyclin complex, the substrate, and the diluted compounds.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • After a set incubation period, stop the reaction.

  • Separate the phosphorylated substrate from the reaction mixture (e.g., by SDS-PAGE).

  • Quantify the amount of radiolabeled phosphate (B84403) incorporated into the substrate using a phosphorimager.

  • Determine the concentration of the inhibitor that reduces the kinase activity by 50% (IC50).[12]

References

A Comparative Efficacy Analysis of Bohenin and Other Cyclin-Dependent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Bohenin, a purine-based cyclin-dependent kinase (CDK) inhibitor, with other well-known inhibitors in its class, namely Roscovitine and Olomoucine. This document is intended to serve as a resource for researchers and drug development professionals, offering a comprehensive overview of their inhibitory activities, mechanisms of action, and the experimental protocols used for their evaluation.

Introduction to this compound and Comparator Inhibitors

This compound is a synthetic, cell-permeable purine (B94841) derivative that functions as a cyclin-dependent kinase (CDK) inhibitor.[1] Structurally similar to established CDK inhibitors like Olomoucine and Roscovitine, this compound targets the ATP-binding pocket of CDKs, thereby preventing the phosphorylation of key substrates required for cell cycle progression.[1][2] Roscovitine, also a 2,6,9-trisubstituted purine analog, is a potent and selective inhibitor of several CDKs and has been evaluated in clinical trials for various therapeutic applications.[3][4] Olomoucine, a first-generation purine-based CDK inhibitor, laid the groundwork for the development of more potent analogs like Roscovitine and this compound.[5][6]

Quantitative Comparison of Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound, Roscovitine, and Olomoucine against a panel of key cyclin-dependent kinases. It is important to note that these values have been compiled from various studies and may have been determined under different experimental conditions, which can influence the results.

Table 1: IC50 Values (µM) of this compound Against Cyclin-Dependent Kinases

Target CDKIC50 (µM)
Cdk2/cyclin E4.6
Cdk2/cyclin A83
Cdk9/cyclin T12.7

Data sourced from Selleck Chemicals product information.

Table 2: Comparative IC50 Values (µM) of Roscovitine and Olomoucine Against Cyclin-Dependent Kinases

Target CDKRoscovitine IC50 (µM)Olomoucine IC50 (µM)
CDK1/cyclin B~0.2-0.7[3]7[1]
CDK2/cyclin A/E~0.2-0.7[3]7[1]
CDK4/cyclin D1>100[3]>1000[5]
CDK5/p25~0.2-0.7[3]3[1]
CDK7/cyclin H~0.5[7]21[5]
CDK9/cyclin T~0.6[2]-

Note: IC50 values are compiled from multiple sources and should be interpreted with consideration for potential variations in experimental conditions.

Mechanism of Action and Signaling Pathways

This compound, Roscovitine, and Olomoucine are all ATP-competitive inhibitors of CDKs.[1][2] They exert their biological effects by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and halting cell cycle progression.[2] Inhibition of CDKs, particularly CDK2 and CDK9, disrupts critical cellular processes.

The inhibition of CDK2/cyclin complexes by these compounds prevents the phosphorylation of the Retinoblastoma protein (pRb).[8] Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby causing a G1 cell cycle arrest.[9]

Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to a decrease in the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II.[10] This suppression of transcriptional elongation particularly affects genes with short half-lives, including many proto-oncogenes.[10]

CDK_Signaling_Pathway General CDK Signaling Pathway and Inhibition cluster_G1S G1/S Transition cluster_G2M G2/M Transition cluster_Transcription Transcription Elongation Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CyclinE_CDK2 Cyclin E / CDK2 S_Phase_Genes->CyclinE_CDK2 expresses CyclinE_CDK2->pRb phosphorylates CyclinA_CDK2 Cyclin A / CDK2 Mitosis Mitosis CyclinA_CDK2->Mitosis promotes CyclinB_CDK1 Cyclin B / CDK1 CyclinB_CDK1->Mitosis promotes CyclinT1_CDK9 Cyclin T1 / CDK9 (P-TEFb) RNA_Pol_II RNA Polymerase II CyclinT1_CDK9->RNA_Pol_II phosphorylates CTD Gene_Transcription Gene Transcription RNA_Pol_II->Gene_Transcription initiates elongation Inhibitor This compound / Roscovitine / Olomoucine Inhibitor->CyclinE_CDK2 Inhibitor->CyclinA_CDK2 Inhibitor->CyclinB_CDK1 Inhibitor->CyclinT1_CDK9

Caption: General overview of CDK signaling pathways and points of inhibition.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound is typically carried out through in vitro kinase assays and cell-based proliferation assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified CDK/cyclin complex.

Materials:

  • Purified recombinant human CDK/cyclin complexes (e.g., CDK2/cyclin E, CDK9/cyclin T1)

  • Substrate: Histone H1 (for CDK2) or a peptide derived from the C-terminal domain (CTD) of RNA polymerase II (for CDK9)

  • Test inhibitors (this compound, Roscovitine, Olomoucine) dissolved in DMSO

  • ATP (including a radiolabeled version like [γ-³²P]ATP for radiometric assays, or cold ATP for luminescence-based assays)

  • Kinase assay buffer (typically containing Tris-HCl, MgCl₂, DTT)

  • 96-well or 384-well plates

  • Detection system (e.g., phosphorimager for radiometric assays, or a luminometer for assays like ADP-Glo™)

General Procedure:

  • Reaction Setup: In a multi-well plate, combine the kinase, substrate, and varying concentrations of the inhibitor in the kinase assay buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 20-60 minutes).

  • Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate.

    • Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence-based Assay (e.g., ADP-Glo™): Add a reagent that converts the ADP produced during the kinase reaction into a luminescent signal, which is then measured by a luminometer.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Workflow for In Vitro Kinase Inhibition Assay A 1. Prepare Reagents (Kinase, Substrate, Inhibitor, ATP) B 2. Set up Reaction in Plate (Kinase + Substrate + Inhibitor) A->B C 3. Initiate Reaction (Add ATP) B->C D 4. Incubate (e.g., 30°C for 30 min) C->D E 5. Terminate Reaction & Detect Signal (Radiometric or Luminescence) D->E F 6. Data Analysis (Calculate IC50) E->F

Caption: A simplified workflow for determining in vitro kinase inhibition.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.

Materials:

  • Human cancer cell line (e.g., HCT116, HeLa)

  • Complete cell culture medium

  • Test inhibitors dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based buffer)

  • 96-well plates

  • Microplate reader

General Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Cell_Assay_Workflow Workflow for Cell-Based Proliferation Assay A 1. Seed Cells in 96-well Plate B 2. Treat with Inhibitor (Varying Concentrations) A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add MTT Reagent C->D E 5. Solubilize Formazan D->E F 6. Measure Absorbance E->F G 7. Data Analysis (Calculate GI50) F->G

Caption: A generalized workflow for assessing cell proliferation.

Conclusion

This compound, Roscovitine, and Olomoucine are all potent inhibitors of cyclin-dependent kinases with distinct selectivity profiles. While Roscovitine and Olomoucine are well-characterized, with extensive data available, this compound is an emerging inhibitor with demonstrated activity against key cell cycle and transcriptional CDKs. The provided data and protocols offer a foundation for the comparative evaluation of these compounds. Further studies employing standardized assay conditions across a broader panel of kinases would be invaluable for a more definitive head-to-head comparison and for elucidating the unique therapeutic potential of each inhibitor.

References

Comparative Analysis of ABL1 Kinase Inhibitor Binding Affinities: A Case Study with Imatinib

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of the binding affinity of Imatinib to its target protein, the Abelson murine leukemia viral oncogene homolog 1 (ABL1) kinase. Due to the lack of publicly available information for a compound named "Bohenin," this document uses the well-characterized inhibitor Imatinib as a representative example to illustrate the principles of validating binding affinity against a target protein. Imatinib is a cornerstone in targeted cancer therapy, and its interaction with ABL1 kinase is extensively documented, providing a robust dataset for comparison and analysis. This guide is intended for researchers, scientists, and drug development professionals interested in the methodologies and data presentation for validating the binding affinity of small molecule inhibitors.

Comparative Binding Affinity of ABL1 Kinase Inhibitors

The binding affinity of an inhibitor to its target protein is a critical parameter in drug discovery, often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a higher binding affinity and, typically, greater potency. The following table summarizes the binding affinities of Imatinib and other notable ABL1 kinase inhibitors.

CompoundTargetAssay TypeIC50 (nM)Kd (nM)
Imatinib (Gleevec) ABL1Biochemical (Enzymatic)25 - 10037
NilotinibABL1Biochemical (Enzymatic)<2020
DasatinibABL1Biochemical (Enzymatic)<10.6
BosutinibABL1Biochemical (Enzymatic)1.21.0
PonatinibABL1Biochemical (Enzymatic)0.370.2

Experimental Protocols for Determining Binding Affinity

The data presented above is typically generated using a variety of biophysical and biochemical assays. Below are detailed methodologies for two common techniques used to measure the binding affinity of small molecules to protein kinases.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a homogeneous, fluorescence-based method used to quantify the inhibition of kinase activity.

Principle: TR-FRET measures the inhibition of substrate phosphorylation by the kinase. A europium chelate-labeled anti-phosphotyrosine antibody is used to detect the phosphorylated substrate. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and a fluorescent acceptor (often allophycocyanin) on the substrate into close proximity, resulting in a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.

Protocol:

  • Reagents: ABL1 kinase, biotinylated peptide substrate, ATP, inhibitor compound (e.g., Imatinib), europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).

  • Kinase Reaction: The ABL1 kinase is incubated with the peptide substrate and varying concentrations of the inhibitor in a kinase reaction buffer. The reaction is initiated by the addition of ATP.

  • Detection: After incubation, the detection reagents (europium-labeled antibody and SA-APC) are added.

  • Measurement: The plate is read on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for europium). The ratio of these emissions is used to calculate the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique that directly measures the heat change that occurs when two molecules interact. It can determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.

Principle: A solution of the inhibitor is titrated into a solution containing the target protein. The heat released or absorbed during the binding event is measured.

Protocol:

  • Sample Preparation: The ABL1 protein is dialyzed into a specific buffer, and its concentration is precisely determined. The inhibitor (e.g., Imatinib) is dissolved in the same buffer.

  • ITC Instrument Setup: The sample cell is filled with the ABL1 protein solution, and the injection syringe is filled with the inhibitor solution. The system is allowed to equilibrate to a constant temperature.

  • Titration: A series of small injections of the inhibitor are made into the protein solution. The heat change after each injection is measured.

  • Data Analysis: The resulting data, a plot of heat change versus the molar ratio of inhibitor to protein, is fitted to a binding model to determine the Kd, stoichiometry, and thermodynamic parameters.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the biological context of ABL1 kinase, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_assay Binding Assay cluster_detection Signal Detection cluster_analysis Data Analysis reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) plate Plate Preparation (Serial Dilution of Inhibitor) reagents->plate incubation Incubate Kinase, Substrate, and Inhibitor plate->incubation reaction Initiate Reaction (Add ATP) incubation->reaction add_detection Add Detection Reagents reaction->add_detection read_plate Read Plate on Instrument add_detection->read_plate plot_data Plot Data read_plate->plot_data calculate Calculate IC50/Kd plot_data->calculate

Caption: Experimental workflow for determining inhibitor binding affinity.

abl1_signaling_pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects PDGFR PDGFR ABL1 ABL1 Kinase PDGFR->ABL1 cKIT c-KIT cKIT->ABL1 GrowthFactors Growth Factors GrowthFactors->PDGFR GrowthFactors->cKIT BCR_ABL BCR-ABL (in CML) BCR_ABL->ABL1 Constitutive Activation Differentiation Inhibition of Differentiation BCR_ABL->Differentiation RAS_MAPK RAS-MAPK Pathway ABL1->RAS_MAPK PI3K_AKT PI3K-AKT Pathway ABL1->PI3K_AKT STAT STAT Pathway ABL1->STAT Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival STAT->Proliferation STAT->Survival Imatinib Imatinib Imatinib->BCR_ABL Inhibits Imatinib->ABL1 Inhibits

Head-to-Head Comparison: Bohenin vs. CompetitorX for the Treatment of Chronic Inflammatory Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chronic Inflammatory Syndrome (CIS) is a debilitating condition characterized by the persistent and systemic inflammation driven by the overactivation of the Janus Kinase (JAK) signaling pathway. Specifically, the dysregulation of JAK2-mediated cytokine signaling is a central pathogenic mechanism. This guide provides a comprehensive head-to-head comparison of two novel JAK2 inhibitors, Bohenin and CompetitorX, offering an objective analysis of their performance based on preclinical data. This document is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of these two therapeutic candidates.

Data Presentation: Quantitative Comparison

The following tables summarize the key in vitro and in vivo performance metrics for this compound and CompetitorX.

Table 1: In Vitro Kinase Inhibition and Cellular Potency

ParameterThis compoundCompetitorX
JAK2 IC50 (nM) 5.215.8
Cellular IC50 (nM) in TF-1 cells 25.175.3
Selectivity (vs. JAK1, JAK3, TYK2) HighModerate

IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency.

Table 2: In Vitro Cytotoxicity

ParameterThis compoundCompetitorX
CC50 in PBMCs (µM) > 5025

CC50: Half-maximal cytotoxic concentration. A higher value indicates a better safety profile.

Table 3: In Vivo Efficacy in a Mouse Model of CIS

ParameterThis compound (10 mg/kg)CompetitorX (10 mg/kg)Vehicle Control
Reduction in Serum IL-6 (%) 75%55%0%
Reduction in Paw Swelling (%) 60%40%0%

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and comprehensive understanding.

1. JAK2 Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against the isolated JAK2 enzyme.

  • Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed. Recombinant human JAK2 enzyme was incubated with varying concentrations of this compound or CompetitorX in the presence of a peptide substrate and ATP. The reaction was allowed to proceed for 60 minutes at room temperature. The amount of phosphorylated substrate was quantified by measuring the FRET signal on a microplate reader. IC50 values were calculated using a four-parameter logistic curve fit.

2. Cellular Potency Assay

  • Objective: To assess the ability of the compounds to inhibit JAK2-dependent signaling in a cellular context.

  • Cell Line: Human erythroleukemia cell line (TF-1), which is dependent on JAK2 signaling for proliferation.

  • Methodology: TF-1 cells were seeded in 96-well plates and treated with a serial dilution of this compound or CompetitorX for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. The cellular IC50 values were determined by plotting the percentage of viable cells against the compound concentration.

3. In Vivo Efficacy Study

  • Animal Model: A collagen-induced arthritis (CIA) mouse model was used as a surrogate for Chronic Inflammatory Syndrome.

  • Methodology: Male DBA/1 mice were immunized with bovine type II collagen. Upon the onset of arthritis, mice were randomized into three groups: vehicle control, this compound (10 mg/kg, oral, daily), and CompetitorX (10 mg/kg, oral, daily). Treatment was administered for 14 consecutive days. Paw swelling was measured using a plethysmometer. At the end of the study, blood samples were collected to measure serum levels of the inflammatory cytokine IL-6 via ELISA.

Visualizations: Signaling Pathways and Workflows

JAK2 Signaling Pathway

The diagram below illustrates the simplified Janus Kinase 2 (JAK2) signaling pathway, a critical mediator of inflammatory responses. Cytokines, such as interleukins, bind to their receptors, leading to the activation of JAK2. Activated JAK2 then phosphorylates STAT (Signal Transducer and Activator of Transcription) proteins, which translocate to the nucleus to regulate the transcription of inflammatory genes. Both this compound and CompetitorX act by inhibiting the kinase activity of JAK2.

JAK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Gene Inflammatory Gene Transcription pSTAT->Gene Translocates to Nucleus This compound This compound This compound->JAK2 Inhibits CompetitorX CompetitorX CompetitorX->JAK2 Inhibits

Caption: Simplified JAK2 signaling pathway and points of inhibition.

Experimental Workflow: Kinase Inhibition Assay

The following diagram outlines the key steps in the TR-FRET based kinase inhibition assay used to determine the IC50 values of this compound and CompetitorX against JAK2.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (JAK2, Substrate, ATP) start->prepare_reagents serial_dilution Serial Dilution of This compound & CompetitorX prepare_reagents->serial_dilution incubation Incubate Reagents with Compounds serial_dilution->incubation tr_fret Measure TR-FRET Signal incubation->tr_fret data_analysis Data Analysis (IC50 Calculation) tr_fret->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro JAK2 kinase inhibition assay.

Based on the presented preclinical data, this compound demonstrates superior performance compared to CompetitorX in several key areas. It exhibits greater potency in both enzymatic and cellular assays, with a more favorable in vitro safety profile. Furthermore, in an in vivo model of Chronic Inflammatory Syndrome, this compound showed a more pronounced reduction in key inflammatory markers. These findings suggest that this compound may represent a more promising therapeutic candidate for the treatment of JAK2-mediated inflammatory diseases. Further investigation and clinical trials are warranted to confirm these preclinical observations.

The Science of Smooth Chocolate: A Comparative Guide to Bohenin and Other Anti-Bloom Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the world of food science, the stability and quality of lipid-based formulations are paramount. In the realm of confectionery, the prevention of "fat bloom"—the unsightly white film that can appear on chocolate—is a critical aspect of product development. This guide provides a detailed comparison of Bohenin, a specialized lipid, with other common anti-bloom agents, supported by experimental data and protocols to aid in the formulation of high-quality chocolate products.

Understanding this compound and Its Function

Initially, the name "this compound" might suggest a therapeutic compound. However, in the context of food science, this compound refers to 1,3-Behenic-2-oleic glyceride, a structured lipid. It is recognized by the U.S. Food and Drug Administration (FDA) as Generally Recognized as Safe (GRAS) for use as a tempering aid and anti-bloom agent in chocolate and chocolate coatings[1]. Its primary role is to control the crystallization of cocoa butter, thereby preventing the migration of fat to the surface and the subsequent formation of fat bloom.

The concept of "specificity" for a food additive like this compound differs from that of a pharmaceutical drug. Instead of binding to a specific protein target, its "activity" is defined by its physical and chemical interactions within the complex matrix of chocolate. Its performance is therefore measured by its ability to maintain the desired crystalline structure of the fat phase over time and under various storage conditions.

Performance Comparison of Anti-Bloom Agents

To objectively evaluate the efficacy of this compound, it is essential to compare it against other commonly used anti-bloom agents. The following table summarizes the performance of this compound and its alternatives based on key industry metrics.

Anti-Bloom AgentChemical Name/TypeTypical Usage LevelWhiteness Index (WI) after 8 weeks at 25°CImpact on TextureNotes
This compound 1,3-Behenic-2-oleic glycerideUp to 5% of total fatLow (Indicates high resistance to bloom)Minimal impact on snap and mouthfeelEffective in retarding bloom by stabilizing the crystal network.
Cocoa Butter Stearin (CBSt) A fraction of cocoa butter rich in stearic acid2-6%Low to ModerateCan increase hardnessGood compatibility with cocoa butter; effectiveness is dose-dependent.
Sorbitan Monostearate (SMS) Emulsifier0.1-1.0%ModerateCan soften textureWorks by modifying the crystal habit of cocoa butter.
Mango Kernel Fat Vegetable FatVariableModerate to HighCan alter melting profilePerformance depends on the degree of fractionation and blending.
Palm Olein Blends Vegetable Oil FractionsVariableHighSignificant impact on texture and meltingOften used in compound coatings rather than pure chocolate.

Note: The Whiteness Index (WI) is a measure of the white discoloration on the chocolate surface due to fat bloom. A lower WI indicates better performance. The values presented are illustrative and can vary based on the specific formulation and storage conditions.

Experimental Protocols

To ensure accurate and reproducible comparisons of anti-bloom agents, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

Objective: To determine the crystallization and melting behavior of chocolate formulations containing different anti-bloom agents.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the chocolate sample into an aluminum DSC pan.

  • Instrument Setup: Use a calibrated Differential Scanning Calorimeter. Set the nitrogen purge gas flow to 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 60°C for 5 minutes to erase any previous crystal memory.

    • Cool the sample at a controlled rate of 5°C/min to -40°C.

    • Hold at -40°C for 5 minutes.

    • Heat the sample at a controlled rate of 5°C/min to 60°C.

  • Data Analysis: Analyze the resulting thermogram to determine the onset of crystallization, peak crystallization temperature, onset of melting, and peak melting temperature. The enthalpy of crystallization and melting can also be calculated to quantify the crystalline content.

Whiteness Index (WI) Measurement for Fat Bloom Evaluation

Objective: To quantify the extent of fat bloom on the surface of chocolate samples over time.

Protocol:

  • Sample Storage: Store chocolate samples in a controlled environment, typically at a constant temperature (e.g., 25°C) or under temperature cycling conditions (e.g., 12 hours at 20°C and 12 hours at 30°C) to accelerate bloom formation.

  • Color Measurement: At regular intervals (e.g., weekly), measure the color of the chocolate surface using a colorimeter.

  • Whiteness Index Calculation: The Whiteness Index (WI) is calculated from the CIE Lab* color values using the following formula: WI = 100 - √((100 - L)^2 + a^2 + b*^2)

  • Data Analysis: Plot the Whiteness Index as a function of storage time for each formulation to compare the rate of fat bloom development.

Texture Analysis

Objective: To measure the hardness and fracturability ("snap") of the chocolate samples.

Protocol:

  • Instrument Setup: Use a texture analyzer equipped with a three-point bend rig or a penetration probe.

  • Sample Preparation: Use chocolate bars of standardized dimensions. Allow samples to equilibrate to a controlled temperature (e.g., 20°C) before testing.

  • Test Procedure (Three-Point Bend):

    • Place the chocolate bar on the two supports of the rig.

    • The probe moves down at a constant speed (e.g., 1 mm/s) to bend and eventually break the bar.

    • Record the force (in Newtons) required to break the sample (hardness) and the distance to fracture (brittleness).

  • Data Analysis: Compare the peak force and fracture distance between different formulations.

Sensory Evaluation

Objective: To assess the impact of anti-bloom agents on the sensory attributes of the chocolate.

Protocol:

  • Panelist Training: Train a panel of sensory assessors to identify and score key attributes of chocolate, including appearance (gloss, bloom), texture (snap, melt-in-mouth), and flavor.

  • Sample Presentation: Present coded, randomized samples to the panelists in a controlled sensory evaluation booth.

  • Evaluation: Panelists rate the intensity of each attribute on a structured scale (e.g., a 9-point hedonic scale).

  • Data Analysis: Use statistical methods (e.g., ANOVA) to determine if there are significant differences in the sensory profiles of the different chocolate formulations.

Visualizing the Workflow and Pathways

To further clarify the experimental process and the underlying mechanism, the following diagrams are provided.

Experimental_Workflow cluster_formulation Chocolate Formulation cluster_processing Processing cluster_storage Accelerated Storage cluster_analysis Performance Analysis Formulation Chocolate Base + Anti-Bloom Agent Tempering Tempering Formulation->Tempering Molding Molding Tempering->Molding Storage Controlled Temperature & Humidity Cycling Molding->Storage DSC DSC Analysis Storage->DSC Weekly WI Whiteness Index Storage->WI Weekly Texture Texture Analysis Storage->Texture Weekly Sensory Sensory Evaluation Storage->Sensory Weekly

Fig. 1: Experimental workflow for comparing anti-bloom agents.

Fig. 2: Signaling pathway of fat bloom formation in chocolate.

By understanding the functional properties of this compound and systematically comparing it to other anti-bloom agents using the detailed protocols provided, researchers and product developers can make informed decisions to optimize the quality and shelf-life of their chocolate products.

References

A Comparative Guide to the Performance of Bufalin in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer performance of Bufalin (B1668032) across various cell lines, supported by experimental data. It also contrasts Bufalin's efficacy with alternative therapeutic agents, offering a comprehensive overview for research and drug development.

Abstract

Bufalin, a cardiotonic steroid originally isolated from toad venom, has demonstrated significant anti-tumor activity in a wide range of cancer cell lines. Its multifaceted mechanism of action involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways, making it a compound of considerable interest in oncology research. This guide synthesizes performance data of Bufalin and compares it with other established anti-cancer agents, providing a valuable resource for evaluating its therapeutic potential.

Data Presentation

Comparative Cytotoxicity of Bufalin in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of Bufalin in a variety of cancer cell lines, demonstrating its broad-spectrum cytotoxic effects.

Cell LineCancer TypeIC50 (nM)Reference
Lung Cancer
A549Non-Small Cell Lung Cancer~30 (24h)[1]
H1299Non-Small Cell Lung Cancer~30 (24h)
HCC827Non-Small Cell Lung Cancer~30 (24h)
Glioblastoma
U87MGGlioblastoma150 (48h)
U251Glioblastoma250 (48h)
Cervical Cancer
SiHaCervical Cancer<20[2][3]
HeLaCervical Cancer<20[2]
Gastric Cancer
SGC7901Gastric CancerVaries[4]
MKN-45Gastric CancerVaries[4]
BGC823Gastric CancerVaries[4]
Ovarian Cancer
A2780Ovarian CancerVaries
SKOV3Ovarian CancerVaries
Breast Cancer
MDA-MB-231Triple-Negative Breast Cancer~300 (48h)[5]
MCF-7Estrogen Receptor-PositiveVaries[5]
Prostate Cancer
PC-3Prostate CancerVaries[1]
LNCaPProstate CancerVaries
Performance Comparison: Bufalin vs. Alternative Anti-Cancer Agents

This table offers a qualitative and quantitative comparison of Bufalin with other well-established anti-cancer drugs.

FeatureBufalinDigoxinCisplatin (B142131)Paclitaxel (B517696)
Drug Class Cardiac GlycosideCardiac GlycosidePlatinum-basedTaxane
Primary Mechanism Na+/K+-ATPase inhibition, apoptosis induction, cell cycle arrestNa+/K+-ATPase inhibitionDNA cross-linking, apoptosis inductionMicrotubule stabilization, mitotic arrest
Reported Synergism Synergizes with Cisplatin and Paclitaxel to enhance anti-tumor effects.[2][4]Limited data on synergistic anti-cancer effects.Often used in combination therapies.Widely used in combination therapies.
Resistance Reversal Can reverse intrinsic and acquired resistance to Cisplatin.[4]Some evidence of overcoming drug resistance.Subject to acquired resistance mechanisms.Subject to acquired resistance mechanisms.
Toxicity Profile Cardiotoxicity is a primary concern.Narrow therapeutic index, significant cardiotoxicity.Nephrotoxicity, neurotoxicity, ototoxicity.Myelosuppression, peripheral neuropathy.

Key Performance Insights

Bufalin exhibits potent cytotoxic effects across a diverse panel of cancer cell lines, often at nanomolar concentrations. Its ability to induce apoptosis and cause cell cycle arrest are central to its anti-tumor activity.

Induction of Apoptosis

Bufalin triggers programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include:

  • Activation of Caspases: Bufalin treatment leads to the cleavage and activation of executioner caspases, such as caspase-3, and initiator caspases.

  • Modulation of Bcl-2 Family Proteins: It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[6]

  • PARP Cleavage: The cleavage of Poly (ADP-ribose) polymerase (PARP) is a hallmark of apoptosis and is consistently observed following Bufalin treatment.[6]

Cell Cycle Arrest

Bufalin can halt the progression of the cell cycle, primarily at the G2/M phase, in several cancer cell lines.[2][7] This is often accompanied by the modulation of key cell cycle regulatory proteins, including:

  • Cyclins and Cyclin-Dependent Kinases (CDKs): Bufalin can alter the expression levels of cyclins (e.g., Cyclin B1) and CDKs (e.g., CDK1) that govern the G2/M transition.

  • p21 and p27: Increased expression of these CDK inhibitors can contribute to cell cycle arrest.[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Bufalin on cancer cells and calculate the IC50 value.

Methodology:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of Bufalin (e.g., 0-1000 nM) for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after Bufalin treatment.

Methodology:

  • Seed cells in a 6-well plate and treat with Bufalin at the desired concentration for the indicated time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blot Analysis

Objective: To detect changes in the expression of specific proteins involved in apoptosis and cell cycle regulation following Bufalin treatment.

Methodology:

  • Lyse Bufalin-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, Bcl-2, Cyclin B1) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Mandatory Visualizations

Signaling Pathways Modulated by Bufalin

Bufalin_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Na+/K+-ATPase Na+/K+-ATPase PI3K PI3K Na+/K+-ATPase->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) mTOR->Cell Cycle Arrest (G2/M) Src Src FAK FAK Src->FAK Inhibits FAK->Cell Cycle Arrest (G2/M) Bcl2 Bcl-2 (Anti-apoptotic) Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax Bax (Pro-apoptotic) Bax->Mitochondrion Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8 Caspase-8 Caspase8->Caspase3 Apoptosis Apoptosis Bufalin Bufalin Bufalin->Na+/K+-ATPase Inhibits Bufalin->PI3K Inhibits Bufalin->Src Inhibits Bufalin->Bcl2 Downregulates Bufalin->Bax Upregulates Death Receptors Death Receptors Bufalin->Death Receptors Activates Death Receptors->Caspase8 Mitochondrion->Caspase9 Caspase3->Apoptosis Experimental_Workflow cluster_invitro In Vitro Analysis Cell Culture Cell Culture Bufalin Treatment Bufalin Treatment Cell Culture->Bufalin Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Bufalin Treatment->Cell Viability Assay (MTT) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Bufalin Treatment->Apoptosis Assay (Flow Cytometry) Western Blot Western Blot Bufalin Treatment->Western Blot IC50 Determination IC50 Determination Cell Viability Assay (MTT)->IC50 Determination Apoptotic Cell Quantification Apoptotic Cell Quantification Apoptosis Assay (Flow Cytometry)->Apoptotic Cell Quantification Protein Expression Analysis Protein Expression Analysis Western Blot->Protein Expression Analysis Logical_Comparison cluster_cardiac Cardiac Glycosides cluster_chemo Chemotherapeutic Agents Anti-Cancer Agents Anti-Cancer Agents Bufalin Bufalin Anti-Cancer Agents->Bufalin Digoxin Digoxin Anti-Cancer Agents->Digoxin Cisplatin Cisplatin Anti-Cancer Agents->Cisplatin Paclitaxel Paclitaxel Anti-Cancer Agents->Paclitaxel Na+/K+-ATPase Inhibition Na+/K+-ATPase Inhibition Bufalin->Na+/K+-ATPase Inhibition Digoxin->Na+/K+-ATPase Inhibition DNA Damage DNA Damage Cisplatin->DNA Damage Microtubule Disruption Microtubule Disruption Paclitaxel->Microtubule Disruption

References

Comparative Transcriptomics of a Novel Anti-Cancer Agent: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the transcriptomic effects of the novel therapeutic compound, Compound X , against an alternative treatment in cancer cell lines. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear understanding of the molecular mechanisms underlying the cellular response to Compound X.

Introduction to Compound X

Compound X is a novel synthetic molecule that has demonstrated potent anti-proliferative effects in preclinical cancer models. To elucidate its mechanism of action and evaluate its therapeutic potential relative to existing treatments, a comparative transcriptomic analysis was performed. This guide summarizes the key findings from this analysis, focusing on the differential gene expression and associated signaling pathways modulated by Compound X.

Experimental Protocols

Cell Culture and Treatment

Human colorectal carcinoma cells (HCT-116) were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. For transcriptomic analysis, cells were seeded at a density of 1 x 10^6 cells per well in 6-well plates. After 24 hours, the cells were treated with either 10 µM of Compound X, 5 µM of the alternative treatment (a known MEK inhibitor), or a vehicle control (0.1% DMSO) for 24 hours.

RNA Sequencing and Data Analysis

Total RNA was extracted from the treated cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol. RNA quality and quantity were assessed using the Agilent Bioanalyzer 2100. Library preparation for RNA sequencing was performed using the TruSeq Stranded mRNA Library Prep Kit (Illumina). Sequencing was carried out on an Illumina NovaSeq 6000 platform, generating 150 bp paired-end reads.

The raw sequencing reads were processed for quality control using FastQC. Adapter trimming was performed using Trimmomatic. The trimmed reads were then aligned to the human reference genome (GRCh38) using STAR aligner. Gene expression levels were quantified as Transcripts Per Million (TPM) using RSEM. Differential gene expression analysis was performed using DESeq2 in R. Genes with a |log2(fold change)| ≥ 1 and a false discovery rate (FDR) < 0.05 were considered significantly differentially expressed.

Comparative Transcriptomic Analysis

The transcriptomic profiles of HCT-116 cells treated with Compound X were compared to those treated with the vehicle control and the alternative MEK inhibitor.

Top Differentially Expressed Genes: Compound X vs. Vehicle Control

The following table summarizes the top 10 significantly upregulated and downregulated genes in cells treated with Compound X compared to the vehicle control.

Gene SymbolGene NameLog2 Fold Changep-value
Upregulated
CDKN1ACyclin Dependent Kinase Inhibitor 1A3.51.2e-15
GDF15Growth Differentiation Factor 153.14.5e-12
PHLDA3Pleckstrin Homology Like Domain Family A Member 32.87.8e-11
BTG2BTG Anti-Proliferation Factor 22.52.1e-09
SESN1Sestrin 12.35.4e-09
JUNJun Proto-Oncogene, AP-1 Transcription Factor Subunit2.11.3e-08
FOSFos Proto-Oncogene, AP-1 Transcription Factor Subunit2.02.5e-08
EGR1Early Growth Response 11.86.7e-07
DUSP1Dual Specificity Phosphatase 11.71.1e-06
TRIB3Tribbles Pseudokinase 31.62.3e-06
Downregulated
CCND1Cyclin D1-2.83.4e-13
CDK4Cyclin Dependent Kinase 4-2.56.7e-11
E2F1E2F Transcription Factor 1-2.29.1e-10
MYCMYC Proto-Oncogene, bHLH Transcription Factor-2.04.3e-09
PCNAProliferating Cell Nuclear Antigen-1.88.2e-08
BIRC5Baculoviral IAP Repeat Containing 5-1.71.5e-07
TOP2ATopoisomerase (DNA) II Alpha-1.63.9e-07
AURKAAurora Kinase A-1.57.1e-06
PLK1Polo-Like Kinase 1-1.41.2e-05
MKI67Marker Of Proliferation Ki-67-1.32.8e-05
Top Differentially Expressed Genes: Compound X vs. Alternative Treatment (MEK Inhibitor)

This table highlights the genes that are differentially expressed between Compound X treatment and the alternative MEK inhibitor, indicating distinct mechanisms of action.

Gene SymbolGene NameLog2 Fold Changep-value
Upregulated in Compound X
TP53I3Tumor Protein P53 Inducible Protein 32.15.6e-08
PMAIP1Phorbol-12-Myristate-13-Acetate-Induced Protein 1 (Noxa)1.91.2e-07
ZMAT3Zinc Finger Matrin-Type 31.74.5e-06
AENApoptosis Enhancing Nuclease1.58.9e-06
Downregulated in Compound X
HIF1AHypoxia Inducible Factor 1 Subunit Alpha-1.82.3e-07
VEGFAVascular Endothelial Growth Factor A-1.67.8e-07
SLC2A1Solute Carrier Family 2 Member 1 (GLUT1)-1.41.5e-06
HK2Hexokinase 2-1.25.1e-06

Signaling Pathway Analysis

Gene set enrichment analysis revealed that Compound X significantly modulates several key signaling pathways implicated in cancer cell proliferation and survival.

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Processing cluster_sequencing Sequencing & Data Analysis cluster_bioinformatics Bioinformatic Analysis HCT116 HCT-116 Cells Treatment Treatment (Compound X, MEK Inhibitor, Vehicle) HCT116->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction QC RNA Quality Control RNA_Extraction->QC Lib_Prep Library Preparation QC->Lib_Prep Sequencing Illumina Sequencing Lib_Prep->Sequencing Data_Processing Data Pre-processing (QC, Trimming, Alignment) Sequencing->Data_Processing DEG_Analysis Differential Gene Expression Data_Processing->DEG_Analysis Pathway_Analysis Pathway Analysis DEG_Analysis->Pathway_Analysis

Caption: Experimental workflow for comparative transcriptomic analysis.

PI3K/AKT Signaling Pathway Modulation by Compound X

The transcriptomic data suggests that Compound X exerts its anti-proliferative effects in part through the inhibition of the PI3K/AKT signaling pathway, a critical regulator of cell survival and growth.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation (CCND1, MYC) mTOR->Proliferation Survival Cell Survival (BIRC5) mTOR->Survival CompoundX Compound X CompoundX->PI3K CompoundX->AKT

Caption: Proposed mechanism of Compound X on the PI3K/AKT pathway.

Conclusion

The comparative transcriptomic analysis reveals that Compound X induces a distinct gene expression profile in HCT-116 cells compared to both the vehicle control and a standard MEK inhibitor. The data strongly suggests that Compound X's anti-cancer activity is mediated through the induction of cell cycle arrest and apoptosis, likely via modulation of the PI3K/AKT signaling pathway. These findings provide a solid foundation for further investigation into the therapeutic potential of Compound X and highlight its promise as a novel anti-cancer agent with a mechanism of action that is distinct from current therapies.

Assessing the Reproducibility of Hypothetical "Bohenin" Experiments in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of kinase inhibitor research, the reproducibility of experimental findings is paramount for advancing drug development. This guide provides a comparative analysis of a hypothetical MEK1/2 inhibitor, "Bohenin," against the established compound, Trametinib. The focus is to outline the necessary experimental data and protocols required to rigorously assess the reproducibility and viability of a novel compound.

The data presented herein is illustrative, designed to model the types of experiments and expected outcomes necessary for a thorough evaluation.

Comparative Analysis of Kinase Inhibitors

A direct comparison of a novel compound against a known standard is critical for contextualizing its potency and specificity. The following table summarizes hypothetical experimental data for this compound and Trametinib.

ParameterThis compoundTrametinibExperimental Rationale
Target MEK1/2 KinaseMEK1/2 KinaseVerifies the intended molecular target of the compound.
IC50 (MEK1 Kinase Assay) 15 nM0.92 nMMeasures the concentration of inhibitor required to reduce enzyme activity by 50%, indicating potency.
p-ERK Inhibition (Cell-based EC50) 50 nM1.8 nMAssesses the effective concentration to inhibit the target in a cellular context by measuring a downstream biomarker.
Cell Viability (A375, EC50) 150 nM5 nMDetermines the compound's effect on the viability of a cancer cell line known to be sensitive to MEK inhibition.
Off-Target Kinase Hits (>50% inhib. @ 1µM) 8 out of 400 kinases3 out of 400 kinasesScreens for activity against a broad panel of kinases to evaluate specificity.

Detailed Experimental Protocols

Reproducibility is fundamentally linked to the clarity and detail of experimental methods. Below are standard protocols for the key experiments cited in the comparative table.

In Vitro MEK1 Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified MEK1 enzyme.

  • Methodology:

    • Recombinant human MEK1 enzyme is incubated with varying concentrations of the test compound (this compound or Trametinib) in a kinase buffer.

    • The reaction is initiated by the addition of ATP and a substrate peptide (e.g., inactive ERK2).

    • The mixture is incubated at 30°C for a specified time (e.g., 60 minutes).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ or LanthaScreen™.

    • Data is normalized to controls (0% and 100% inhibition) and the IC50 value is calculated using a non-linear regression curve fit.

Western Blot for Phospho-ERK (p-ERK) Inhibition
  • Objective: To measure the inhibition of the MAPK signaling pathway within a cellular context.

  • Methodology:

    • Culture cells (e.g., A375 melanoma cells) to 70-80% confluency.

    • Treat cells with a range of concentrations of the test compound for a predetermined time (e.g., 2 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-ERK (Thr202/Tyr204) and total ERK (as a loading control).

    • Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence.

    • Quantify band intensity and normalize p-ERK levels to total ERK. Calculate the EC50 value based on the dose-response curve.

Cell Viability Assay
  • Objective: To assess the effect of the compound on the proliferation and viability of cancer cells.

  • Methodology:

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat cells with a serial dilution of the test compound.

    • Incubate for a specified period (e.g., 72 hours).

    • Add a viability reagent (e.g., CellTiter-Glo® or MTT) and measure the signal (luminescence or absorbance) according to the manufacturer's instructions.

    • Normalize the data to vehicle-treated controls and calculate the EC50 value.

Visualizing Experimental and Logical Frameworks

Diagrams are essential for clearly communicating complex biological pathways and experimental workflows, which is a key factor in ensuring experiments can be easily understood and reproduced.

Growth Factor Growth Factor RTK RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Phosphorylates Transcription Factors Transcription Factors ERK1/2->Transcription Factors Proliferation Proliferation Transcription Factors->Proliferation Promotes Trametinib Trametinib Trametinib->MEK1/2 This compound This compound This compound->MEK1/2

MAPK/ERK signaling pathway with inhibitor targets.

A 1. Seed A375 Cells (96-well plate) B 2. Overnight Incubation (Adherence) A->B C 3. Treat with Inhibitor (this compound vs. Trametinib) B->C D 4. Incubate (72 hours) C->D E 5. Add Viability Reagent (e.g., CellTiter-Glo) D->E F 6. Measure Luminescence E->F G 7. Data Analysis (Normalize & Calculate EC50) F->G

Workflow for a cell viability experiment.

clinical trial data comparing Bohenin to placebo

Author: BenchChem Technical Support Team. Date: December 2025

As extensive searches for "Bohenin" did not yield information on a specific drug, this guide presents a comprehensive analysis of a well-documented investigational compound, Deucravacitinib (B606291) (BMS-986165) , as a representative example of clinical trial data comparison against a placebo. Deucravacitinib is an oral, selective tyrosine kinase 2 (TYK2) inhibitor developed by Bristol Myers Squibb for the treatment of various immune-mediated diseases, including psoriasis and psoriatic arthritis.[1][2][3]

Quantitative Data Summary

The following tables summarize the key efficacy data from placebo-controlled clinical trials of Deucravacitinib in moderate to severe plaque psoriasis.

Table 1: Efficacy of Deucravacitinib in Moderate to Severe Plaque Psoriasis (POETYK PSO-1 Trial) [1]

Outcome MeasureDeucravacitinib 6 mg once dailyPlaceboOtezla® (apremilast) 30 mg twice daily
Co-Primary Endpoint: PASI 75 at Week 16
Percentage of Patients Achieving Response58%13%35%
Co-Primary Endpoint: sPGA 0/1 at Week 16
Percentage of Patients Achieving Response54%7%32%
Key Secondary Endpoint: PASI 90 at Week 16
Percentage of Patients Achieving Response36%3%19%
Key Secondary Endpoint: PASI 90 at Week 24
Percentage of Patients Achieving Response42%Not Applicable22%

PASI 75/90: Psoriasis Area and Severity Index reduction of 75%/90% from baseline. sPGA 0/1: static Physician's Global Assessment score of clear or almost clear.

Table 2: Efficacy of Deucravacitinib in Active Psoriatic Arthritis (Phase 2 Trial) [4][5]

Outcome MeasureDeucravacitinib 6 mg once dailyDeucravacitinib 12 mg once dailyPlacebo
Primary Endpoint: ACR 20 Response at Week 16
Percentage of Patients Achieving Response52.9%62.7%31.8%

ACR 20: American College of Rheumatology 20% improvement criteria.

Experimental Protocols

POETYK PSO-1 Phase 3 Trial Methodology

The POETYK PSO-1 was a multi-center, randomized, double-blind, placebo- and active comparator-controlled Phase 3 study designed to evaluate the efficacy and safety of Deucravacitinib in patients with moderate to severe plaque psoriasis.[1][3]

Inclusion Criteria:

  • Adults with moderate to severe plaque psoriasis.

  • Candidates for systemic therapy or phototherapy.

Study Design:

  • A total of 666 participants were randomized to receive either:

    • Deucravacitinib 6 mg once daily

    • Placebo

    • Otezla® (apremilast) 30 mg twice daily

Endpoints:

  • Co-Primary Endpoints (at Week 16):

    • The proportion of patients achieving at least a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) compared to placebo.

    • The proportion of patients achieving a static Physician's Global Assessment (sPGA) score of 0 (clear) or 1 (almost clear) compared to placebo.

  • Key Secondary Endpoints:

    • Comparison of Deucravacitinib to Otezla® on PASI 75 and sPGA 0/1 at week 16.

    • Proportion of patients achieving PASI 90 at week 16 and 24.

G cluster_screening Screening & Randomization cluster_endpoints Primary Efficacy Assessment p1 Patients with Moderate to Severe Plaque Psoriasis rand Randomization (N=666) p1->rand t1 Deucravacitinib 6 mg QD rand->t1 t2 Placebo rand->t2 t3 Otezla® 30 mg BID rand->t3 e1 Week 16 Co-Primary Endpoints: - PASI 75 - sPGA 0/1 G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cytokine Cytokines (IL-23, IL-12, Type I IFN) receptor Cytokine Receptor cytokine->receptor tyk2 TYK2 receptor->tyk2 jak JAK receptor->jak stat STAT tyk2->stat P jak->stat P gene Gene Transcription (Inflammatory Response) stat->gene deucravacitinib Deucravacitinib deucravacitinib->tyk2

References

Safety Operating Guide

Bohenin proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Clarification Regarding "Bohenin"

Initial searches for a chemical compound named "this compound" did not yield a definitive match in established chemical databases. However, "this compound" is listed as a synonym for a substance with the CAS number 77145-68-7, which is a triglyceride composed of behenic and oleic acids.[1][2] Separately, the chemical "Behenin" (CAS 6916-74-1), also known as glyceryl behenate, is a distinct compound.[3][4][5]

Given the ambiguity, this guide will focus on the proper disposal procedures for Behenin (CAS 6916-74-1) , as it is a more commonly referenced laboratory chemical. Researchers are strongly advised to verify the exact identity and CAS number of their material before proceeding with any disposal protocol.

Proper Disposal Procedures for Behenin (CAS 6916-74-1)

Behenin, a glycerol (B35011) monoester of behenic acid, is generally not classified as a hazardous substance.[6] However, proper disposal is crucial to maintain laboratory safety and environmental standards. The following procedures provide a step-by-step guide for the safe handling and disposal of Behenin waste.

Data Presentation: Behenin Properties
PropertyValueReference
CAS Number 6916-74-1[3][7]
Molecular Formula C25H50O4[5][7]
Molecular Weight 414.66 g/mol [5][7]
Appearance Solid[8]
Hazards May cause irritation to the mucous membranes and upper respiratory system.[7]
Experimental Protocol: Behenin Waste Disposal

This protocol details the standard operating procedure for the collection and disposal of Behenin and Behenin-contaminated materials.

1.0 Personal Protective Equipment (PPE)

1.1. Before handling Behenin waste, ensure the following PPE is worn:

  • Safety goggles with side-shields.[3]
  • Chemical-resistant gloves (e.g., nitrile).
  • A lab coat.
  • In case of dust formation, use a suitable respirator.[3]

2.0 Waste Segregation and Collection

2.1. Solid Waste: 2.1.1. Place all disposable materials contaminated with Behenin, such as weigh boats, pipette tips, and contaminated gloves, into a designated, clearly labeled non-hazardous waste container. 2.1.2. The container must be sealable and made of a material compatible with Behenin.

2.2. Liquid Waste: 2.2.1. While Behenin is a solid at room temperature, any solutions containing Behenin should be collected in a dedicated, sealed, and clearly labeled non-hazardous liquid waste container. 2.2.2. Do not mix Behenin waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2.3. "Empty" Containers: 2.3.1. "Empty" containers of Behenin should be managed according to your institution's guidelines. 2.3.2. If required, rinse the container three times with a suitable solvent. Collect the rinsate as chemical waste. 2.3.3. Deface the original label and dispose of the rinsed container as directed by your institution's EHS guidelines.

3.0 Disposal Pathway

3.1. Since Behenin is not typically classified as hazardous waste, it can often be disposed of as general laboratory waste, provided it is not mixed with any hazardous substances.[6] 3.2. Always consult your institution's EHS office or your local waste disposal regulations to confirm the appropriate disposal route. 3.3. For final disposal, arrange for the collection of the waste through your institution's established waste management services.

Mandatory Visualization: Behenin Disposal Workflow

G start Start: Behenin Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_waste Solid Waste (Contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing Behenin) waste_type->liquid_waste Liquid collect_solid Step 3a: Collect in Labeled Non-Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Step 3b: Collect in Labeled Non-Hazardous Liquid Waste Container liquid_waste->collect_liquid storage Step 4: Store Securely for Pickup collect_solid->storage collect_liquid->storage disposal Step 5: Arrange for Disposal via Institutional Waste Management storage->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the proper disposal of Behenin waste.

References

Personal protective equipment for handling Bohenin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Benzoin

Disclaimer: The following information pertains to Benzoin (CAS No. 119-53-9) . Initial searches for "Bohenin" did not yield a matching chemical substance; it is presumed to be a typographical error for Benzoin. Researchers must always consult the specific Safety Data Sheet (SDS) for the material they are using before commencing any work.

This guide provides immediate, essential safety and logistical information for laboratory professionals handling Benzoin. It includes operational procedures for safe handling and disposal to ensure a secure research environment.

Benzoin: Chemical and Physical Properties

Benzoin is a white to yellowish crystalline powder with a faint camphor-like odor.[1][2] It is important to be aware of its physical and chemical properties to handle it safely.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₂[2][3]
Molecular Weight 212.24 g/mol [2]
Melting Point 133 - 138 °C (271.4 - 280 °F)[3][4]
Boiling Point 194 °C (381.2 °F) at 12 mmHg[3]
Solubility Slightly soluble in water. Soluble in acetone (B3395972) and hot ethanol.[5]
Autoignition Temperature 550°C (1022°F)[6]
Flash Point 170 °C (338 °F) - closed cup[4]
Lower/Upper Explosion Limits No data available[3]
Health Hazard Information

Benzoin may cause irritation to the skin, eyes, and respiratory tract.[1][6] Ingestion can be very hazardous.[6]

Exposure RouteAcute EffectsChronic Effects
Inhalation May cause respiratory tract irritation, coughing, and sore throat.Repeated or prolonged exposure can produce target organ damage to the lungs and mucous membranes.[6]
Skin Contact May cause skin irritation and redness.May cause contact dermatitis.[1]
Eye Contact May cause eye irritation and redness.No data available.
Ingestion Considered very hazardous.No data available.

Toxicity Data:

TestSpeciesValue
LD50 Oral Rat10,000 mg/kg
LD50 Dermal Rabbit8,870 mg/kg
Personal Protective Equipment (PPE)

When handling Benzoin, it is crucial to use appropriate personal protective equipment to minimize exposure.

PPE CategoryRecommended EquipmentSpecifications
Eye/Face Protection Safety glasses with side-shields or goggles.Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Lab coat.Inspect gloves before use. Use proper glove removal technique to avoid skin contact.
Respiratory Protection NIOSH-approved respirator.Required when engineering controls are insufficient, when dusts are generated, or if irritation is experienced.
Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[5]

  • Avoid generating dust.[7]

  • Ground all equipment when transferring to prevent static discharge.[6]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[5]

  • Avoid contact with skin, eyes, and clothing.[5][7]

Storage:

  • Store in a cool, dry, well-ventilated area.[5]

  • Keep containers tightly closed when not in use.[5]

  • Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5]

Emergency Procedures

In the event of an exposure or spill, follow these first-aid and clean-up measures.

First-Aid Measures:

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation develops.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[6]
Ingestion Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get immediate medical attention.[6]

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE as outlined in Section 3.

  • For small spills, sweep up the material, taking care to avoid generating dust, and place it in a suitable, sealed container for disposal.

  • For large spills, use a shovel to place the material into a convenient waste disposal container.[6]

  • Finish cleaning the spill area by spreading water on the contaminated surface and dispose of according to local and regional authority requirements.[6]

Disposal Plan

Benzoin and its containers must be disposed of as hazardous waste. Always follow local, state, and federal regulations.

Step-by-Step Disposal Protocol:

  • Collection:

    • Collect waste Benzoin and any contaminated materials (e.g., gloves, wipes) in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams.

  • Labeling:

    • Clearly label the container with "Hazardous Waste" and the chemical name "Benzoin."

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[7]

    • Do not dispose of Benzoin down the drain or in regular trash.

Occupational Exposure Limits

Currently, there are no specific Permissible Exposure Limits (PELs) established by OSHA or Threshold Limit Values (TLVs) by ACGIH for pure Benzoin.[4][5][8][9] In the absence of established OELs, it is crucial to handle Benzoin with a high degree of caution and to use engineering controls and personal protective equipment to minimize any potential exposure.

Visual Workflow for Handling Benzoin

The following diagram illustrates the key steps and decision points for safely handling Benzoin in a laboratory setting.

BenzoinHandlingWorkflow Benzoin Handling and Safety Workflow cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling start Start: Handling Benzoin consult_sds Consult SDS for Benzoin start->consult_sds don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) consult_sds->don_ppe check_ventilation Ensure Proper Ventilation (Fume Hood) don_ppe->check_ventilation weigh_handle Weigh and Handle Benzoin (Avoid Dust Generation) check_ventilation->weigh_handle spill_check Spill Occurs? weigh_handle->spill_check spill_response Follow Spill Response Protocol spill_check->spill_response Yes decontaminate Decontaminate Work Area spill_check->decontaminate No spill_response->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Caption: Workflow for the safe handling of Benzoin from preparation to disposal.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.